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  • Product: 2-(2-bromophenyl)-N-methylethanamine
  • CAS: 915025-70-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Pharmacological Profile of 2-(2-bromophenyl)-N-methylethanamine

Distribution: For Research, Scientific, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the pharmacological investigation of the novel compound 2-(2-bromophenyl)-N-...

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the pharmacological investigation of the novel compound 2-(2-bromophenyl)-N-methylethanamine. While direct empirical data on this specific molecule is not extensively available in current literature, this document synthesizes established principles of medicinal chemistry and pharmacology to postulate a probable pharmacological profile. Drawing upon structure-activity relationships (SAR) of analogous halogenated phenethylamines, this guide outlines a systematic and robust experimental strategy to elucidate the compound's mechanism of action, receptor binding affinity, and potential physiological effects. The protocols and methodologies detailed herein are designed to provide a self-validating system for researchers, ensuring the generation of accurate and reproducible data. This whitepaper serves as an essential roadmap for the comprehensive pharmacological characterization of 2-(2-bromophenyl)-N-methylethanamine, facilitating its potential development or risk assessment.

Introduction and Rationale

The phenethylamine class of compounds represents a rich and diverse area of neuropharmacological research, encompassing endogenous neurotransmitters, therapeutic agents, and novel psychoactive substances. The introduction of halogen substituents onto the phenyl ring can significantly modulate the pharmacological properties of these molecules, influencing their receptor affinity, selectivity, and metabolic stability. 2-(2-bromophenyl)-N-methylethanamine is a structurally intriguing molecule whose pharmacological profile has yet to be fully characterized. Its structural similarity to known psychoactive compounds, particularly those interacting with the serotonergic system, necessitates a thorough and systematic investigation.

This guide is predicated on the hypothesis that the bromine substitution at the ortho position of the phenyl ring, combined with the N-methylated ethylamine side chain, will confer specific interactions with monoamine neurotransmitter systems. Based on the structure-activity relationships of similar compounds, it is plausible to anticipate an affinity for serotonin receptors, particularly the 5-HT₂ subfamily.[1][2][3][4] This document provides the scientific rationale and detailed experimental workflows required to test this hypothesis and fully elucidate the pharmacological profile of this compound.

Postulated Pharmacological Profile based on Structure-Activity Relationships (SAR)

The chemical structure of 2-(2-bromophenyl)-N-methylethanamine (Figure 1) suggests several potential pharmacological activities based on established SAR principles for phenethylamines.

Figure 1: Chemical Structure of 2-(2-bromophenyl)-N-methylethanamine

Caption: 2D structure of 2-(2-bromophenyl)-N-methylethanamine.

  • Serotonin Receptor Affinity: Halogen substitution on the phenyl ring of phenethylamines is known to influence affinity for serotonin (5-HT) receptors.[1][2][3][4] Specifically, bromo-substituted phenethylamines, such as the well-characterized 4-bromo-2,5-dimethoxyphenethylamine (2C-B), exhibit high affinity and agonist activity at the 5-HT₂A receptor.[5][6][7] While the substitution pattern of 2-(2-bromophenyl)-N-methylethanamine differs, an interaction with 5-HT₂ receptors is a primary hypothesis.

  • Monoamine Transporter Interaction: Phenethylamines are known to interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The N-methylation may influence the selectivity and potency of these interactions.

  • Adrenergic and Dopaminergic Receptor Affinity: The phenethylamine backbone is a common motif in ligands for adrenergic and dopaminergic receptors. Therefore, screening against these receptor families is warranted.

Comprehensive Experimental Workflow for Pharmacological Characterization

To systematically evaluate the pharmacological profile of 2-(2-bromophenyl)-N-methylethanamine, a multi-tiered experimental approach is proposed. This workflow is designed to progress from broad, initial screening to more focused, mechanistic studies.

Figure 2: Experimental Workflow

G A Phase 1: In Vitro Screening B Receptor Binding Assays (Radioligand Displacement) A->B C Functional Assays (e.g., Calcium Flux, cAMP) A->C D Phase 2: Mechanistic Elucidation B->D C->D E Signaling Pathway Analysis D->E F Monoamine Transporter Uptake/Release Assays D->F G Phase 3: In Vivo Characterization E->G F->G H Animal Behavioral Models G->H I Pharmacokinetic & Toxicological Assessment G->I

Caption: A tiered experimental workflow for pharmacological profiling.

Phase 1: In Vitro Screening

The initial phase focuses on determining the binding affinities and functional activities of 2-(2-bromophenyl)-N-methylethanamine at a broad range of relevant biological targets.

Objective: To determine the binding affinity (Ki) of the test compound for a panel of neurotransmitter receptors and transporters.

Protocol: Radioligand Displacement Assay

  • Target Selection: A comprehensive panel of receptors and transporters should be screened, with a primary focus on:

    • Serotonin Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C

    • Dopamine Receptors: D₁, D₂, D₃, D₄, D₅

    • Adrenergic Receptors: α₁, α₂, β₁, β₂, β₃

    • Monoamine Transporters: DAT, NET, SERT

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Assay Conditions:

    • A fixed concentration of a specific radioligand for the target receptor is incubated with the membrane preparation.

    • Increasing concentrations of the test compound, 2-(2-bromophenyl)-N-methylethanamine, are added to compete with the radioligand for binding.

  • Incubation and Detection: Following incubation to equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Affinity Data

TargetRadioligandKi (nM) of 2-(2-bromophenyl)-N-methylethanamine
5-HT₂A[³H]KetanserinTo be determined
5-HT₂C[³H]MesulergineTo be determined
DAT[³H]WIN 35,428To be determined
NET[³H]NisoxetineTo be determined
SERT[³H]CitalopramTo be determined

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at receptors where significant binding affinity is observed.

Protocol: Calcium Flux Assay (for Gq-coupled receptors like 5-HT₂A)

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT₂A receptors) are cultured in 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Increasing concentrations of 2-(2-bromophenyl)-N-methylethanamine are added to the wells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.

Phase 2: Mechanistic Elucidation

This phase aims to delve deeper into the mechanism of action at the primary targets identified in Phase 1.

Objective: To identify the specific intracellular signaling pathways modulated by the test compound.

Figure 3: Postulated 5-HT₂A Receptor Signaling Pathway

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand 2-(2-bromophenyl)-N- methylethanamine Ligand->Receptor Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Potential activation of the Gq/11 signaling cascade by the compound.

Protocol: Western Blotting for Downstream Effectors

  • Cell Treatment: Cells expressing the target receptor are treated with the test compound at various concentrations and time points.

  • Protein Extraction: Total protein is extracted from the cells.

  • Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., ERK, Akt).

  • Detection and Quantification: The protein bands are visualized and quantified to determine the effect of the compound on protein phosphorylation.

Phase 3: In Vivo Characterization

This final phase involves assessing the physiological and behavioral effects of the compound in animal models.

Objective: To evaluate the in vivo effects of the compound on behavior, which may be indicative of its psychoactive properties.

Protocol: Head-Twitch Response (HTR) in Rodents (A model for 5-HT₂A receptor agonism)

  • Animal Acclimation: Mice or rats are acclimated to the testing environment.

  • Compound Administration: Animals are administered various doses of 2-(2-bromophenyl)-N-methylethanamine via an appropriate route (e.g., intraperitoneal injection).

  • Behavioral Observation: The frequency of head twitches is observed and recorded for a defined period.

  • Data Analysis: The dose-response relationship for the induction of HTR is determined.

Objective: To obtain an initial understanding of the compound's safety profile.

Protocol: Acute Toxicity Study in Rodents

  • Dose Administration: Graded doses of the compound are administered to groups of animals.

  • Observation: Animals are observed for signs of toxicity and mortality over a specified period (e.g., 14 days).

  • LD₅₀ Determination: The dose that is lethal to 50% of the animals (LD₅₀) is calculated.

Conclusion and Future Directions

This technical guide provides a scientifically rigorous and logically structured framework for the comprehensive pharmacological profiling of 2-(2-bromophenyl)-N-methylethanamine. By systematically progressing from in vitro screening to in vivo characterization, researchers can generate a robust and reliable dataset to understand the compound's mechanism of action, receptor interactions, and potential physiological effects. The proposed experimental workflows, grounded in established pharmacological principles, offer a clear path forward for the investigation of this novel phenethylamine derivative. The data generated from these studies will be crucial for determining its potential as a research tool, a therapeutic lead, or for assessing its potential for abuse and toxicity.

References

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.
  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175–185. [Link]

  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. [Link]

  • Kim, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. [Link]

  • Kim, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

  • Leyden, C., et al. (2014). Hidden Dangers of Novel Psychostimulant Abuse Revealed using Danio rerio as a Model of Neurodevelopmental Toxicity. Frontiers in Neuroscience. [Link]

  • Louwerens, J. K. G., et al. (2025). The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • 2-(2-bromophenyl)-N-methylethanamine. (n.d.). PubChem. [Link]

  • 2-Bromophenethylamine. (n.d.). PubChem. [Link]

  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (2021). Semantic Scholar. [Link]

  • Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. (2025). PMC. [Link]

  • (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPARβ/δ-selective Ligand With Inverse Agonistic Properties. (2012). PubMed. [Link]

  • 2-bromo-N-methylethanamine;hydrochloride. (n.d.). PubChem. [Link]

  • 2-Bromo-N-methylethanamine. (n.d.). Pharmaffiliates. [Link]

  • 2C-B. (n.d.). Wikipedia. [Link]

  • Novel multi-objective affinity approach allows to identify pH-specific μ-opioid receptor agonists. (n.d.). bioRxiv. [Link]

  • Cheminformatics-aided discovery of small-molecule Protein-Protein Interaction (PPI) dual inhibitors of Tumor Necrosis Factor (TNF) and Receptor Activator of NF-κB Ligand (RANKL). (2017). PLOS Computational Biology. [Link]

  • Structural insights into phenylethanolamines high-affinity binding site in NR2B from binding and molecular modeling studies. (n.d.). PubMed Central. [Link]

  • In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. (n.d.). Biomedical Research and Therapy. [Link]

  • In vivo and in vitro effects of bromelain on PGE(2) and SP concentrations in the inflammatory exudate in rats. (2002). PubMed. [Link]

  • Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. (2018). MDPI. [Link]

  • 2-(3-bromophenyl)histamine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Exploratory

2-(2-bromophenyl)-N-methylethanamine CAS number and identifiers

Topic: 2-(2-Bromophenyl)-N-methylethanamine Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary 2-(2-Bromophenyl)-N-methylethanamine is a secondar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2-Bromophenyl)-N-methylethanamine Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

2-(2-Bromophenyl)-N-methylethanamine is a secondary aliphatic amine and a structural derivative of phenethylamine. Characterized by an ortho-positioned bromine atom on the phenyl ring and an N-methyl substitution, this compound serves as a critical intermediate in the synthesis of heterocycles (e.g., tetrahydroisoquinolines) and as a pharmacological probe for investigating steric tolerance in monoaminergic receptors, particularly Trace Amine-Associated Receptor 1 (TAAR1) and serotonergic subtypes.

This guide provides a comprehensive technical analysis of the compound, including validated identifiers, physiochemical properties, robust synthesis protocols, and structural characterization data.[1]

Chemical Identity & Identifiers

The precise identification of 2-(2-bromophenyl)-N-methylethanamine is critical due to the existence of positional isomers (3-bromo and 4-bromo derivatives).

Table 1: Core Identifiers
ParameterValue
Chemical Name 2-(2-Bromophenyl)-N-methylethanamine
CAS Number (Free Base) 915025-70-6
CAS Number (HCl Salt) 1067237-68-6
PubChem CID 11964124
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.10 g/mol
SMILES CNCCC1=CC=CC=C1Br
InChI Key PBWMDNDMVICFTB-UHFFFAOYSA-N
Synonyms o-Bromo-N-methylphenethylamine; amine

Physiochemical Properties

Understanding the physiochemical profile is essential for assay design and formulation. The ortho-bromo substituent significantly influences lipophilicity and steric volume compared to the unsubstituted parent N-methylphenethylamine (NMPEA).

Table 2: Physiochemical Profile
PropertyValue (Experimental/Predicted)Context
LogP 2.42 (Pred)Moderate lipophilicity; blood-brain barrier penetrant.
pKa (Base) ~9.5 (Pred)Exists predominantly as a cation at physiological pH (7.4).
Polar Surface Area (PSA) 12.0 ŲLow PSA indicates high membrane permeability.
Boiling Point ~255°C (760 mmHg)High boiling point; vacuum distillation required for purification.
Solubility Soluble in EtOH, DMSO, DCMFree base is an oil; HCl salt is a crystalline solid soluble in water.

Synthesis & Manufacturing

Two primary routes are recommended for the synthesis of 2-(2-bromophenyl)-N-methylethanamine. Route A (Reductive Amination) is preferred for high-throughput synthesis, while Route B (Amide Reduction) offers higher regiocontrol and scalability.

Figure 1: Synthesis Pathways

SynthesisPathways Start1 2-Bromophenylacetaldehyde Inter1 Imine Intermediate Start1->Inter1 MeNH2, MeOH Dehydration Start2 2-Bromophenylacetic Acid Inter2 N-Methyl-2-(2-bromophenyl)acetamide Start2->Inter2 1. SOCl2 2. MeNH2 (aq) Product 2-(2-Bromophenyl)-N-methylethanamine Inter1->Product NaBH4 or NaBH3CN Reductive Amination Inter2->Product BH3·THF or LiAlH4 Amide Reduction

Caption: Figure 1. Dual synthetic pathways.[2][3][4] Route A (top) utilizes reductive amination.[1] Route B (bottom) utilizes amide reduction.

Protocol A: Reductive Amination (Standard)
  • Reagents: 2-Bromophenylacetaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).

  • Procedure:

    • Dissolve aldehyde in DCE under N₂ atmosphere.

    • Add methylamine solution and stir for 30 min to form the imine/hemiaminal.

    • Add STAB portion-wise at 0°C. Warm to RT and stir for 4-12 hours.

    • Quench: Add sat. NaHCO₃. Extract with DCM.

  • Purification: Acid-base extraction yields the free base. Convert to HCl salt using 1M HCl in Et₂O for long-term storage.

Protocol B: Amide Reduction (Scalable)
  • Step 1 (Amide Formation): React 2-bromophenylacetic acid with thionyl chloride to form the acid chloride, then treat with aqueous methylamine to yield N-methyl-2-(2-bromophenyl)acetamide.

  • Step 2 (Reduction):

    • Suspend the amide in anhydrous THF.

    • Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise at 0°C.

    • Reflux for 4 hours.

    • Workup: Carefully quench with MeOH, then 6M HCl. Reflux for 1 hour to break the boron-amine complex. Basify with NaOH and extract.

Pharmacological Context & SAR

The 2-bromo substitution introduces a significant steric clash ("ortho effect") that alters the binding conformation compared to the flexible parent phenethylamine.

Structure-Activity Relationship (SAR) Logic
  • Steric Hindrance: The bromine atom at the 2-position restricts rotation around the phenyl-ethyl bond, potentially locking the molecule in a conformation that favors specific receptor subtypes (e.g., 5-HT₂ family vs. TAAR1).

  • Metabolic Stability: The halogen blocks metabolic hydroxylation at the ortho position, a common degradation pathway for phenethylamines.

  • Lipophilicity: The bromine increases LogP, enhancing CNS penetration relative to the non-halogenated analog.

Figure 2: SAR Decision Tree

SAR_Tree Root Parent: N-Methylphenethylamine (NMPEA) Branch1 Add 2-Bromo Group Root->Branch1 Branch2 Add 4-Bromo Group Root->Branch2 Target 2-(2-Bromophenyl)-N-methylethanamine Branch1->Target Comparator 4-Bromo-N-methylphenethylamine Branch2->Comparator Effect1 Steric Clash (Ortho Effect) Rotational Restriction Selectivity Probe Target->Effect1 Effect2 Sterically Accessible Para-position blocked High Potency (Typical) Comparator->Effect2

Caption: Figure 2. Structural modification impact analysis comparing ortho- and para-substitution.

Analytical Characterization

To validate the synthesis of 2-(2-bromophenyl)-N-methylethanamine, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR, CDCl₃, 400 MHz)
  • Aromatic Region: Four distinct protons due to asymmetry. Look for a doublet (~7.5 ppm) corresponding to the H-3 proton adjacent to the bromine.

  • Aliphatic Region:

    • N-Methyl: Singlet at ~2.45 ppm (3H).

    • Ethylene Bridge: Two triplets (or multiplets) at ~2.90 ppm (benzylic CH₂) and ~3.05 ppm (N-CH₂).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Molecular Ion: [M+H]⁺ = 214.0/216.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • Fragmentation: Loss of methylamine (m/z ~31) is a common neutral loss.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11964124, 2-(2-bromophenyl)-N-methylethanamine. Retrieved from [Link]

Sources

Foundational

solubility of 2-(2-bromophenyl)-N-methylethanamine in organic solvents

An In-Depth Technical Guide on the Solubility of 2-(2-Bromophenyl)-N-methylethanamine Executive Summary & Chemical Identity This guide details the solubility profile of 2-(2-bromophenyl)-N-methylethanamine (CAS: 915025-7...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility of 2-(2-Bromophenyl)-N-methylethanamine

Executive Summary & Chemical Identity

This guide details the solubility profile of 2-(2-bromophenyl)-N-methylethanamine (CAS: 915025-70-6 for free base), a secondary amine intermediate often utilized in the synthesis of heterocyclic compounds and pharmacological standards.[1]

Understanding the solubility of this compound requires a strict distinction between its Free Base (neutral) and Salt (ionic, e.g., Hydrochloride) forms.[1] The ortho-bromine substituent introduces significant lipophilicity (Predicted LogP ~2.[1]4) and steric bulk, distinct from its para-isomers, driving its high affinity for chlorinated and aromatic solvents in its neutral state.[1]

Property Data Source
IUPAC Name 2-(2-bromophenyl)-N-methylethanamine[PubChem, 2025]
CAS (Free Base) 915025-70-6[ChemicalBook, 2025]
CAS (HCl Salt) 1067237-68-6[GuideChem, 2025]
Molecular Weight 214.10 g/mol [PubChem, 2025]
XLogP3 2.4 (Lipophilic)[PubChem, 2025]
Physical State Liquid (Free Base) / Solid (Salt)Inferred from analogs

Solubility Landscape

The solubility of 2-(2-bromophenyl)-N-methylethanamine is dictated by the pH of the environment relative to its pKa (estimated ~10.0–10.5 for secondary phenethylamines).[1]

Solvent Compatibility Matrix[1]

The following data aggregates empirical observations of structural analogs (e.g., 2-bromophenethylamine) and calculated physicochemical parameters.

Table 1: Solubility Profile of Free Base vs. Hydrochloride Salt

Solvent Class Specific Solvent Free Base Solubility HCl Salt Solubility Application Note
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)ModerateBest for extraction from basic aqueous layers.[1]
Chlorinated ChloroformExcellent ModerateAlternative to DCM; higher boiling point.[1]
Polar Protic Methanol / EthanolExcellent Excellent Ideal for recrystallization of the salt form.[1]
Polar Protic Water (Neutral pH)Very Low (<1 mg/mL)High (>50 mg/mL)The salt is highly water-soluble; the free base oils out.[1]
Polar Aprotic DMSO / DMFHigh High Used for screening assays; difficult to remove.[1]
Ethers Diethyl Ether / THFGood InsolubleEther is the standard anti-solvent for precipitating the salt.[1]
Hydrocarbons Hexanes / HeptaneModerate to LowInsoluble Used to wash away non-polar impurities from the salt.[1]
Esters Ethyl AcetateGood LowGood for extraction, though amines can attack esters over time.[1]

Critical Insight: The ortho-bromo substituent increases the lipophilicity compared to the unsubstituted phenethylamine.[1] Consequently, the free base is highly soluble in non-polar organic solvents, facilitating efficient extraction from aqueous matrices.[1]

Mechanistic Analysis: pH-Dependent Partitioning

The utility of this compound in synthesis relies on the ability to toggle its solubility.[1]

  • Acidic Conditions (pH < 8): The amine protonates (

    
    ).[1] The ionic species is solvated by water molecules, making it water-soluble  and organic-insoluble .[1]
    
  • Basic Conditions (pH > 11): The amine deprotonates (

    
    ).[1] The neutral molecule is dominated by the lipophilic bromophenyl ring, making it organic-soluble  and water-insoluble .[1]
    

This "Solubility Switch" is the foundation of the purification protocol described below.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to determine exact solubility limits in a specific solvent if literature values are insufficient.

Reagents: 2-(2-bromophenyl)-N-methylethanamine (Test Compound), HPLC-grade Solvent.

  • Preparation: Weigh 100 mg of the compound into a 4 mL scintillation vial.

  • Addition: Add the solvent in 100 µL increments while agitating (vortex/sonicate) at 25°C.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Saturation: If 100 mg dissolves in <100 µL, the solubility is >1000 mg/mL.[1] If undissolved after 2 mL, solubility is <50 mg/mL.[1]

  • Validation: Filter the saturated solution, evaporate a known volume, and weigh the residue to calculate exact concentration (

    
    ).
    
Protocol B: Acid-Base Purification Workflow

This standard operating procedure (SOP) utilizes the solubility differential to purify the compound from non-basic impurities.[1]

Workflow Diagram:

PurificationWorkflow Start Crude Reaction Mixture (Contains Amine + Impurities) Acidify Acidify with 1M HCl (Target pH < 2) Start->Acidify Partition1 Partition: Water / DCM Acidify->Partition1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Partition1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Amine Salt) Partition1->AqLayer1 Keep Basify Basify with 2M NaOH (Target pH > 12) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract OrgLayer2 Organic Layer (Contains Purified Free Base) Extract->OrgLayer2 Keep AqLayer2 Aqueous Layer (Waste) Extract->AqLayer2 Discard Dry Dry (MgSO4) & Evaporate OrgLayer2->Dry Final Pure 2-(2-bromophenyl)- N-methylethanamine Dry->Final

Figure 1: Acid-Base extraction workflow leveraging pH-dependent solubility switches.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11964124, 2-(2-bromophenyl)-N-methylethanamine. Retrieved from [Link][1][2]

Sources

Exploratory

Comprehensive Profiling of 2-(2-Bromophenyl)-N-methylethanamine: Binding Kinetics and SAR at 5-HT Receptors

The following technical guide details the pharmacological characterization and binding affinity protocols for 2-(2-bromophenyl)-N-methylethanamine , a specific ortho-halogenated phenethylamine derivative. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological characterization and binding affinity protocols for 2-(2-bromophenyl)-N-methylethanamine , a specific ortho-halogenated phenethylamine derivative.

Executive Summary & Chemical Identity

2-(2-bromophenyl)-N-methylethanamine (hereafter referred to as 2-Br-NMPEA ) represents a critical structural probe in the study of serotonergic G-protein coupled receptors (GPCRs). Unlike the widely characterized 2,5-dimethoxy-4-substituted analogs (the "2C" and "DOx" series), 2-Br-NMPEA lacks the ring-activating methoxy groups, relying solely on the steric and electronic properties of the ortho-bromine atom and the secondary amine to drive receptor interaction.

This guide outlines the theoretical binding mode, the specific experimental workflows required to determine its affinity (


) and efficacy (

), and the structural-activity relationship (SAR) context that defines its utility as a ligand for mapping the steric constraints of the 5-HT

and 5-HT

orthosteric sites.
Chemical Specifications
  • IUPAC Name: 2-(2-bromophenyl)-N-methylethanamine[1]

  • Common Abbreviation: 2-Br-NMPEA / o-Br-NMPEA

  • CAS Number: 1067237-68-6[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 214.10 g/mol

  • Key Structural Features:

    • Phenethylamine Backbone: Core scaffold for monoaminergic activity.

    • 2-Bromo Substituent: Induces steric torsion and lipophilicity at the ortho position, probing the "Region 2" hydrophobic pocket of the receptor.

    • N-Methylation: Increases lipophilicity and metabolic stability against MAO-A compared to the primary amine, while modulating affinity for 5-HT vs. TAAR1 receptors.

Mechanistic Binding Hypothesis

The binding affinity of phenethylamines at 5-HT receptors is governed by the interaction between the protonated amine and the conserved aspartate residue (Asp3.32) in Transmembrane Domain 3 (TM3).

The Orthosteric Interaction

For 2-Br-NMPEA , the binding mode is hypothesized to differ from high-affinity agonists (e.g., DOI or 25I-NBOMe) due to the lack of hydrogen-bond acceptors (methoxy groups) at positions 2 and 5.

  • Ionic Anchor: The protonated secondary amine forms a salt bridge with Asp155 (3.32) . The N-methyl group fits into a small hydrophobic cavity but may reduce affinity compared to N-benzyl analogs (NBOMes) which access an extended binding site.

  • Ortho-Bromine Steric Clash: The bromine atom at position 2 forces the ethylamine side chain out of coplanarity with the phenyl ring. At the 5-HT

    
     receptor, this mimics the steric bulk of the 2-methoxy group found in 2C-B but lacks the electrostatic interaction with Ser159 (3.36) .
    
  • Selectivity Profile: Without the 5-methoxy group to interact with Ser242 (5.46) , 2-Br-NMPEA is predicted to have reduced affinity for 5-HT

    
     compared to 2,4,5-substituted analogs, potentially shifting selectivity toward 5-HT
    
    
    
    or acting as a substrate for the Serotonin Transporter (SERT) .
Visualization of Signaling Pathway

The following diagram illustrates the Gq-coupled signaling pathway activated if 2-Br-NMPEA acts as an agonist, alongside the competing beta-arrestin pathway.

G cluster_membrane Cell Membrane Ligand 2-Br-NMPEA Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Ki) Gq Gαq/11 Protein Receptor->Gq Activation Arrestin β-Arrestin 2 Receptor->Arrestin Recruitment PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Mobilization PKC PKC Activation DAG->PKC Internalization Receptor Internalization Arrestin->Internalization

Figure 1: Canonical Gq-mediated signaling pathway for 5-HT2A agonists. 2-Br-NMPEA binding triggers Gq coupling (calcium flux) and potential beta-arrestin recruitment.

Experimental Protocols for Affinity Determination

To rigorously determine the binding affinity (


) of 2-Br-NMPEA, a competitive radioligand binding assay is the gold standard. This protocol is designed to be self-validating using specific controls.
Materials & Reagents[1]
  • Source Tissue/Cells: HEK293 cells stably expressing human 5-HT

    
     (clone H2A-19).
    
  • Radioligand:

    
    -Ketanserin (Antagonist, high selectivity) or 
    
    
    
    -DOI (Agonist, labels high-affinity state). Recommendation: Use
    
    
    -Ketanserin for total receptor pool binding.
  • Test Compound: 2-(2-bromophenyl)-N-methylethanamine HCl (dissolved in DMSO, final concentration <0.1%).

  • Non-Specific Binding (NSB) Blocker: Mianserin (

    
    ) or Methysergide.
    
Step-by-Step Methodology

Step 1: Membrane Preparation

  • Harvest HEK293-5HT2A cells in ice-cold PBS.

  • Homogenize using a Polytron (2 x 10 sec bursts) in 50 mM Tris-HCl (pH 7.4).

  • Centrifuge at 20,000 x g for 20 mins at 4°C.

  • Resuspend pellet in binding buffer (50 mM Tris-HCl, 4 mM

    
    , 0.1% ascorbic acid). Causality: Ascorbic acid prevents oxidation of the amine.
    

Step 2: Competitive Binding Assay

  • Prepare 96-well plates.

  • Add 25

    
    L  Radioligand (
    
    
    
    -Ketanserin, final conc. 1-2 nM).
  • Add 25

    
    L  Test Compound (2-Br-NMPEA) at varying concentrations (
    
    
    
    M to
    
    
    M).
  • Add 150

    
    L  Membrane Suspension (20-50 
    
    
    
    g protein/well).
  • Incubation: 60 minutes at 25°C (Room Temp). Reasoning: Allows equilibrium without rapid degradation.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the filter.

Step 3: Data Analysis

  • Measure radioactivity via Liquid Scintillation Counting.[2]

  • Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
  • Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
Experimental Workflow Diagram

Workflow Start Start: Cell Harvest Lysis Membrane Lysis (Tris-HCl, pH 7.4) Start->Lysis Centrifuge Centrifuge (20,000g, 4°C) Lysis->Centrifuge Resuspend Resuspend in Binding Buffer Centrifuge->Resuspend Incubate Incubate with [3H]-Ligand + 2-Br-NMPEA Resuspend->Incubate Filter Harvest on GF/B Filters Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Figure 2: Workflow for Radioligand Binding Assay to determine Ki of 2-Br-NMPEA.

Predicted Data & Comparative SAR

Based on the structural homology to established phenethylamines, the following binding profile is projected. 2-Br-NMPEA is expected to act as a low-potency partial agonist or antagonist at 5-HT


, with significant cross-reactivity at 5-HT

.
Comparative Affinity Table
CompoundStructure5-HT

Affinity (

)
5-HT

Affinity (

)
Primary Mechanism
2-Br-NMPEA o-Br, N-Me~500 - 1500 nM (Est.)~300 - 800 nM (Est.)Partial Agonist / Transport Substrate
2C-B 2,5-diOMe, 4-Br1 - 10 nM5 - 20 nMFull/Partial Agonist
NMPEA N-Me-Phenethylamine> 10,000 nM> 10,000 nMTAAR1 Agonist / MAO Substrate
DOI 2,5-diOMe, 4-I,

-Me
0.5 - 2 nM1 - 5 nMFull Agonist

Data Note: The estimated values for 2-Br-NMPEA are extrapolated from the loss of affinity observed when removing ring methoxy groups from 2C-B, partially compensated by the lipophilic bromine.

Interpretation of SAR
  • The "Ortho" Effect: The 2-bromo group provides steric bulk similar to the 2-methoxy group of 2C-B. However, it lacks the lone pair electrons to accept hydrogen bonds from Ser159. This suggests that while it can fit the receptor pocket, the residence time and activation capability will be significantly lower than 2,5-dimethoxy analogs [1].

  • N-Methylation: In the absence of an N-benzyl group (as in the NBOMe series), simple N-methylation of phenethylamines often decreases 5-HT

    
     potency slightly compared to the primary amine but may enhance blood-brain barrier penetration [2].
    

Safety & Handling (E-E-A-T)

As a halogenated phenethylamine derivative, 2-Br-NMPEA must be handled with strict safety protocols.

  • Hazard Class: Potential irritant; structural similarity to sympathomimetics suggests potential cardiovascular effects (hypertension, tachycardia).

  • Storage: Store at -20°C, desiccated, and protected from light to prevent debromination.

  • Legal Status: Researchers must verify local scheduling. While not explicitly scheduled in all jurisdictions, it may be treated as an analog of controlled phenethylamines under Federal Analog Acts (USA) or similar laws.

References

  • Nichols, D. E. (2012).[2] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.[3] Link

  • Glennon, R. A., et al. (1994). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry, 37(13), 1929-1935. Link

  • PubChem Database. (2025).[4] Compound Summary for CID 2734091: 2-Bromophenethylamine.[4][5] National Center for Biotechnology Information. Link

  • GuideChem. (2025). 2-(2-Bromophenyl)-N-methylethanamine Hydrochloride Product Details & CAS 1067237-68-6.[1] Link

Sources

Foundational

An In-depth Technical Guide to ortho-Brominated N-Methylphenethylamines: Synthesis, Pharmacology, and Structure-Activity Relationships

Abstract This technical guide provides a comprehensive literature review of ortho-brominated N-methylphenethylamines, a class of compounds with potential yet largely unexplored pharmacological activities. Addressed to re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive literature review of ortho-brominated N-methylphenethylamines, a class of compounds with potential yet largely unexplored pharmacological activities. Addressed to researchers, scientists, and drug development professionals, this document delves into the synthetic pathways, predicted pharmacological profiles, and structure-activity relationships (SAR) of these intriguing molecules. While direct research on ortho-brominated N-methylphenethylamines is sparse, this guide synthesizes data from structurally related compounds to offer informed hypotheses and identify critical areas for future investigation. The content is structured to provide a foundational understanding for those looking to explore this chemical space, from benchtop synthesis to pharmacological evaluation.

Introduction: The Significance of Halogenation in Phenethylamine Chemistry

The phenethylamine scaffold is a cornerstone of medicinal chemistry and pharmacology, forming the basis for a vast array of psychoactive substances, including stimulants, hallucinogens, and entactogens.[1] Chemical modification of this core structure has been a primary strategy for modulating pharmacological activity, with halogenation being a particularly impactful transformation. The introduction of a halogen atom, such as bromine, onto the phenyl ring can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties.

Historically, research has predominantly focused on para-substituted phenethylamines, such as the well-known psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[2] However, the influence of ortho-substitution on the pharmacological profile of N-methylphenethylamines remains a significant gap in the scientific literature. This guide aims to collate the available information and provide a forward-looking perspective on the synthesis and potential pharmacology of ortho-brominated N-methylphenethylamines.

Synthesis of ortho-Brominated N-Methylphenethylamines

The synthesis of ortho-brominated N-methylphenethylamines can be approached through several strategic routes. Due to the potential for side reactions and the directing effects of the substituents, a multi-step synthesis starting from an ortho-brominated precursor is generally the most viable approach.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule, 2-bromo-N-methylphenethylamine, involves the N-methylation of 2-bromophenethylamine, which in turn can be synthesized from 2-bromophenylacetonitrile. This precursor can be obtained from either 2-bromobenzyl bromide or through the direct bromination of phenylacetonitrile.

Retrosynthesis of 2-bromo-N-methylphenethylamine target 2-bromo-N-methylphenethylamine intermediate1 2-bromophenethylamine target->intermediate1 N-methylation intermediate2 2-bromophenylacetonitrile intermediate1->intermediate2 Nitrile Reduction precursor1 2-bromobenzyl bromide intermediate2->precursor1 Cyanation precursor2 Phenylacetonitrile intermediate2->precursor2 ortho-Bromination

Caption: Retrosynthetic analysis of 2-bromo-N-methylphenethylamine.

Key Synthetic Intermediates and Experimental Protocols

2-Bromophenylacetonitrile is a critical precursor that can be synthesized via two primary methods:

  • From 2-Bromobenzyl Bromide: This method involves the nucleophilic substitution of the benzylic bromide with a cyanide salt.

    Experimental Protocol:

    • To a stirred suspension of sodium cyanide (220.0 g) in a mixture of water (265 ml) and absolute ethanol (380 ml), add a solution of o-bromobenzyl bromide (911.0 g) in ethanol (911 ml).[3]

    • The reaction is exothermic; control the temperature as needed. After the initial reaction, heat the mixture to reflux for 30 minutes.[3]

    • Cool the reaction mixture in an ice bath and filter the precipitate.[3]

    • Wash the solid with ether. Concentrate the filtrate, and suspend the residue in water (300 ml).[3]

    • Extract the aqueous suspension with three portions of ether (500 ml each).[3]

    • Wash the combined ether extracts, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.[3]

    • Distill the residue to obtain 2-bromophenylacetonitrile.[3]

  • Direct Bromination of Phenylacetonitrile: This approach involves the electrophilic aromatic substitution of phenylacetonitrile.

    Experimental Protocol:

    • In a suitable non-polar solvent such as carbon tetrachloride or chloroform, dissolve phenylacetonitrile.

    • Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[4]

    • Gently heat the mixture to initiate the reaction. The electron-withdrawing nature of the nitrile group directs the bromination to the ortho position.[4]

    • Monitor the reaction by TLC or GC-MS until completion.

    • Upon completion, quench the reaction, wash with an appropriate aqueous solution to remove succinimide, and dry the organic layer.

    • Remove the solvent and purify the product by distillation or chromatography.

The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis.

Experimental Protocol:

  • A method analogous to the reduction of 4-bromophenylacetonitrile can be employed.

  • Dissolve 2-bromophenylacetonitrile in a suitable solvent.

  • Use a reducing agent such as 1,1,3,3-tetramethyldisiloxane activated by titanium(IV) isopropoxide for a mild and efficient reduction.

  • Monitor the reaction for the disappearance of the starting material.

  • Work up the reaction mixture to isolate the 2-bromophenethylamine.

The final step is the introduction of the methyl group onto the primary amine.

Experimental Protocol:

  • A solution of methylamine in methanol can be used as the methylamine source.[5]

  • To this solution, add titanium(IV) isopropoxide followed by 2-bromophenethylamine.[5]

  • Stir the mixture at ambient temperature for several hours.[5]

  • Add a reducing agent such as sodium borohydride and continue stirring.[5]

  • Quench the reaction with water and extract the product with an organic solvent.[5]

  • The crude product can be purified by acid-base extraction followed by distillation or chromatography.[5]

Pharmacology and Structure-Activity Relationships (SAR)

The Influence of Halogen Position on Pharmacological Activity

The position of a halogen substituent on the phenethylamine ring is a critical determinant of its pharmacological profile.

  • Para-Substitution: Generally, para-halogenation of phenethylamines leads to compounds with significant activity at serotonin receptors.[6] For example, para-chloro substitution is more effective than ortho- or meta-chloro substitution in producing serotonergic effects.[7] This suggests that the electronic and steric properties of the para position are favorable for interaction with the serotonin transporter (SERT) and 5-HT receptors.

  • Ortho-Substitution: Ortho-substitution introduces significant steric bulk near the ethylamine side chain. This can hinder the optimal binding conformation at various receptors. For instance, ortho-methylphenethylamine (o-MePEA) has been shown to reduce behavioral activity in mice, in contrast to the stimulant effects of its para- and N-methylated counterparts.[4][8] This suggests that ortho-substitution may lead to antagonist or low-efficacy partial agonist activity, or a shift in receptor selectivity.

SAR of Halogenated Phenethylamines cluster_para Para-Substitution cluster_ortho Ortho-Substitution para Para-Halogen para_effect Increased Serotonergic Activity para->para_effect ortho Ortho-Halogen ortho_effect Potential for Reduced Activity or Altered Selectivity (Steric Hindrance) ortho->ortho_effect

Caption: Hypothesized influence of halogen position on phenethylamine activity.

Predicted Receptor Interactions

Based on the SAR of related compounds, the following receptor interactions can be hypothesized for ortho-brominated N-methylphenethylamines:

  • Serotonin Receptors (5-HTRs): While para-halogenation enhances affinity for 5-HT2A receptors, the steric hindrance from an ortho-bromo group may reduce this affinity.[6][9] It is possible that these compounds will exhibit lower potency or act as partial agonists or even antagonists at 5-HT2A receptors.

  • Dopamine and Norepinephrine Transporters (DAT and NET): The stimulant effects of many phenethylamines are mediated by their interaction with DAT and NET.[] The reduced behavioral activity observed with o-MePEA suggests that ortho-substitution may also decrease the potency of these compounds as monoamine transporter inhibitors or releasers.[4][8]

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are endogenous ligands for TAAR1.[2] While steric bulk at the para-position can lead to lower efficacy, some steric bulk at an ortho position is tolerated.[2] Therefore, ortho-brominated N-methylphenethylamines may retain some activity at TAAR1.

Table 1: Comparison of Predicted Pharmacological Properties

CompoundSubstitutionPredicted Primary MechanismPredicted Behavioral Effect
N-MethylphenethylamineUnsubstitutedMonoamine Transporter Inhibition/ReleaseStimulant
para-Bromo-N-methylphenethylaminepara-BromoSerotonergic and Monoamine ActivityStimulant/Psychedelic
ortho-Bromo-N-methylphenethylamineortho-BromoPotentially Reduced Monoamine/Serotonergic ActivityUnknown, possibly reduced stimulant or altered effects

Metabolism and Toxicology

The metabolism of ortho-brominated N-methylphenethylamines has not been specifically studied. However, insights can be drawn from the metabolism of related compounds.

Predicted Metabolic Pathways
  • Phase I Metabolism: The N-methyl group is susceptible to N-demethylation to form the primary amine, 2-bromophenethylamine. The ethylamine side chain can undergo oxidative deamination by monoamine oxidase (MAO) enzymes.[11]

  • Phase II Metabolism: The presence of the bromine atom on the phenyl ring may facilitate conjugation reactions. The metabolism of 2-bromophenol involves glucuronidation and sulfation.[12] It is plausible that hydroxylated metabolites of ortho-brominated N-methylphenethylamines could undergo similar Phase II conjugations. Glutathione conjugation is another potential metabolic pathway for brominated compounds.

Potential Toxicological Concerns

Halogenated amphetamines and phenethylamines can exhibit neurotoxicity.[] While this has been primarily studied for para-substituted compounds, the potential for ortho-brominated analogs to induce toxicity should not be overlooked. The metabolic pathways, particularly the potential for the formation of reactive intermediates, would be a key determinant of their toxicological profile.

Conclusion and Future Directions

The study of ortho-brominated N-methylphenethylamines represents a significant yet underexplored area of medicinal chemistry. This technical guide has outlined plausible synthetic routes and, through an analysis of structure-activity relationships of related compounds, has provided a framework for predicting their pharmacological properties. The available evidence suggests that ortho-substitution may lead to a distinct pharmacological profile compared to the more extensively studied para-isomers, potentially resulting in compounds with reduced stimulant activity or altered receptor selectivity.

To advance our understanding of this class of compounds, the following areas of research are critical:

  • Definitive Synthesis and Characterization: The synthesis and full analytical characterization of a series of ortho-brominated N-methylphenethylamines are paramount.

  • In Vitro Pharmacology: Comprehensive in vitro studies are needed to determine the binding affinities and functional activities of these compounds at a range of monoamine receptors and transporters.

  • In Vivo Behavioral Studies: Animal models can be used to assess the behavioral effects of these compounds and compare them to their para- and meta-isomers.

  • Metabolism and Toxicology Studies: A thorough investigation of the metabolic fate and potential toxicity of these compounds is essential for any future drug development efforts.

By addressing these research gaps, the scientific community can unlock the full potential of ortho-brominated N-methylphenethylamines and gain a more complete understanding of the structure-activity relationships that govern the pharmacology of this important class of molecules.

References

  • Guidechem. (2-Bromophenyl)acetonitrile 19472-74-3 wiki.
  • ChemicalBook. 2-Bromo-2-phenylacetic acid synthesis.
  • PrepChem.com. Synthesis of B. o-Bromophenylacetonitrile.
  • Organic Syntheses Procedure. 4.
  • KoreaScience. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics.
  • BOC Sciences. CAS 18698-97-0 2-Bromophenylacetic acid - Building Block.
  • PMC.
  • Semantic Scholar. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry.
  • Sigma-Aldrich. 2-Bromophenylacetic acid 99 18698-97-0.
  • PubMed. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms.
  • ChemicalBook. Bromobenzyl cyanide synthesis.
  • Frontiers.
  • PureSynth. 2-Bromophenylacetic Acid 98%.
  • Chemsrc. 2-Bromophenylacetic acid | CAS#:18698-97-0.
  • Sigma-Aldrich. 2-Bromophenylacetonitrile 97 19472-74-3.
  • Science of Synthesis. Synthesis of N-Methyl Secondary Amines.
  • Wikipedia. Substituted phenethylamine.
  • NIST WebBook. 2-Bromophenylacetonitrile.
  • Benchchem. Application Notes and Protocols for the Synthesis of 2-bromo-N-phenethylbenzenesulfonamide.
  • Organic Syntheses Procedure. β-BROMOETHYLAMINE HYDROBROMIDE.
  • Sigma-Aldrich. 4-Bromophenylacetonitrile 98 16532-79-9.
  • PubMed.
  • Cheméo. Chemical Properties of 2-Bromophenylacetonitrile (CAS 19472-74-3).
  • Auburn University. Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal.
  • ChemicalBook. METHYL 2-(2-BROMOPHENYL)
  • PMC. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety.
  • ResearchGate. (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review.
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  • PubMed.

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Exploratory

Technical Assessment: Neurotoxic Potential of 2-(2-Bromophenyl)-N-methylethanamine

The following technical guide provides an in-depth assessment of the potential neurotoxic effects of 2-(2-bromophenyl)-N-methylethanamine (also referred to as ortho-bromo-N-methylphenethylamine). This analysis synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of the potential neurotoxic effects of 2-(2-bromophenyl)-N-methylethanamine (also referred to as ortho-bromo-N-methylphenethylamine). This analysis synthesizes structural pharmacology, known Structure-Activity Relationships (SAR) of halogenated amphetamines, and experimental protocols for validation.

Executive Summary

2-(2-bromophenyl)-N-methylethanamine is a halogenated phenethylamine derivative characterized by a bromine substitution at the ortho position of the phenyl ring and an N-methyl group on the ethylamine chain. While its para-substituted analog (4-bromo-N-methylamphetamine) is a documented potent serotonergic neurotoxin, the ortho-isomer presents a distinct pharmacological profile.

This guide posits that while steric hindrance at the 2-position may attenuate the high-affinity transporter interactions seen in para-isomers, the compound retains significant potential for neurotoxicity via oxidative stress , mitochondrial complex inhibition , and dopaminergic terminal degeneration . The N-methylation increases lipophilicity (LogP ~2.4), facilitating blood-brain barrier (BBB) penetration and potential bioactivation into primary amine metabolites.

Chemical & Pharmacological Profile

Structural Analysis

The molecule shares the core scaffold of mammalian monoamines but introduces two critical modifications:

  • Ortho-Bromine Substitution: Unlike the para-substitution (which mimics the hydroxyl group of serotonin), the ortho-bromine creates steric bulk near the ethylamine side chain. This often reduces affinity for the Serotonin Transporter (SERT) relative to the para-isomer but may retain or enhance selectivity for the Norepinephrine Transporter (NET) or Dopamine Transporter (DAT).

  • N-Methylation: This secondary amine structure mimics methamphetamine. It typically increases metabolic stability against Monoamine Oxidase (MAO) compared to the primary amine and enhances BBB permeability.

Physicochemical Properties (Predicted):

  • Formula: C

    
    H
    
    
    
    BrN
  • Molecular Weight: 214.10 g/mol [1]

  • LogP: ~2.4 (High lipophilicity)

  • Key Metabolite: 2-(2-bromophenyl)ethanamine (via N-demethylation).

Comparative SAR: Ortho vs. Para

The neurotoxic potential is best understood through Structure-Activity Relationships (SAR) of halogenated phenethylamines:

FeaturePara-Bromo (4-BA)Ortho-Bromo (2-BA)Implication for 2-(2-bromo)-N-methyl
SERT Affinity High (nM range)Low/ModerateReduced risk of selective 5-HT terminal destruction compared to PCA/4-BA.
DAT Affinity ModerateModerate/HighPotential for dopaminergic toxicity via cytosolic DA accumulation.
MAO Inhibition Potent MAO-A inhibitorVariablePotential to prolong monoamine exposure, exacerbating oxidative stress.
Toxicity Mechanism 5-HT depletion, TPH inhibitionGeneral cytotoxicity, ROSLikely drives ROS-mediated damage rather than specific enzyme inactivation.

Mechanisms of Neurotoxicity[2][3][4][5]

The neurotoxicity of 2-(2-bromophenyl)-N-methylethanamine is hypothesized to follow a "Substrate-Efflux-Oxidation" cascade, distinct from the alkylating mechanism of nitrogen mustards (e.g., DSP-4).

The Dopamine Efflux & ROS Cascade
  • Transporter Translocation: The compound acts as a substrate for DAT/NET, entering the presynaptic neuron.

  • VMAT2 Disruption: Once intracellular, it dissipates the pH gradient of synaptic vesicles (VMAT2), displacing dopamine (DA) into the cytosol.

  • Auto-Oxidation: Cytosolic DA, unprotected by vesicles, undergoes auto-oxidation or enzymatic deamination by MAO-B to form hydrogen peroxide (H

    
    O
    
    
    
    ) and reactive dopamine quinones.
  • Terminal Degeneration: ROS overwhelm antioxidant defenses (glutathione), leading to lipid peroxidation of the terminal membrane and eventual axonopathy.

Visualization of Toxicity Pathway

The following diagram illustrates the hypothesized signaling cascade leading to neurotoxicity.

NeurotoxicityPathway Compound 2-(2-bromophenyl)- N-methylethanamine DAT Dopamine Transporter (DAT) Compound->DAT Substrate Entry Cytosol Cytosolic Accumulation DAT->Cytosol VMAT VMAT2 Inhibition/ Reversal Cytosol->VMAT Disrupts pH Gradient DA_Release Massive Dopamine Displacement VMAT->DA_Release Vesicular Efflux ROS ROS Generation (H2O2, Superoxide) DA_Release->ROS Auto-oxidation Quinones Dopamine Quinones (Toxic) DA_Release->Quinones Mito Mitochondrial Complex I Inhibition ROS->Mito Oxidative Stress Quinones->Mito Protein Adducts Apoptosis Neuronal Apoptosis (Terminal Degeneration) Mito->Apoptosis Cytochrome c Release

Figure 1: Hypothesized mechanism of action showing the transition from transporter uptake to oxidative stress-induced apoptosis.

Experimental Protocols for Validation

To rigorously assess the neurotoxic profile, a tiered experimental approach is required. These protocols prioritize self-validation through positive controls (e.g., 6-OHDA or Methamphetamine).

Tier 1: In Vitro Cytotoxicity & Specificity

Objective: Determine if toxicity is dependent on transporter uptake (DAT/SERT).

  • Model: SH-SY5Y cells (differentiated) or PC12 cells.

  • Controls:

    • Positive: 6-OHDA (100 µM) or Methamphetamine (1 mM).

    • Negative:[2] Vehicle (DMSO < 0.1%).

    • Blocker: Nomifensine (DAT inhibitor) or Fluoxetine (SERT inhibitor).

Protocol Workflow:

  • Differentiation: Treat SH-SY5Y with Retinoic Acid (10 µM) for 7 days to induce dopaminergic phenotype.

  • Exposure: Incubate cells with test compound (1–500 µM) for 24h.

  • Intervention: Pre-treat parallel wells with Nomifensine (10 µM) for 1h. Crucial Step: If toxicity is reduced by Nomifensine, the mechanism is DAT-dependent (neurotoxicity) rather than general cytotoxicity.

  • Readout:

    • MTT Assay (Mitochondrial function).

    • LDH Release (Membrane integrity).

    • Caspase-3 Activity (Apoptosis marker).[3]

Tier 2: Oxidative Stress Quantification

Objective: Confirm ROS generation as the driver of toxicity.

  • Probe: DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Method:

    • Load cells with DCFH-DA (10 µM) for 30 min.

    • Wash and expose to test compound.

    • Measure fluorescence (Ex 485nm / Em 535nm) at T=0, 1h, 3h, 6h.

    • Validation: Co-incubate with N-Acetylcysteine (NAC, 5 mM). If NAC rescues viability, toxicity is ROS-mediated.

Tier 3: In Vivo Neurochemical Profiling (Rodent)

Objective: Assess long-term depletion of monoamines (a hallmark of amphetamine neurotoxicity).

Workflow Visualization:

ExperimentalWorkflow Step1 Acute Administration (4x doses, 2h intervals) Step2 Survival Period (7 Days) Step1->Step2 Step3 Brain Dissection (Striatum & Hippocampus) Step2->Step3 Step4 HPLC-ECD Analysis Step3->Step4 Quantify DA/5-HT Step5 IHC Staining (Tyrosine Hydroxylase) Step3->Step5 Visualize Terminals

Figure 2: In vivo workflow for assessing chronic neurotoxicity markers.

Key Metrics:

  • Depletion Criteria: A >20% reduction in striatal Dopamine (DA) or hippocampal Serotonin (5-HT) compared to control indicates neurotoxicity.

  • GFAP Upregulation: Immunostaining for Glial Fibrillary Acidic Protein (GFAP) to detect reactive astrogliosis (scarring) at the site of injury.

Summary of Potential Risks

EndpointPredicted OutcomeMechanism
Serotonergic Toxicity Low to ModerateSteric hindrance at 2-position reduces SERT affinity compared to 4-bromo analogs [1].
Dopaminergic Toxicity High Risk Lipophilic N-methyl group facilitates entry; DAT-mediated efflux generates cytosolic ROS [2].
Acute Lethality Convulsions/HyperthermiaSympathomimetic overstimulation (NET activation) leading to hyperpyrexia-induced damage [3].

Conclusion: 2-(2-bromophenyl)-N-methylethanamine should be handled as a Level 2 Neurotoxic Hazard . While it may lack the extreme potency of para-chloroamphetamine (PCA), its structural similarity to methamphetamine and potential for DAT-mediated oxidative stress warrants strict containment and rigorous safety profiling before any therapeutic consideration.

References

  • Fuller, R. W., Baker, J. C., Perry, K. W., & Molloy, B. B. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism.[4][5][6][7] Neuropharmacology, 14(10), 739–746.[6] Link

  • Fleckenstein, A. E., Volz, T. J., Riddle, E. L., Gibb, J. W., & Hanson, G. R. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology, 47, 681-698. Link

  • Zieher, L. M., & Jaim-Etcheverry, G. (1980). Neurotoxicity of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP 4) on noradrenergic neurons is mimicked by its cyclic aziridinium derivative.[8] European Journal of Pharmacology, 65(2-3), 249–256. Link

  • PubChem.[4] (n.d.). 2-(2-bromophenyl)-N-methylethanamine (CID 11964124).[1] National Library of Medicine. Link

  • Glennon, R. A., et al. (1984). Structure-activity relationships of phenethylamine derivatives. Journal of Medicinal Chemistry.

Sources

Foundational

Introduction: Contextualizing the Metabolic Fate of a Novel Phenethylamine Derivative

An In-Depth Technical Guide to the Metabolic Pathway Prediction for 2-(2-bromophenyl)-N-methylethanamine In the landscape of drug discovery and development, a comprehensive understanding of a compound's metabolic fate is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Pathway Prediction for 2-(2-bromophenyl)-N-methylethanamine

In the landscape of drug discovery and development, a comprehensive understanding of a compound's metabolic fate is not merely a regulatory checkpoint but a cornerstone of predicting its efficacy, safety, and potential for drug-drug interactions. The molecule 2-(2-bromophenyl)-N-methylethanamine, a substituted N-methylphenethylamine, presents a fascinating case study in metabolic prediction. Its structure combines a classic phenethylamine backbone, known to be a substrate for monoamine oxidases, with an N-methyl group and a halogenated aromatic ring, features that implicate cytochrome P450 (CYP) enzymes as key players in its biotransformation.[1]

This guide provides a multi-faceted approach to predicting the metabolic pathways of 2-(2-bromophenyl)-N-methylethanamine. We will first employ an in silico strategy, leveraging established knowledge of analogous structures to hypothesize the primary metabolic routes. This theoretical framework will then be coupled with a detailed protocol for in vitro experimental validation using human liver microsomes (HLM), the industry-standard model for assessing Phase I metabolism.[2][3] The synthesis of these predictive and experimental paradigms offers a robust, scientifically-grounded methodology for researchers in pharmacology and drug metabolism.

Part 1: In Silico Prediction of Metabolic Pathways

The prediction of metabolic pathways begins with a structural-functional analysis of the parent molecule. The chemical architecture of 2-(2-bromophenyl)-N-methylethanamine suggests several potential sites for enzymatic attack. Our predictive model is grounded in the well-documented metabolism of two key structural motifs: the N-methylphenethylamine core and the brominated phenyl ring.

Predicted Phase I Metabolic Reactions

Phase I reactions typically involve the introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by CYP and monoamine oxidase (MAO) enzymes.[4][5]

  • Monoamine Oxidase (MAO)-Mediated Oxidative Deamination: The phenethylamine scaffold is a classic substrate for MAO enzymes.[6] N-methylphenethylamine (NMPEA), the parent structure without the bromine substituent, is metabolized by both MAO-A and MAO-B, with a notable preference for MAO-B.[7][8] This reaction cleaves the amine group, proceeding through an unstable aldehyde intermediate, which is subsequently oxidized to a carboxylic acid or reduced to an alcohol. We predict this to be a major metabolic pathway.

  • Cytochrome P450 (CYP)-Mediated N-Demethylation: The N-methyl group is a prime target for oxidative N-dealkylation by CYP enzymes, particularly CYP2D6, which is known to metabolize numerous secondary and tertiary amines.[9][10] This reaction would yield 2-(2-bromophenyl)ethanamine and formaldehyde.

  • Cytochrome P450 (CYP)-Mediated Aromatic Hydroxylation: The bromophenyl ring is susceptible to hydroxylation by various CYP isoforms.[11] The position of hydroxylation is influenced by the existing substituents. The most probable sites are the carbons para and ortho to the ethylamine side chain, leading to phenolic metabolites.

  • Cytochrome P450 (CYP)-Mediated N-Oxidation: Secondary amines can also undergo N-oxidation to form hydroxylamines, which can be further metabolized.[12]

Predicted Phase II Conjugation Reactions

The polar metabolites generated during Phase I, particularly the phenolic compounds from aromatic hydroxylation, are substrates for Phase II conjugation enzymes. These reactions increase water solubility and facilitate excretion.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) will likely conjugate the hydroxylated aromatic metabolites, forming O-glucuronides. This is a common and high-capacity pathway for phenolic compounds.

  • Sulfation: Sulfotransferases (SULTs) may also catalyze the sulfation of the phenolic metabolites, though this is typically a lower-capacity pathway compared to glucuronidation.

The following diagram illustrates the predicted network of metabolic transformations for 2-(2-bromophenyl)-N-methylethanamine.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_aldehyde_met cluster_phase2 Phase II Metabolism Parent 2-(2-bromophenyl)- N-methylethanamine N_Demethyl 2-(2-bromophenyl)ethanamine (N-Demethylated) Parent->N_Demethyl Aldehyde 2-(2-bromophenyl)acetaldehyde (Aldehyde Intermediate) Parent->Aldehyde Aromatic_OH Hydroxy-2-(2-bromophenyl)- N-methylethanamine Parent->Aromatic_OH Carboxylic_Acid 2-(2-bromophenyl)acetic acid Aldehyde->Carboxylic_Acid Alcohol 2-(2-bromophenyl)ethanol Aldehyde->Alcohol Glucuronide Aromatic-O-Glucuronide Aromatic_OH->Glucuronide

Predicted metabolic pathways for 2-(2-bromophenyl)-N-methylethanamine.

Part 2: In Vitro Experimental Validation Workflow

While in silico models provide a strong theoretical foundation, experimental validation is essential. An in vitro metabolic stability assay using pooled human liver microsomes (HLM) is the gold standard for an initial assessment of Phase I metabolic clearance.[13][14] HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes, especially CYPs.[2][3]

Experimental Protocol: HLM Stability Assay

This protocol outlines a self-validating system for determining the intrinsic clearance of 2-(2-bromophenyl)-N-methylethanamine.

Materials:

  • Test Compound: 2-(2-bromophenyl)-N-methylethanamine (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile with Internal Standard (e.g., 100 ng/mL Tolbutamide) for quenching

  • 96-well incubation and collection plates

Procedure:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare a working solution of HLM in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.

  • Pre-incubation: Add the HLM working solution to the wells of the incubation plate. Add the test compound and control compounds to their respective wells to achieve a final substrate concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control ("-NADPH") wells. For the "-NADPH" wells, add an equivalent volume of phosphate buffer.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture from each well to a corresponding well in the collection plate pre-filled with 3 volumes of ice-cold acetonitrile with internal standard. The 0-minute time point is quenched immediately after adding the NADPH system.

  • Sample Processing: Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis and Presentation

The concentration of the parent compound remaining at each time point is used to determine the metabolic stability.

  • Calculate Percent Remaining: Percent Remaining (%) = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100 where the Peak Area Ratio is (Analyte Peak Area / Internal Standard Peak Area).

  • Determine Half-Life (t1/2): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. t1/2 = -0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / mg microsomal protein)

The following table presents hypothetical data from such an experiment to illustrate the expected output.

CompoundHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Clearance
Test Compound 22.561.6High
Verapamil (High Control)10.2135.9High
Warfarin (Low Control)> 120< 11.5Low

The following diagram outlines the logical flow of the experimental validation process.

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis & Interpretation A1 Prepare HLM, NADPH, and Compound Solutions B1 Pre-incubate HLM + Compound at 37°C A1->B1 B2 Initiate Reaction with NADPH B1->B2 B3 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) B2->B3 C1 Quench Reaction with Acetonitrile + Internal Std B3->C1 C2 Centrifuge to Pellet Protein C1->C2 C3 Transfer Supernatant C2->C3 D1 LC-MS/MS Quantification of Parent Compound C3->D1 D2 Calculate % Remaining, t1/2, and CLint D1->D2 D3 Classify Clearance Rate D2->D3

Sources

Exploratory

2-(2-Bromophenyl)-N-methylethanamine: A Bifunctional Precursor for Divergent Tetrahydroisoquinoline Synthesis

Introduction The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore embedded in numerous bioactive alkaloids (e.g., aporphines) and synthetic therapeutics[1]. The strategic design of THIQ synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore embedded in numerous bioactive alkaloids (e.g., aporphines) and synthetic therapeutics[1]. The strategic design of THIQ synthesis often relies on functionalized phenethylamines. Among these, 2-(2-bromophenyl)-N-methylethanamine stands out as a highly versatile, bifunctional precursor. Featuring a nucleophilic secondary amine and an electrophilic ortho-bromide, this molecule enables orthogonal reactivity. Depending on the chosen catalytic regime, this single precursor can be divergently routed to yield either heavily functionalized 5-bromo-THIQs or C1-substituted THIQs[2].

Mechanistic Divergence: The Causality of Cyclization

The true power of 2-(2-bromophenyl)-N-methylethanamine lies in its ability to access completely different cyclic topologies based on the activation mode:

  • Electrophilic Aromatic Substitution (EAS) : Activation of the amine via formaldehyde condensation generates an iminium ion, driving a Pictet-Spengler cyclization. The ortho-bromine sterically and electronically dictates attack at the C6 position, yielding a 5-bromo-THIQ[3].

  • Transition-Metal C(sp3)-H Activation : Masking the amine as an amide suppresses the thermodynamically favored Buchwald-Hartwig N-arylation (which would yield a 5-membered indoline). Instead, Palladium(0) inserts into the Ar-Br bond and activates the N-methyl C-H bond via a 6-membered palladacycle, constructing the THIQ core from the "inside out"[4].

Divergent_Pathways Precursor 2-(2-bromophenyl)- N-methylethanamine PS_Rxn Pictet-Spengler (+ CH2O, H+) Precursor->PS_Rxn Electrophilic Aromatic Sub. CH_Act Pd-Catalyzed C(sp3)-H Arylation Precursor->CH_Act N-Protection & Pd(0)/Ligand N_Aryl Buchwald-Hartwig N-Arylation Precursor->N_Aryl Pd(0) / Base (Unprotected) Prod_PS 5-bromo-2-methyl- 1,2,3,4-THIQ PS_Rxn->Prod_PS Prod_CH 1,2,3,4-THIQ (N-Acetyl) CH_Act->Prod_CH Prod_N N-methylindoline (5-membered ring) N_Aryl->Prod_N

Divergent synthetic pathways from 2-(2-bromophenyl)-N-methylethanamine.

Pathway 1: The Pictet-Spengler Cyclization

The Pictet-Spengler reaction of 2-(2-bromophenyl)-N-methylethanamine is a self-validating system for regiocontrol.

Causality & Logic: When the secondary amine reacts with formaldehyde, it forms a highly electrophilic iminium ion. The ethyl tether length restricts the subsequent EAS to the ortho positions of the original phenyl ring (C2 and C6). Because C2 is occupied by the bulky bromine atom, the cyclization is forced exclusively to the C6 position. Consequently, the original C2-bromine becomes the C5-bromine of the newly formed THIQ ring[2]. The retention of this bromine is highly valuable, serving as a synthetic handle for downstream Suzuki or Buchwald-Hartwig cross-couplings to elaborate the THIQ core.

Protocol 1: Synthesis of 5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Iminium Formation : Dissolve 2-(2-bromophenyl)-N-methylethanamine (10 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add paraformaldehyde (12 mmol) and anhydrous MgSO

    
     (2.0 g). Stir at 25 °C for 2 hours to drive hemiaminal formation and dehydration.
    
  • Acid-Promoted Cyclization : Cool the vessel to 0 °C. Dropwise add trifluoroacetic acid (TFA, 30 mmol). The strong acid protonates the intermediate, generating the reactive iminium electrophile.

  • Propagation : Allow the reaction to warm to 25 °C and stir for 12 hours. The EAS proceeds smoothly at the unsubstituted C6 position.

  • Isolation : Quench slowly with saturated aqueous NaHCO

    
     until pH 8. Extract with DCM (3 x 30 mL), dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield the product as a pale yellow oil[3].

PS_Mechanism Step1 Secondary Amine + Formaldehyde Step2 Hemiaminal Intermediate Step1->Step2 Nucleophilic Addition Step3 Iminium Ion Formation (Electrophile) Step2->Step3 -H2O (Acid Catalyzed) Step4 Regioselective EAS (Attack at C6) Step3->Step4 Intramolecular Cyclization Step5 5-bromo-2-methyl-THIQ (Rearomatization) Step4->Step5 Deprotonation

Mechanism of the regioselective Pictet-Spengler cyclization.

Pathway 2: Palladium-Catalyzed C(sp3)-H Arylation

Modern C-H functionalization allows for the construction of THIQs by forging the C1-C8a bond directly.

Causality & Logic: Subjecting the unprotected secondary amine directly to Pd(0) catalysis results in rapid oxidative addition into the Ar-Br bond followed by coordination of the amine. This triggers a Buchwald-Hartwig amination, yielding the 5-membered N-methylindoline. To override this innate thermodynamic preference, the amine must be protected (e.g., via acetylation). The resulting amide delocalizes the nitrogen lone pair, preventing N-arylation. The carbonyl oxygen can also act as a transient directing group, guiding the Pd(II) center to undergo concerted metalation-deprotonation (CMD) at the N-methyl group. This forms a kinetically favored 6-membered palladacycle, which reductively eliminates to form the THIQ core[4].

Protocol 2: Synthesis of N-Acetyl-1,2,3,4-tetrahydroisoquinoline

  • Amine Protection : React 2-(2-bromophenyl)-N-methylethanamine (10 mmol) with acetyl chloride (12 mmol) and triethylamine (15 mmol) in DCM at 0 °C for 4 hours. Extract and concentrate to yield N-(2-(2-bromophenyl)ethyl)-N-methylacetamide.

  • Catalyst Assembly : In a nitrogen-filled glovebox, charge a Schlenk flask with Pd(OAc)

    
     (5 mol%), PCy
    
    
    
    (10 mol%), and anhydrous K
    
    
    CO
    
    
    (20 mmol).
  • C(sp3)-H Arylation : Dissolve the protected amide (5 mmol) in anhydrous N,N-dimethylacetamide (DMA, 15 mL) and add to the Schlenk flask. Seal and heat at 110 °C for 16 hours.

  • Workup : Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with water and brine. Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via chromatography to yield the C1-unsubstituted N-acetyl-THIQ.

Quantitative Data & Pathway Comparison

The following table summarizes the causal relationships, required conditions, and outcomes of the divergent pathways applied to this precursor.

ParameterPictet-Spengler PathwayC(sp3)-H Arylation PathwayIntramolecular N-Arylation (Side Reaction)
Reaction Mechanism Electrophilic Aromatic SubstitutionPd-Catalyzed C(sp3)-H Cross-CouplingBuchwald-Hartwig Amination
Key Intermediate Electrophilic Iminium Ion6-Membered Palladacycle5-Membered Palladacycle
Reagents / Catalyst Paraformaldehyde, TFAPd(OAc)

, PCy

, K

CO

(on Amide)
Pd

(dba)

, BINAP, NaOtBu (on Amine)
Regioselectivity Attack at C6 of Phenyl RingCoupling at N-Methyl CarbonCoupling at Amine Nitrogen
Major Product 5-bromo-2-methyl-1,2,3,4-THIQN-Acetyl-1,2,3,4-THIQN-methylindoline
Retains Bromine? Yes (at C5 position)No (Leaves during Oxidative Addition)No (Leaves during Oxidative Addition)

References

  • Tetrahydroisoquinoline - Wikipedia Source: Wikipedia URL: [Link][1]

  • Emergent synthetic methods for the modular advancement of sp3-rich fragments Source: Chemical Science (RSC Publishing) URL:[Link][4]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: PMC - NIH URL:[Link][2]

  • General and Efficient Copper-Catalyzed Oxazaborolidine Complex in Transfer Hydrogenation of Isoquinolines under Mild Conditions Source: ACS Omega URL:[Link][3]

Sources

Foundational

Advanced Chemical Safety and Handling Whitepaper: 2-(2-Bromophenyl)-N-methylethanamine

Executive Summary & Structural Context 2-(2-bromophenyl)-N-methylethanamine (CAS: 915025-70-6 for the free base; 1067237-68-6 for the hydrochloride salt) is a halogenated secondary amine frequently utilized as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

2-(2-bromophenyl)-N-methylethanamine (CAS: 915025-70-6 for the free base; 1067237-68-6 for the hydrochloride salt) is a halogenated secondary amine frequently utilized as a critical intermediate in the synthesis of complex phenethylamine derivatives and neuropharmacological agents 1. While standard Safety Data Sheets (SDS) provide baseline regulatory compliance, they often lack the mechanistic context required by advanced drug development professionals. This whitepaper deconstructs the physicochemical properties of this compound to explain the causality behind its hazard profile and establishes self-validating protocols for its safe handling in a high-stakes research environment.

Physicochemical Profiling & Hazard Causality

The hazard profile of 2-(2-bromophenyl)-N-methylethanamine is intrinsically linked to its molecular architecture. The secondary amine moiety imparts significant basicity. In its free base form, the compound exists as a lipophilic liquid that reacts readily with ambient moisture to generate localized high-pH environments 1. This alkalinity is the primary driver of its corrosive properties.

Furthermore, the inclusion of a heavy halogen (bromine) at the ortho position of the phenyl ring significantly increases the molecule's partition coefficient (LogP) compared to unhalogenated analogs like N-methylphenethylamine 2. This enhanced lipophilicity facilitates rapid dermal absorption and increases the potential for systemic toxicity.

Table 1: Physicochemical and Structural Properties
PropertyValue / DescriptionCausality / Impact on Handling
Molecular Formula C9H12BrNHalogenated amine; dictates basicity and lipophilicity.
Molecular Weight 214.10 g/mol Relatively low MW; facilitates biological membrane transport.
Physical State Liquid (Free Base) / Solid (HCl Salt)Free base poses vapor/splash risks; Salt poses aerosolized dust risks.
Corrosivity High (Free Base)Rapid saponification of dermal lipids; requires stringent PPE.

Toxicological Mechanisms & Biological Pathways

Anticipating exposure outcomes requires an understanding of the compound's biological interactions at a molecular level:

  • Tissue Necrosis (Local Effect): Upon contact with the ocular mucosa or epidermis, the free base abstracts protons from water, generating hydroxide ions. This leads to the saponification of lipid bilayers and the denaturation of structural proteins, culminating in liquefactive necrosis 3.

  • Systemic and CNS Effects: If absorbed systemically (via inhalation of salt dust or dermal penetration of the free base), the compound's phenethylamine backbone allows it to cross the blood-brain barrier (BBB). Once in the CNS, structurally similar halogenated phenethylamines can act as off-target ligands for Trace Amine-Associated Receptor 1 (TAAR1) or act as competitive inhibitors of Monoamine Oxidase (MAO), leading to acute sympathetic arousal and neurotoxicity [[2]]().

ToxicityPathway Compound 2-(2-bromophenyl)- N-methylethanamine FreeBase Free Base Form (Highly Lipophilic) Compound->FreeBase HClSalt HCl Salt Form (Water Soluble) Compound->HClSalt SkinContact Dermal / Ocular Contact FreeBase->SkinContact Rapid absorption Inhalation Aerosol / Dust Inhalation HClSalt->Inhalation Dust generation TissueNecrosis Saponification of Lipids & Tissue Necrosis SkinContact->TissueNecrosis High pH / Corrosive Systemic Systemic Absorption SkinContact->Systemic RespIrritation Upper Respiratory Irritation (STOT SE 3) Inhalation->RespIrritation Inhalation->Systemic BBB Blood-Brain Barrier Penetration Systemic->BBB Halogenated lipophilicity CNS Off-Target CNS Effects (TAAR1 / MAO Interaction) BBB->CNS

Mechanistic pathway of 2-(2-bromophenyl)-N-methylethanamine toxicity and systemic absorption.

GHS Classification & PPE Matrix

Based on analogous halogenated phenethylamines, the following Globally Harmonized System (GHS) classifications dictate the necessary safety countermeasures 3, 4:

Table 2: GHS Hazard Summary and Causality
Hazard ClassCategorySignal WordMechanistic Cause
Skin Corrosion/Irritation Cat 1B / 2DangerAmine basicity causing lipid saponification.
Serious Eye Damage Cat 1 / 2ADangerRapid protein denaturation in corneal tissue.
Acute Toxicity (Oral) Cat 4WarningSystemic absorption and off-target receptor binding.
STOT (Single Exposure) Cat 3WarningAerosolized particles irritating the respiratory tract.

Field-Proven Methodologies: Safe Handling & Spill Remediation

To mitigate the risks outlined above, laboratories must implement self-validating systems—protocols where the failure of one step is immediately caught by the next.

Protocol 1: High-Containment Weighing and Transfer
  • Environmental Isolation: Conduct all transfers of the free base within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Verification: Operators must don double-layered nitrile gloves (or outer neoprene for extended handling of the free base), a chemically resistant Tyvek laboratory coat, and full-seal safety goggles. Face shields are mandatory when handling volumes >50 mL.

  • Volumetric Transfer (Free Base): Due to its liquid state and vapor potential, utilize positive displacement pipettes rather than pouring. This prevents the formation of micro-aerosols that can bypass standard respiratory protection.

  • Static Mitigation (HCl Salt): When handling the hydrochloride salt, use anti-static weighing boats and grounded spatulas to prevent the aerosolization of fine, highly irritating particulates 4.

Protocol 2: Chemical Spill Neutralization Workflow

In the event of a localized spill, rapid neutralization is required to prevent vapor accumulation and surface corrosion.

  • Evacuation and Assessment: Immediately isolate the area. Determine if the spill is the free base (liquid, high vapor hazard) or the HCl salt (solid, dust hazard).

  • Containment: Surround the spill perimeter with an inert absorbent (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust, as amines can react exothermically with certain organics 2.

  • Neutralization (Free Base Specific): Carefully apply a weak acid solution (e.g., 5% acetic acid or sodium bisulfate) to the spill center, working outward. This converts the volatile, corrosive free base into a water-soluble, non-volatile acetate or sulfate salt.

  • Self-Validation (pH Verification): Test the spill area with pH paper to ensure complete neutralization (target pH 6-8) before mechanical collection. Do not proceed to collection if the pH remains above 8.

  • Disposal: Collect the neutralized matrix using non-sparking tools and deposit it into a clearly labeled, sealable hazardous waste container for EPA-compliant incineration 3.

SpillWorkflow Start Spill Detected Assess Assess Scale & State (Liquid vs. Solid) Start->Assess PPE Don Advanced PPE (Respirator, Nitrile) Assess->PPE Contain Containment (Vermiculite / Sand) PPE->Contain Neutralize Neutralization (Dilute Acetic Acid) Contain->Neutralize Collect Mechanical Collection (Non-sparking tools) Neutralize->Collect Dispose Hazardous Waste Disposal Collect->Dispose

Step-by-step remediation workflow for localized laboratory spills.

References

  • PubChem . "2-(2-bromophenyl)-N-methylethanamine | C9H12BrN | CID 11964124" National Center for Biotechnology Information.1

  • Fisher Scientific . "SAFETY DATA SHEET - N-Methylphenethylamine" Fisher Scientific Regulatory Documentation. 2

  • Fisher Scientific . "SAFETY DATA SHEET - 2-(2-Bromophenyl)ethylamine" Fisher Scientific Regulatory Documentation. 3

  • Cayman Chemical . "Safety Data Sheet - N-Methylphenethylamine (hydrochloride)" Cayman Chemical Safety Database. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(2-Bromophenyl)-N-methylethanamine via STAB-Mediated Reductive Amination

Strategic Rationale & Molecular Context The synthesis of ortho-halogenated phenethylamines, such as 2-(2-bromophenyl)-N-methylethanamine, is a critical operation in medicinal chemistry. These molecules serve as pivotal b...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Molecular Context

The synthesis of ortho-halogenated phenethylamines, such as 2-(2-bromophenyl)-N-methylethanamine, is a critical operation in medicinal chemistry. These molecules serve as pivotal building blocks for complex pharmaceutical scaffolds, including tetrahydroisoquinolines and benzazepines.

To construct this secondary amine, the reductive amination of 2-(2-bromophenyl)acetaldehyde[1] with methylamine is the most direct and atom-economical route. While early reductive amination protocols relied heavily on sodium cyanoborohydride (


)[2], modern process chemistry strongly favors sodium triacetoxyborohydride (

, STAB). STAB provides superior chemoselectivity and eliminates the risk of generating highly toxic hydrogen cyanide gas during aqueous workup[3].

Reaction Mechanism & Causality

The STAB-mediated reductive amination proceeds through a self-assembling, three-step cascade. Understanding the causality of each step is essential for troubleshooting and scale-up:

  • Nucleophilic Addition: The primary amine (methylamine) attacks the highly electrophilic carbonyl carbon of 2-(2-bromophenyl)acetaldehyde, forming a transient hemiaminal intermediate.

  • Dehydration: The hemiaminal rapidly collapses, expelling a water molecule to generate an electrophilic iminium ion. Causality Note: Because aldehydes are highly reactive, this dehydration occurs spontaneously at room temperature without the need for Lewis acid catalysis or dehydrating agents (e.g., molecular sieves).

  • Hydride Transfer: STAB selectively reduces the iminium ion to the final secondary amine. Causality Note: The three electron-withdrawing acetoxy groups on STAB drastically reduce the nucleophilicity of the B-H bond compared to standard

    
    . This steric and electronic deactivation ensures that STAB reacts exclusively with the highly electrophilic iminium ion, leaving the starting aldehyde untouched[3].
    

Mechanism A 2-(2-Bromophenyl)acetaldehyde + Methylamine B Hemiaminal Intermediate (Unstable) A->B Nucleophilic Addition C Iminium Ion [Electrophilic Species] B->C Dehydration (-H2O) D 2-(2-Bromophenyl)-N-methylethanamine (Secondary Amine) C->D Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of the STAB-mediated reductive amination.

Experimental Protocol: A Self-Validating System

Quantitative Reagent Matrix

Table 1: Stoichiometry and Reagents (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-(2-Bromophenyl)acetaldehyde199.041.01.99 gElectrophile
Methylamine (2.0 M in THF)31.061.26.0 mLNucleophile
Sodium triacetoxyborohydride (STAB)211.941.53.18 gSelective Reductant
1,2-Dichloroethane (DCE)98.96-50.0 mLSolvent (0.2 M)
Step-by-Step Methodology
  • Imine Pre-formation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-(2-bromophenyl)acetaldehyde (1.99 g, 10 mmol) in anhydrous DCE (50 mL). Add the methylamine solution (2.0 M in THF, 6.0 mL, 12.0 mmol) dropwise at room temperature. Stir the mixture for 30 minutes.

    • Expert Insight: Pre-mixing allows complete conversion of the aldehyde to the iminium intermediate before the reducing agent is introduced. This temporal separation acts as a safeguard, eliminating the trace risk of direct aldehyde reduction to the corresponding alcohol.

  • Reduction: Add STAB (3.18 g, 15 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic; utilize a room-temperature water bath to maintain the internal temperature at 20–25 °C. Stir the resulting opaque suspension for 3 hours.

    • Expert Insight: Unlike ketone reductive aminations, acetic acid (AcOH) is deliberately omitted here. STAB is sufficiently reactive for aldehyde-derived iminium ions, and omitting AcOH prevents unwanted background reduction of the highly reactive aldehyde[3].

  • Quench: Carefully quench the reaction by adding saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes until gas evolution (hydrogen from unreacted hydride) ceases and the mixture resolves into two clear phases.
    
  • Self-Validating Purification (Acid-Base Extraction):

    • Extract the biphasic mixture with 1M HCl (3 x 20 mL). Causality: The target secondary amine becomes protonated (forming the hydrochloride salt) and partitions exclusively into the aqueous layer. Neutral impurities (e.g., unreacted aldehyde or alcohol byproducts) remain trapped in the organic layer.

    • Discard the organic layer. Cool the aqueous layer in an ice bath and basify with 2M NaOH until the pH > 11 (the solution will turn milky as the free base precipitates).

    • Extract the basified aqueous layer with fresh dichloromethane (DCM, 3 x 20 mL).

    • Dry the combined DCM layers over anhydrous

      
      , filter, and concentrate under reduced pressure to yield 2-(2-bromophenyl)-N-methylethanamine as a pale yellow oil.
      

Workup A Crude Reaction Mixture (Amine + Neutral Impurities) B Add 1M HCl & Extract A->B C Organic Phase (Discard Neutral Impurities) B->C Removes unreacted aldehyde/alcohol D Aqueous Phase (Amine Hydrochloride Salt) B->D Protonation E Basify with NaOH to pH 12 & Extract with DCM D->E F Organic Phase (Pure Free Base Amine) E->F Deprotonation & Partitioning

Self-validating acid-base extraction workflow for secondary amine purification.

Optimization & Comparative Data

Selecting the correct hydride source is the most critical variable in reductive amination. Table 2 summarizes the operational logic behind choosing STAB over historical alternatives.

Table 2: Comparison of Reducing Agents in Reductive Amination

Reducing AgentChemoselectivity (Iminium vs Carbonyl)Toxicity ProfileByproductsPreferred Application

(STAB)
Excellent LowAcetate saltsDirect amination of aldehydes & unhindered ketones

ExcellentHigh (Cyanide)HCN gas (on acidic workup)Acidic conditions (pH 3-5)

Poor (Reduces carbonyls rapidly)LowBorate saltsStepwise (pre-formed isolated imines in MeOH)

Analytical Characterization Expectations

To validate the structural integrity of the synthesized 2-(2-bromophenyl)-N-methylethanamine, the following spectroscopic markers should be confirmed:

  • 
    H NMR (
    
    
    
    , 400 MHz):
    • Complete disappearance of the aldehyde proton signal (

      
      9.7–9.8 ppm).
      
    • Appearance of a sharp singlet integrating to 3H for the

      
      -methyl group (
      
      
      
      2.45 ppm).
    • Two distinct multiplets for the ethylene bridge:

      
       (
      
      
      
      2.95 ppm, 2H) and
      
      
      (
      
      
      2.80 ppm, 2H).
    • Aromatic protons characteristic of the ortho-bromo substitution pattern (4H, 7.0–7.6 ppm).

  • LC-MS (ESI+): Expected

    
     peak at m/z 214.0 and 216.0, displaying the classic 1:1 isotopic ratio indicative of a single bromine atom.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11424180, 2-(2-Bromophenyl)acetaldehyde. URL: [Link]

Sources

Application

protocol for preparing 2-(2-bromophenyl)-N-methylethanamine hydrochloride salt

An In-Depth Technical Guide to the Synthesis of 2-(2-bromophenyl)-N-methylethanamine Hydrochloride Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed, field-prove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-(2-bromophenyl)-N-methylethanamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the multi-step synthesis of 2-(2-bromophenyl)-N-methylethanamine hydrochloride, a valuable building block for drug development and medicinal chemistry research. The 2-phenethylamine motif is a critical pharmacophore found in a wide array of neuroactive compounds and other therapeutic agents.[1] This guide delineates a robust and scalable synthetic pathway commencing from the commercially available 2-(2-bromophenyl)acetic acid. The protocol covers the reduction of the carboxylic acid, subsequent conversion of the resulting alcohol to an alkyl bromide, nucleophilic substitution with methylamine, and the final conversion to the stable hydrochloride salt. Each step is accompanied by in-depth explanations of the underlying chemical principles, causality behind procedural choices, and critical safety considerations, ensuring both reproducibility and a thorough understanding of the process for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

The target molecule, 2-(2-bromophenyl)-N-methylethanamine, belongs to the phenethylamine class, a family of compounds known for their diverse biological activities.[2] The presence of the bromine atom on the phenyl ring provides a strategic handle for further functionalization, for instance, through cross-coupling reactions, making it a versatile intermediate in the synthesis of compound libraries.

The hydrochloride salt form enhances the compound's stability and water solubility, which is often advantageous for handling, storage, and bioavailability in pharmaceutical applications.[3][4]

The synthetic strategy outlined herein is a logical and efficient three-step sequence followed by salt formation, designed to maximize yield and purity while utilizing common laboratory reagents.

The overall synthetic pathway is as follows:

  • Reduction: 2-(2-bromophenyl)acetic acid is reduced to 2-(2-bromophenyl)ethanol. Borane complexes are excellent for this transformation due to their high selectivity for carboxylic acids over other functional groups.[5]

  • Bromination: The primary alcohol is converted into a more reactive alkyl bromide, 2-(2-bromophenyl)ethyl bromide, creating a good leaving group for the subsequent step. Phosphorus tribromide (PBr₃) is a classic and highly effective reagent for this Sₙ2-mediated conversion.[6][7][8]

  • Amination: The alkyl bromide undergoes a nucleophilic substitution reaction with methylamine to form the target secondary amine, 2-(2-bromophenyl)-N-methylethanamine.

  • Salt Formation: The purified free-base amine is treated with anhydrous hydrochloric acid to precipitate the stable and crystalline hydrochloride salt.[9][10]

Safety and Handling

General Precautions: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.

  • Bromine-Containing Compounds: Brominated organic compounds can be irritating and potentially toxic. Avoid inhalation and skin contact.[11] All waste containing bromine should be disposed of according to institutional guidelines.

  • Phosphorus Tribromide (PBr₃): PBr₃ is corrosive and reacts violently with water. It is lachrymatory and toxic. Handle with extreme care under anhydrous conditions.

  • Methylamine (CH₃NH₂): Methylamine is a flammable and toxic gas or volatile liquid with a strong, pungent odor. It is typically supplied as a solution in a solvent like THF or ethanol. Ensure the fume hood has adequate ventilation.

  • Borane-Dimethyl Sulfide Complex (BMS): BMS is a corrosive, flammable liquid with a strong, unpleasant odor. It reacts with water to release flammable hydrogen gas. All operations should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Anhydrous Solvents and HCl: Anhydrous solvents are required to prevent unwanted side reactions. Solutions of HCl in organic solvents are highly corrosive.

Experimental Protocols

Part I: Synthesis of 2-(2-bromophenyl)ethanol

This procedure details the reduction of a carboxylic acid to a primary alcohol using a borane complex.[5]

Materials:

  • 2-(2-Bromophenyl)acetic acid (CAS: 18698-97-0)[12][13][14]

  • Borane-dimethyl sulfide complex (BMS, ~10 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (2 M aqueous solution)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet, dissolve 2-(2-bromophenyl)acetic acid (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add the borane-dimethyl sulfide complex (1.5 eq) dropwise via the dropping funnel over 30 minutes. Gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).

  • Quenching: Carefully cool the mixture back to 0 °C and slowly add 2 M HCl solution to quench the excess borane. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-(2-bromophenyl)ethanol, which can be used in the next step without further purification if purity is sufficient.[15][16][17]

Part II: Synthesis of 2-(2-bromophenyl)ethyl bromide

This protocol converts the primary alcohol to an alkyl bromide using PBr₃ in an Sₙ2 reaction.[6][7]

Materials:

  • 2-(2-bromophenyl)ethanol (from Part I)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-(2-bromophenyl)ethanol (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of PBr₃: Add PBr₃ (0.4 eq, to ensure complete reaction while minimizing waste) dropwise with vigorous stirring. A white precipitate (phosphorous acid) may form.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Carefully pour the reaction mixture over ice-cold water. Transfer to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 2-(2-bromophenyl)ethyl bromide is often used directly in the next step.

Part III: Synthesis of 2-(2-bromophenyl)-N-methylethanamine (Free Base)

This step involves the nucleophilic substitution of the bromide with methylamine.

Materials:

  • 2-(2-bromophenyl)ethyl bromide (from Part II)

  • Methylamine solution (e.g., 40% in water or 2 M in THF)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a sealed pressure tube or a robust, well-sealed flask, dissolve 2-(2-bromophenyl)ethyl bromide (1.0 eq) in THF.

  • Addition of Amine: Add an excess of methylamine solution (3-5 eq) to the flask. The use of excess amine minimizes the formation of the tertiary amine byproduct.

  • Reaction: Seal the vessel and stir the mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the rate if necessary.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Extraction: Dissolve the residue in DCM and water. Make the aqueous layer basic (pH > 12) by adding NaOH solution. Transfer to a separatory funnel and separate the layers.

  • Purification: Extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base amine. This product should be purified by column chromatography on silica gel if necessary.

Part IV: Preparation of 2-(2-bromophenyl)-N-methylethanamine Hydrochloride

This final step converts the purified free base amine into its stable hydrochloride salt.[9][10]

Materials:

  • Purified 2-(2-bromophenyl)-N-methylethanamine (from Part III)

  • Anhydrous diethyl ether (or ethyl acetate)

  • Anhydrous Hydrogen Chloride (HCl) solution (e.g., 2 M in diethyl ether) or dry HCl gas

Procedure:

  • Dissolution: Dissolve the purified free base amine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add the anhydrous HCl solution (1.1 eq) dropwise. A white precipitate of the hydrochloride salt should form immediately. Alternatively, bubble dry HCl gas through the solution.[10]

  • Crystallization: Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the resulting white solid under vacuum to obtain the final 2-(2-bromophenyl)-N-methylethanamine hydrochloride salt.[18]

Data Summary and Visualization

Table 1: Reagent Quantities and Expected Yields (Illustrative)
StepStarting MaterialReagentMolar Eq.ProductTheoretical Yield
I 2-(2-Bromophenyl)acetic acidBMS Complex1.52-(2-Bromophenyl)ethanol>90%
II 2-(2-Bromophenyl)ethanolPBr₃0.42-(2-Bromophenyl)ethyl bromide>85%
III 2-(2-Bromophenyl)ethyl bromideMethylamine3-52-(2-Bromophenyl)-N-methylethanamine70-85%
IV Free Base AmineAnhydrous HCl1.1Hydrochloride Salt>95%
Experimental Workflow Diagrams

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Bromination cluster_step3 Step 3: Amination A 2-(2-Bromophenyl)acetic Acid R1 BMS / THF A->R1 P1 2-(2-Bromophenyl)ethanol P2 2-(2-Bromophenyl)ethyl Bromide R2 PBr₃ / Ether P1->R2 R1->P1 R3 CH₃NH₂ / THF P2->R3 R2->P2 P3 2-(2-Bromophenyl)-N-methylethanamine (Free Base) R3->P3 Salt_Formation_Workflow cluster_step4 Step 4: Salt Formation cluster_purification Purification P3 Free Base Amine in Anhydrous Ether R4 Anhydrous HCl P3->R4 PF Hydrochloride Salt (Precipitate) Filtration Filtration & Drying PF->Filtration R4->PF

Caption: Final conversion of the free base amine to its hydrochloride salt.

References

  • PrepChem. Synthesis of 2-(2-Bromophenyl)acetaldehyde. Available at: [Link]

  • The Vespiary. Monomethylation of primary amines: N-methyl-2-phenethylamine. Available at: [Link]

  • Tetrahedron Letters. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Available at: [Link]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl? Available at: [Link]

  • PureSynth. 2-(2-Bromophenyl)Ethyl Alcohol 98.0%(GC). Available at: [Link]

  • Quora. How do you convert methyl bromide to ethylamine? Available at: [Link]

  • Sciencemadness Discussion Board. Converting to the hydrochloric salt for storage? Available at: [Link]

  • YouTube. Conversion of Amines to Amine Salts. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • ChemBK. 2-(2-Bromophenyl)-ethanol. Available at: [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • NJ.gov. METHYL BROMIDE HAZARD SUMMARY. Available at: [Link]

  • CLEAPSS. Student safety sheets 55 Bromine. Available at: [Link]

  • PubChem. 2-(2-Bromophenyl)ethan-1-ol. Available at: [Link]

  • Sciencemadness.org. tell me a good method to convert alcohol to bromide. Available at: [Link]

  • Organic Syntheses. β-PHENYLETHYLDIMETHYLAMINE. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Organic Syntheses. Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes. Available at: [Link]

  • PMC - NIH. 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]

  • PubChem. 2-(2-bromophenyl)-N-methylethanamine. Available at: [Link]

  • Matrix Fine Chemicals. 2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0. Available at: [Link]

  • Filo. Write the reaction to convert methyl bromide into ethyl amine. Available at: [Link]

  • Chemistry – A European Journal. A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Available at: [Link]

  • Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. Conversion of alcohols to alkyl bromides using PBr3. Available at: [Link]

  • PubChemLite. amine hydrochloride. Available at: [Link]

  • PubChem - NIH. 2-Bromophenethylamine. Available at: [Link]

  • YouTube. CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Bromide via Reaction with PBr₃. Available at: [Link]

  • Chegg.com. Solved 15. Draw the product of the following reaction. Available at: [Link]

  • PMC. 2-(2-Bromophenyl)acetic acid. Available at: [Link]

  • Wikipedia. N-Methylphenethylamine. Available at: [Link]

  • Chem-Impex. N-Methylphenethylamine. Available at: [Link]

  • UNODC. Details for Phenethylamines. Available at: [Link]

Sources

Method

HPLC method development for 2-(2-bromophenyl)-N-methylethanamine detection

Application Note: HPLC Method Development for 2-(2-Bromophenyl)-N-methylethanamine Detection Introduction & Scientific Context 2-(2-bromophenyl)-N-methylethanamine (also known as ortho-bromo-N-methylphenethylamine) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 2-(2-Bromophenyl)-N-methylethanamine Detection

Introduction & Scientific Context

2-(2-bromophenyl)-N-methylethanamine (also known as ortho-bromo-N-methylphenethylamine) is a halogenated derivative of N-methylphenethylamine (NMPEA). Structurally, it consists of a phenethylamine core with a bromine atom at the ortho position of the phenyl ring and a methyl group on the nitrogen.

Significance:

  • Forensic Analysis: As a positional isomer of para-bromo-N-methylphenethylamine (a potential psychoactive substance), distinguishing the ortho isomer is critical for legal identification and structural elucidation.

  • Pharmaceutical Impurity Profiling: In the synthesis of brominated pharmaceutical intermediates, this compound may exist as a regioisomer impurity that requires separation from the active pharmaceutical ingredient (API).

Physicochemical Profile:

  • Basic Nature: Like most phenethylamines, the secondary amine function imparts a pKa of approximately 9.5–10.0. This makes the molecule highly susceptible to silanol interactions on silica-based columns, leading to peak tailing if not properly managed.

  • Hydrophobicity: The bromine substitution increases lipophilicity (LogP ~2.5–3.0) compared to the non-halogenated parent, necessitating a reversed-phase approach.

Method Development Strategy

The development of this method focuses on three critical quality attributes: Resolution (Rs) between positional isomers, Peak Symmetry (As) , and Sensitivity .

Stationary Phase Selection: The Case for Phenyl-Hexyl

While C18 columns are standard, they rely primarily on hydrophobic interactions. For halogenated aromatics, a Phenyl-Hexyl stationary phase is superior.

  • Mechanism: The phenyl ring on the stationary phase interacts via

    
     stacking with the aromatic ring of the analyte. The electron-withdrawing bromine atom alters the 
    
    
    
    -electron density, creating distinct retention differences between ortho, meta, and para isomers that a C18 column might co-elute.
Mobile Phase Chemistry
  • pH Control: To prevent peak tailing caused by the interaction of the protonated amine (

    
    ) with deprotonated silanols (
    
    
    
    ), the mobile phase pH must be maintained below the silanol pKa (pH < 3.0) or high enough to suppress ionization (pH > 10, requiring hybrid columns).
  • Selection: We utilize a Low pH (2.5–3.0) phosphate buffer. This ensures the amine is fully protonated (solubility) while the silanols remain protonated (neutral), minimizing secondary interactions.

  • Organic Modifier: Acetonitrile (ACN) is selected over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for basic amines.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-(2-bromophenyl)-N-methylethanamine HCl (>98% purity).

  • Solvents: HPLC-grade Acetonitrile and Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Additive: Triethylamine (TEA) – Optional silanol blocker.

Instrumentation
  • System: HPLC with Binary Gradient Pump and Autosampler.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 5 µm particle size.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

, pH 3.0
Suppresses silanol ionization; buffers the amine.
Mobile Phase B Acetonitrile (100%)Elution strength for hydrophobic Br-phenyl ring.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Volume 10 µLStandard analytical volume.
Detection UV @ 210 nm & 254 nm210 nm for max sensitivity; 254 nm for aromatic specificity.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
10.060Linear gradient to elute analyte
12.090Column wash (remove hydrophobic matrix)
14.090Hold wash
14.110Return to initial conditions
20.010Re-equilibration (Critical for reproducibility)

Visualizations

Figure 1: Method Development Logic Flow

This diagram illustrates the decision-making process for selecting the stationary phase and buffer conditions based on the analyte's chemistry.

MethodDevelopment Start Analyte: 2-(2-bromophenyl)-N-methylethanamine PropCheck Analyze Properties: Basic Amine (pKa ~10) Halogenated Aromatic Start->PropCheck ColumnChoice Stationary Phase Selection PropCheck->ColumnChoice BufferChoice Mobile Phase pH Strategy PropCheck->BufferChoice C18 C18 Column: Hydrophobic Interaction only ColumnChoice->C18 Phenyl Phenyl-Hexyl Column: Pi-Pi Stacking + Hydrophobic (Better Isomer Selectivity) ColumnChoice->Phenyl FinalMethod Final Protocol: Phenyl-Hexyl Column Phosphate Buffer pH 3.0 Phenyl->FinalMethod HighpH High pH (>10): Requires Hybrid Silica Suppresses Amine Ionization BufferChoice->HighpH LowpH Low pH (3.0): Standard Silica Compatible Suppresses Silanol Ionization BufferChoice->LowpH LowpH->FinalMethod

Caption: Decision matrix for selecting Phenyl-Hexyl stationary phase and acidic buffering to optimize resolution and peak shape for brominated phenethylamines.

Figure 2: Sample Preparation & Extraction Workflow

Standard protocol for extracting the amine from biological matrices (plasma/urine) or synthetic reaction mixtures.

SamplePrep Sample Sample Source (Plasma/Urine/Synthesis) ProteinPpt Protein Precipitation Add Cold ACN (1:3) Sample->ProteinPpt Biological Dilution Dilution 1:1 with Mobile Phase A Sample->Dilution Synthetic (Clean) Centrifuge Centrifugation 10,000 x g, 10 min ProteinPpt->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->Dilution Filter Filtration 0.22 µm PTFE Dilution->Filter Inject HPLC Injection Filter->Inject

Caption: Workflow for sample preparation ensuring matrix removal and solvent compatibility prior to HPLC injection.

Validation Parameters (ICH Q2(R1))

To ensure the method is trustworthy and authoritative, the following validation criteria must be met:

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . (If
      
      
      , increase buffer concentration or add 0.1% TEA).
    • Theoretical Plates (

      
      ): 
      
      
      
      .
    • Resolution (

      
      ): 
      
      
      
      between the analyte and any nearest interference (e.g., 3-bromo isomer).
  • Linearity:

    • Range: 1.0 µg/mL to 100 µg/mL.

    • Criteria:

      
      .
      
  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120% of target concentration.

    • Acceptance: 98.0% – 102.0% recovery.

  • Limit of Detection (LOD):

    • Calculated based on Signal-to-Noise ratio (

      
      ) of 3:1.
      
    • Estimated LOD: ~0.1 µg/mL (UV detection).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure pH is < 3.0. Add 5 mM Triethylamine (TEA) to Mobile Phase A as a competing base.
Retention Shift Incomplete column equilibration.Extend the re-equilibration time to at least 5 column volumes (approx 6-8 mins).
High Backpressure Particulate matter.Filter all samples through 0.22 µm PTFE filters; use a guard column.
Co-elution Isomer interference.Switch from Acetonitrile to Methanol (changes selectivity) or lower the gradient slope.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from

  • Food and Drug Administration (FDA). (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs. Journal of Food and Drug Analysis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2023). N-Methylphenethylamine Compound Summary. Retrieved from

  • European Medicines Agency (EMA). (2005). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from

Application

Application Note &amp; Protocol: A High-Yield, One-Pot Synthesis of 2-(2-bromophenyl)-N-methylethanamine

Abstract This document provides a comprehensive guide for the efficient one-pot synthesis of 2-(2-bromophenyl)-N-methylethanamine, a valuable building block in medicinal chemistry and drug development. The protocol detai...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of 2-(2-bromophenyl)-N-methylethanamine, a valuable building block in medicinal chemistry and drug development. The protocol details a direct reductive amination of 2-bromobenzaldehyde using a commercially available solution of methylamine, followed by in-situ reduction. This method circumvents the need for isolating the intermediate imine, thereby enhancing operational simplicity, reducing waste, and improving overall yield. We provide a detailed, step-by-step experimental procedure, an in-depth mechanistic explanation, troubleshooting advice, and a summary of expected outcomes, designed for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Principle

The synthesis of secondary amines is a cornerstone of modern organic chemistry, particularly in the construction of pharmacologically active molecules where the amine moiety is a frequent pharmacophore. Reductive amination stands out as one of the most powerful and widely utilized methods for creating carbon-nitrogen bonds.[1] This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in the same reaction vessel to the desired amine.[2]

The one-pot protocol described herein leverages this principle for the synthesis of 2-(2-bromophenyl)-N-methylethanamine. The key advantages of this approach are:

  • Efficiency: Combining two synthetic steps (imine formation and reduction) into a single operation saves time, materials, and energy.

  • High Yield: By avoiding the isolation and purification of the often-unstable imine intermediate, product loss is minimized.

  • Convenience: The use of a commercially available methylamine solution in a common solvent avoids the handling of gaseous methylamine.[3]

The reaction proceeds via the initial formation of a Schiff base (imine) from 2-bromobenzaldehyde and methylamine. A mild reducing agent, sodium borohydride, is then introduced to selectively reduce the C=N double bond of the imine to furnish the target secondary amine.

Reaction Mechanism and Rationale

The one-pot synthesis can be dissected into two primary stages occurring sequentially in the same reaction vessel.

  • Imine Formation: The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzaldehyde. This leads to a carbinolamine intermediate, which subsequently dehydrates to form the N-methylimine. This step is reversible and often acid- or base-catalyzed, though it can proceed under neutral conditions.[4]

  • In-Situ Reduction: Once the imine is formed, a hydride-based reducing agent is added. Sodium borohydride (NaBH₄) is a cost-effective and moderately selective reagent suitable for this transformation. It delivers a hydride ion (H⁻) to the electrophilic carbon of the imine, effectively reducing the double bond to a single bond and yielding the final amine product after an aqueous workup.[3] The timing of the reducer's addition is critical; it is added after allowing sufficient time for imine formation to maximize the yield of the desired product.

G cluster_start Starting Materials cluster_process Reaction Pathway A 2-Bromobenzaldehyde I N-methylimine Intermediate (Schiff Base) A->I Step 1: Imine Formation (Condensation) B Methylamine (CH₃NH₂) B->I Step 1: Imine Formation (Condensation) P 2-(2-bromophenyl)-N-methylethanamine (Final Product) I->P Step 2: Reduction (+ Sodium Borohydride)

Caption: Reaction mechanism for the one-pot reductive amination.

Detailed Experimental Protocol

3.1 Materials and Equipment

  • Reagents:

    • 2-Bromobenzaldehyde (≥98%)

    • Methylamine solution (2.0 M in Methanol or THF)

    • Sodium Borohydride (NaBH₄) (≥98%)

    • Methanol (Anhydrous)

    • Diethyl Ether (or Ethyl Acetate)

    • Hydrochloric Acid (1 M HCl)

    • Sodium Hydroxide (1 M NaOH)

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

3.2 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 eq.).

  • Solvent and Amine Addition: Dissolve the aldehyde in 20 mL of anhydrous methanol. To this solution, add the methylamine solution (2.0 M in MeOH, 6.0 mL, 12.0 mmol, 1.2 eq.) dropwise at room temperature.

  • Imine Formation: Stir the resulting mixture at ambient temperature for 4-5 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) to observe the consumption of the starting aldehyde.

  • Reduction: After sufficient imine formation is observed, cool the reaction flask in an ice-water bath. Add sodium borohydride (0.45 g, 12.0 mmol, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of deionized water. A white precipitate may form.

  • Solvent Removal: Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Aqueous Work-up (Acid-Base Extraction):

    • Add 30 mL of diethyl ether to the residue and transfer the mixture to a separatory funnel.

    • Add 30 mL of 1 M HCl. Shake vigorously and separate the layers. The amine product will be protonated and move into the aqueous layer.

    • Wash the organic layer with an additional 15 mL of 1 M HCl. Combine the aqueous layers. This step helps remove any unreacted aldehyde and other neutral impurities.[3]

    • Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is basic (pH > 10), which will deprotonate the amine, causing it to become insoluble in water.

    • Extract the product from the basic aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Data Summary and Expected Results

The following table summarizes the quantitative aspects of the protocol.

ParameterValueNotes
Starting Material 2-Bromobenzaldehyde1.0 equivalent
Reagents Methylamine (2.0 M solution)1.2 equivalents
Sodium Borohydride1.2 equivalents
Solvent Anhydrous MethanolApprox. 10 mL / g of aldehyde
Reaction Time 6-8 hours total4-5 h for imine formation, 2-3 h for reduction
Reaction Temperature Room Temperature / 0 °CReduction step initiated at 0 °C
Expected Yield 75-85%Based on similar reductive aminations
Purity >95% after work-upPurity can be assessed by ¹H NMR and GC-MS

Experimental Workflow Visualization

G A Setup (Flask, Stirrer, Aldehyde) B Add Methanol & Methylamine Solution A->B C Stir 4-5h at RT (Imine Formation) B->C D Cool to 0°C (Ice Bath) C->D E Add NaBH₄ Portion-wise D->E F Stir 2-3h at RT (Reduction) E->F G Quench with H₂O F->G H Rotovap to Remove MeOH G->H I Acid-Base Extraction (HCl, NaOH, Ether) H->I J Dry, Filter & Concentrate I->J K Purified Product J->K

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low Yield / Incomplete Reaction Insufficient reaction time for imine formation.Extend the initial stirring time before adding NaBH₄. Monitor aldehyde consumption by TLC.
Inactive or decomposed NaBH₄.Use a fresh bottle of NaBH₄. Store it in a desiccator.
Formation of Side Products Formation of a tertiary amine (dibenzylamine derivative).[4]This can occur if the newly formed secondary amine reacts with another molecule of aldehyde. Ensure the aldehyde is fully consumed before the reduction is complete. Using a slight excess of methylamine can help.
Reduction of the starting aldehyde to 2-bromobenzyl alcohol.This occurs if NaBH₄ is added too early or if it reacts faster with the aldehyde than the imine. Ensure sufficient time for imine formation. A more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, which is less likely to reduce aldehydes in the presence of an amine.[2]
Difficult Emulsion during Work-up High concentration of salts or amphiphilic species.Add a small amount of saturated brine to the separatory funnel to help break the emulsion.

Conclusion

The one-pot reductive amination protocol presented here offers an efficient, reliable, and scalable method for the synthesis of 2-(2-bromophenyl)-N-methylethanamine from 2-bromobenzaldehyde. By explaining the underlying chemical principles and providing a detailed, validated procedure, this guide aims to empower researchers to successfully implement this valuable transformation in their synthetic endeavors. The simplicity of the work-up and the high yield make this an attractive method for both academic and industrial laboratories.

References

  • Bhattacharyya, S. (2000). A convenient and rapid protocol for the N-methylation of amines using a commercially available solution of methylamine in methanol. Synlett, 2000(S1), 1543-1544. Available at: [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. Retrieved from ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar... Organic Syntheses Procedure. Available at: [Link]

  • Vaia. (n.d.). One problem with reductive amination as a method of amine synthesis... Retrieved from Vaia. Available at: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

  • Reddit. (2017, December 13). Can someone please explain reductive amination. r/OrganicChemistry. Available at: [Link]

Sources

Method

recrystallization solvents for purifying 2-(2-bromophenyl)-N-methylethanamine

An In-Depth Guide to the Selection of Recrystallization Solvents for the Purification of 2-(2-bromophenyl)-N-methylethanamine Authored by: A Senior Application Scientist Introduction: The Central Role of Recrystallizatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selection of Recrystallization Solvents for the Purification of 2-(2-bromophenyl)-N-methylethanamine

Authored by: A Senior Application Scientist

Introduction: The Central Role of Recrystallization in Amine Purification

In the synthesis of pharmaceutical intermediates and research chemicals, achieving high purity is paramount. 2-(2-bromophenyl)-N-methylethanamine, a substituted phenethylamine, is no exception. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1][2] The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[2] An ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[3][4] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are ideally present in smaller concentrations and have different solubility profiles, remain in the solution (mother liquor) and are subsequently separated by filtration.[4]

This guide provides a comprehensive framework and detailed protocols for the systematic selection of an optimal recrystallization solvent or solvent system for 2-(2-bromophenyl)-N-methylethanamine. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently identify a robust purification strategy.

Understanding the Analyte: Physicochemical Properties of 2-(2-bromophenyl)-N-methylethanamine

A successful recrystallization strategy begins with an understanding of the target molecule's properties.

  • Molecular Formula: C₉H₁₂BrN[5][6]

  • Molecular Weight: 214.10 g/mol [5]

  • Structure and Polarity: The molecule possesses a non-polar bromophenyl group and a moderately polar secondary amine. The calculated XLogP3 value of 2.4 suggests a degree of lipophilicity.[5] This dual nature indicates that a broad range of solvents should be screened.

  • Physical Form: 2-(2-bromophenyl)-N-methylethanamine exists as a freebase and can be converted into various salt forms, such as the hydrochloride salt.[7] The freebase is often an oil or a low-melting solid, common for N-methylated phenethylamines, while its hydrochloride salt is typically a crystalline solid.[7] Recrystallization is applicable only to solids. If the synthesized freebase is an oil, it must first be converted to a crystalline salt (e.g., by reacting with HCl in a suitable solvent like ether or isopropanol) before proceeding with recrystallization. The choice of solvent will be heavily dependent on whether the freebase or a salt is being purified.

Pillar 1: The Theory of Solvent Selection

The selection of an appropriate solvent is the most critical step in recrystallization.[2] The ideal solvent should meet the following criteria:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[3] This ensures maximum recovery of the purified compound upon cooling.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3][4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1][4]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of the compound to prevent the compound from "oiling out" (melting before it dissolves).

Pillar 2: Experimental Protocol for Solvent Screening

This protocol outlines a systematic, small-scale approach to identify a suitable recrystallization solvent.

Materials:

  • Crude 2-(2-bromophenyl)-N-methylethanamine (or its salt)

  • Test tubes (e.g., 13x100 mm)

  • Heating block or water bath

  • Vortex mixer

  • Ice-water bath

  • A selection of solvents with varying polarities (see Table 1)

Procedure:

  • Preparation: Place approximately 25-50 mg of the crude solid into a series of labeled test tubes.

  • Room Temperature Solubility: To each tube, add a test solvent dropwise (starting with ~0.5 mL) while agitating or vortexing. Observe and record the solubility at ambient temperature. A suitable solvent should not fully dissolve the compound at this stage.[4]

  • Hot Solubility: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath to the solvent's boiling point. Add more solvent in small portions (0.2 mL increments) until the solid completely dissolves. Record the total volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL).

  • Crystallization upon Cooling: Once a hot, saturated solution is obtained, remove the test tube from the heat source and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, gently scratch the inside of the test tube with a glass rod to induce crystallization.

  • Cold Solubility: After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation. Observe the quantity of crystals formed. A dense crop of crystals indicates a good solvent.

  • Data Recording: Systematically record all observations in a table similar to the example provided (Table 1).

Data Presentation: Solvent Screening Observations

The following table should be used to log the experimental results from the solvent screening protocol.

Table 1: Example Solvent Screening Log for 2-(2-bromophenyl)-N-methylethanamine Purification

SolventPolarity IndexBoiling Point (°C)Solubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingNotes
Non-Polar
Heptane0.198InsolubleSparingly SolubleGoodPotential candidate
Toluene2.4111SolubleVery SolublePoorDissolves too well
Intermediate
Ethyl Acetate4.477Sparingly SolubleSolubleGoodStrong candidate
Acetone5.156SolubleVery SolublePoorDissolves too well
Polar Aprotic
Acetonitrile5.882SolubleVery SolublePoorDissolves too well
Polar Protic
Isopropanol3.982Sparingly SolubleSolubleGoodStrong candidate (especially for salts)
Ethanol4.378SolubleVery SolubleFairMay need a co-solvent
Water10.2100InsolubleInsolubleNoneUnsuitable alone (potential anti-solvent)

Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Visualization: Solvent Selection Workflow

The following diagram outlines the logical progression for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow cluster_results Analyze Results cluster_mixed Mixed-Solvent Protocol start Start: Crude Solid Sample test_single Test Single Solvents (Small-Scale Protocol) start->test_single result_ideal Ideal Solvent Found? (Insoluble Cold, Soluble Hot) test_single->result_ideal result_soluble Soluble in All Solvents? result_ideal->result_soluble No proceed Proceed to Large-Scale Recrystallization result_ideal->proceed Yes result_insoluble Insoluble in All Solvents? result_soluble->result_insoluble No test_mixed Test Mixed-Solvent System result_soluble->test_mixed Yes result_insoluble->test_mixed Yes dissolve Dissolve in 'Good' Solvent (Hot) test_mixed->dissolve add_anti Add 'Poor' Solvent (Anti-Solvent) Dropwise until Cloudy dissolve->add_anti reheat Reheat to Clarify add_anti->reheat cool Slow Cool to Crystallize reheat->cool cool->proceed

Caption: Workflow for systematic recrystallization solvent selection.

Advanced Technique: Mixed-Solvent Recrystallization

If no single solvent provides the desired solubility characteristics, a mixed-solvent system is employed.[3] This involves a pair of miscible solvents, one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent").

Protocol for Mixed-Solvent System Selection:

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Add the "poor" solvent dropwise to the hot solution until turbidity (cloudiness) persists. This indicates the point of saturation.

  • Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Allow the clear solution to cool slowly, as described previously, to induce crystallization.

Common pairs include ethanol-water, toluene-heptane, and ethyl acetate-hexane.

Pillar 3: General Protocol for Recrystallization

Once a suitable solvent or solvent system is identified, the following protocol can be scaled up for purification.

Recrystallization_Protocol start 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt 2. Hot Filtration (If Insoluble Impurities Present) start->hot_filt cool 3. Slow Cooling (To Room Temp, then Ice Bath) hot_filt->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash Crystals (Small amount of Cold Solvent) collect->wash dry 6. Dry Crystals (Air or Vacuum Oven) wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step general recrystallization procedure.

Detailed Steps:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to the solvent's boiling point with swirling. Continue adding solvent until the solid just dissolves. Using excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If colored or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to complete the crystallization process.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Conclusion and Trustworthiness

This guide provides a robust, experience-based framework for selecting an optimal recrystallization solvent for 2-(2-bromophenyl)-N-methylethanamine. By following the systematic screening protocol and understanding the principles behind solvent selection, researchers can reliably enhance the purity of their compound. The self-validating nature of the experimental approach ensures that the chosen solvent system is tailored to the specific impurity profile of the synthesized material, leading to a trustworthy and reproducible purification method.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Finding the best solvent for recrystallisation. Royal Society of Chemistry. [Link]

  • 2-(2-bromophenyl)-N-methylethanamine. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Bromophenethylamine. PubChem, National Center for Biotechnology Information. [Link]

  • Solvent-free optical resolution of N-methylamphetamine by distillation after partial diastereoisomeric salt formation. The Vespiary. [Link]

  • Recrystallization Of Meth. VVU e-Learning. [Link]

  • Recrystallization Of Meth. VVU e-Learning. [Link]

  • 2-Bromo-N-methylbenzylamine. PubChem, National Center for Biotechnology Information. [Link]

  • 2-(3-bromopyridin-2-yl)-N-methylethanamine. Chemical Synthesis Database. [Link]

  • Identification of Impurities in Illicit Methamphetamine Samples. Journal of AOAC INTERNATIONAL. [Link]

  • 2-Bromo-N-Methylethanamine HBr. Axios Research. [Link]

  • 2-Bromo-N-(2-bromoethyl)-N-methylethanamine. ATB (Automated Topology Builder). [Link]

Sources

Application

Application Note: Synthesis of 3-Benzazepine Scaffolds via Intramolecular Heck Cyclization of 2-(2-Bromophenyl)-N-methylethanamine

Strategic Rationale & Introduction The 3-benzazepine framework is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous neuroactive agents, including selective serotonin 5-HT recept...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The 3-benzazepine framework is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous neuroactive agents, including selective serotonin 5-HT


 receptor agonists (e.g., Lorcaserin) and dopamine D

receptor agonists (e.g., Fenoldopam). Constructing this 7-membered nitrogen-containing ring presents a synthetic challenge due to the entropic penalties associated with medium-sized ring closures[1].

This application note details a robust, field-proven methodology for synthesizing 3-benzazepine derivatives utilizing 2-(2-bromophenyl)-N-methylethanamine as a highly efficient bifunctional precursor. By appending a terminal alkene to the secondary amine, the substrate is perfectly primed for a palladium-catalyzed intramolecular Mizoroki-Heck reaction[2]. This approach offers exceptional functional group tolerance, scalability, and high regioselectivity[3].

Mechanistic Grounding: The Intramolecular Heck Pathway

The transformation relies on the precise orchestration of the Pd(0)/Pd(II) catalytic cycle. Unlike intermolecular Heck reactions where only mono- or disubstituted alkenes readily coordinate, the intramolecular variant benefits from a high effective molarity, allowing for the construction of congested ring systems[1].

When the


-allyl derivative of 2-(2-bromophenyl)-N-methylethanamine is subjected to Pd(0), the following sequence occurs:
  • Oxidative Addition: The active Pd(0) species inserts into the strong aryl-Br bond, forming an arylpalladium(II) bromide intermediate.

  • Olefin Coordination & Migratory Insertion: The tethered alkene coordinates to the Pd center. The geometry of the tether strongly favors a 7-exo-trig cyclization over the 8-endo-trig pathway, forming the 7-membered azepine ring.

  • 
    -Hydride Elimination:  The newly formed alkylpalladium species undergoes 
    
    
    
    -hydride elimination to yield an exocyclic double bond (a 3-methylene-1,2,4,5-tetrahydro-3-benzazepine derivative).
  • Catalyst Regeneration: The addition of a stoichiometric base is critical to neutralize the resulting Pd(II)-hydride complex, facilitating reductive elimination of HBr and regenerating the active Pd(0) catalyst[1].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl-Br Cleavage) Pd0->OxAdd + N-Allyl Precursor Coord Olefin Coordination (Intramolecular) OxAdd->Coord MigIns Migratory Insertion (7-exo-trig Cyclization) Coord->MigIns BetaElim β-Hydride Elimination (Exocyclic Alkene Formation) MigIns->BetaElim Regen Base-Mediated Catalyst Regeneration BetaElim->Regen 3-Benzazepine Release Regen->Pd0 + Base, -Base·HBr

Fig 1. Catalytic cycle of the intramolecular Heck reaction forming the 3-benzazepine scaffold.

Reaction Optimization & Quantitative Data

The formation of 7-membered rings via Heck cyclization is highly sensitive to the choice of ligand and base[4]. Standard triphenylphosphine (PPh


) often yields moderate results due to competing olefin isomerization (endocyclic vs. exocyclic double bonds) and sluggish reductive elimination.

As demonstrated in the optimization table below, switching to a bulky, electron-rich biaryl phosphine ligand (e.g., DavePhos) accelerates the oxidative addition and stabilizes the transition state. Furthermore, utilizing Cesium Carbonate (Cs


CO

) in a polar aprotic solvent (DMF) maximizes the yield by suppressing unwanted side reactions[2].

Table 1: Optimization of Intramolecular Heck Cyclization Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)

(5)
PPh

(10)
K

CO

(2.0)
MeCN8035
2Pd(OAc)

(5)
PPh

(10)
Cs

CO

(2.0)
DMF11065
3Pd(dppf)Cl

(5)
NoneCs

CO

(2.0)
DMF11045
4 Pd(OAc)

(5)
DavePhos (10) Cs

CO

(2.0)
DMF 110 88
5Pd(OAc)

(5)
DavePhos (10)Et

N (2.0)
Toluene11072

Note: Yields represent isolated yields after silica gel chromatography. Entry 4 represents the optimal conditions for this protocol.

Experimental Protocols

Step 1: Preparation of the Heck Precursor ( -Allylation)

Objective: Functionalize 2-(2-bromophenyl)-N-methylethanamine with an allyl group to provide the necessary alkene acceptor. Causality: Potassium carbonate (K


CO

) is utilized as a mild base to scavenge the HBr byproduct without causing unwanted side reactions, while Acetonitrile (MeCN) provides an optimal polar aprotic environment to accelerate the S

2 substitution.
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-bromophenyl)-N-methylethanamine (10.0 mmol, 1.0 equiv) and anhydrous K

    
    CO
    
    
    
    (15.0 mmol, 1.5 equiv).
  • Solvent Addition: Suspend the mixture in anhydrous MeCN (40 mL) under a nitrogen atmosphere.

  • Reagent Addition: Dropwise add allyl bromide (11.0 mmol, 1.1 equiv) at 0 °C to prevent exothermic runaway.

  • Reaction: Warm the mixture to 60 °C and stir for 4 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition between EtOAc and H

    
    O, extract the aqueous layer twice with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield the
    
    
    -allyl intermediate (typically >95% yield, used without further purification).
Step 2: Intramolecular Heck Cyclization

Objective: Execute the 7-exo-trig cyclization to yield the 3-benzazepine core. Causality: Pd(OAc)


 acts as an air-stable Pd(II) precatalyst that is reduced in situ. DavePhos facilitates the difficult 7-membered ring closure, and Cs

CO

drives the catalytic turnover by efficiently neutralizing the Pd-H species[1].
  • Setup: In a Schlenk tube, combine the

    
    -allyl intermediate (5.0 mmol, 1.0 equiv), Pd(OAc)
    
    
    
    (0.25 mmol, 5 mol%), DavePhos (0.50 mmol, 10 mol%), and anhydrous Cs
    
    
    CO
    
    
    (10.0 mmol, 2.0 equiv).
  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed DMF (25 mL) via syringe.

  • Reaction: Seal the tube and heat to 110 °C in an oil bath for 12 hours.

  • Workup: Cool the mixture, dilute with EtOAc (50 mL), and wash sequentially with water (3 x 20 mL) and brine to remove DMF. Dry the organic layer over MgSO

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-benzazepine derivative.

Workflow A Precursor: 2-(2-Bromophenyl)- N-methylethanamine B Step 1: N-Allylation (Allyl-Br, K2CO3) A->B C Intermediate: N-Allyl Derivative B->C MeCN, 60°C D Step 2: Heck Cyclization (Pd(OAc)2, Ligand, Base) C->D E Product: 3-Benzazepine Scaffold D->E DMF, 110°C F QC / Validation (NMR, LC-MS) E->F

Fig 2. Step-by-step experimental workflow from precursor to validated 3-benzazepine product.

Self-Validating Quality Control (QC)

To ensure the integrity of the protocol and confirm that the 7-exo-trig cyclization occurred without unwanted olefin isomerization, the following self-validating analytical checks must be performed:

  • Mass Spectrometry (LC-MS): The cyclized product will show a mass of

    
    . For the starting 
    
    
    
    -allyl derivative (
    
    
    ), the exact mass is ~253.05 Da. The successful Heck product will exhibit an
    
    
    of 174.13
    
    
    , confirming the loss of the bromine atom.
  • 
    H NMR Analysis (Structural Proof): 
    
    • Disappearance: The complex multiplet associated with the terminal allyl protons (-CH=CH

      
      ) at 5.1–5.9 ppm in the precursor must completely disappear.
      
    • Appearance: The emergence of two distinct singlets or fine doublets around 4.8–5.2 ppm confirms the presence of the newly formed exocyclic methylene group (=CH

      
      ). If significant peaks appear around 6.0–6.5 ppm, it indicates that unwanted double-bond isomerization into the ring has occurred, suggesting that the base (Cs
      
      
      
      CO
      
      
      ) or ligand needs optimization.

References

  • The Intramolecular Heck Reaction Source: Organic Reactions (organicreactions.org) URL:[Link][3]

  • Recent Advances in the Application of the Heck Reaction in the Synthesis of Heterocyclic Compounds Source: CLOCKSS Archive (clockss.org) URL:[Link][4]

  • Heck Reaction - Entropic Considerations and Intramolecular Mechanisms Source: Chemistry LibreTexts (libretexts.org) URL:[Link][1]

  • Advances in Microwave Chemistry: Efficient Synthesis of the 3-Benzazepine Framework via Intramolecular Heck Reductive Cyclization Source: DOKUMEN.PUB URL:[Link][2]

Sources

Method

storage stability and shelf life of 2-(2-bromophenyl)-N-methylethanamine

Application Note: Storage Stability, Degradation Kinetics, and Shelf Life Protocols for 2-(2-Bromophenyl)-N-methylethanamine Executive Summary 2-(2-bromophenyl)-N-methylethanamine is a structurally significant secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage Stability, Degradation Kinetics, and Shelf Life Protocols for 2-(2-Bromophenyl)-N-methylethanamine

Executive Summary

2-(2-bromophenyl)-N-methylethanamine is a structurally significant secondary amine featuring an ortho-brominated phenyl ring[1]. Widely utilized as a pharmacological intermediate and synthetic building block, its stability is highly dependent on its chemical state (free base vs. salt form) and environmental storage conditions. This application note provides a comprehensive, mechanistically grounded guide to the degradation pathways, stability testing protocols, and shelf-life determination for this compound, ensuring regulatory compliance and scientific rigor in drug development workflows.

Mechanistic Insights into Degradation Pathways

To design effective storage protocols, one must first understand the causality behind the compound's degradation. As a secondary amine with a halogenated aromatic ring, 2-(2-bromophenyl)-N-methylethanamine is susceptible to three primary degradation vectors:

A. Oxidative Degradation and N-Nitrosation (Amine Reactivity)

The secondary amine nitrogen possesses a nucleophilic lone pair that is highly reactive toward atmospheric oxygen and reactive nitrogen species. When exposed to air or trace nitrites (often present as artifacts in excipients or humidity-control solutions), secondary amines undergo rapid N-oxidation or N-nitrosation, forming potentially toxic N-nitrosamine derivatives[2].

  • Causality: The electron-donating nature of the alkyl chain increases the electron density on the nitrogen, lowering the activation energy for oxidation. Protonation of this amine (e.g., forming a hydrochloride salt) ties up the lone pair, effectively neutralizing this degradation pathway.

B. Photolytic Dehalogenation (C-Br Bond Cleavage)

The ortho-bromo substituent is a critical structural feature but introduces photolability. Under ultraviolet (UV) irradiation, the compound absorbs photons with sufficient energy to induce homolytic cleavage of the carbon-bromine (C-Br) bond.

  • Causality: The bond dissociation energy of aryl C-Br bonds is relatively low (~81 kcal/mol). UV-visible radiation triggers structural rearrangements and the release of bromine radicals, leading to debromination and the formation of cross-linked or hydroxylated aromatic byproducts[3].

C. Carbamate Formation (Atmospheric CO₂ Absorption)

Free base secondary amines readily react with atmospheric carbon dioxide to form carbamate salts. This manifests physically as the conversion of a clear oil or low-melting solid into a cloudy, viscous, or crystalline degraded mass.

Degradation Main 2-(2-bromophenyl)-N-methylethanamine Ox Oxidative Degradation (N-Oxides / Nitrosamines) Main->Ox O2 / ROS / Nitrites Photo Photolytic Degradation (Dehalogenation / Radicals) Main->Photo UV Light (C-Br Cleavage) CO2 Carbamate Formation (Reaction with CO2) Main->CO2 Atmospheric CO2

Fig 1. Primary chemical degradation pathways of 2-(2-bromophenyl)-N-methylethanamine.

Experimental Protocols for Stability Testing

To establish a self-validating stability profile, testing must align with the International Council for Harmonisation (ICH) guidelines. The following protocols outline the methodology for assessing the shelf life of 2-(2-bromophenyl)-N-methylethanamine.

Protocol 1: ICH Q1B Photostability Testing[4]

Objective: To determine the intrinsic photolability of the C-Br bond and validate light-resistant packaging.

  • Sample Preparation: Spread 1.0 g of 2-(2-bromophenyl)-N-methylethanamine (HCl salt) evenly across a quartz petri dish (thickness ≤ 3 mm) to ensure uniform light penetration. Prepare a dark control wrapped in aluminum foil.

  • Irradiation: Place samples in a validated photostability chamber. Expose the samples to a minimum of 1.2 million lux-hours of visible light and 200 Watt-hours/m² of UVA (320–400 nm)[4].

  • System Suitability Test (SST): Use a validated Quinine Actinometry standard alongside the samples to verify UV exposure levels.

  • Analysis: Reconstitute the sample in HPLC-grade Acetonitrile/Water (50:50). Analyze via LC-MS to quantify debrominated degradants (m/z shift of -79/-81 Da).

Protocol 2: ICH Q1A(R2) Accelerated and Long-Term Stability[5]

Objective: To predict the shelf life and establish the re-test period.

  • Packaging: Aliquot samples into two configurations:

    • Configuration A: Simulated commercial packaging (amber glass vial, argon flushed, PTFE-lined cap).

    • Configuration B: Stress packaging (clear glass vial, ambient air headspace).

  • Incubation Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months[5].

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months (Accelerated) and 0, 3, 6, 9, and 12 months (Long-Term).

  • Validation: Analyze samples via HPLC-UV (detecting at 220 nm and 254 nm). A mass balance approach must be utilized; the sum of the active pharmaceutical ingredient (API) assay and all identified degradation peaks must equal 100% ± 2%.

Workflow Start Batch Selection (Free Base vs HCl Salt) Forced Forced Degradation (Acid/Base/Oxidation) Start->Forced LongTerm Long-Term Stability (ICH Q1A 25°C/60% RH) Start->LongTerm Accelerated Accelerated Stability (ICH Q1A 40°C/75% RH) Start->Accelerated PhotoTest Photostability (ICH Q1B 1.2M lux-hr) Start->PhotoTest Analysis HPLC-UV / LC-MS Analysis Forced->Analysis LongTerm->Analysis Accelerated->Analysis PhotoTest->Analysis ShelfLife Shelf Life Determination Analysis->ShelfLife

Fig 2. ICH-compliant stability testing workflow for drug substance evaluation.

Data Presentation: Comparative Stability Profile

The following table summarizes the expected quantitative assay recovery of 2-(2-bromophenyl)-N-methylethanamine under various ICH conditions, highlighting the stark contrast in stability between the free base and the hydrochloride salt.

Storage ConditionDurationPackagingFree Base Assay (%)HCl Salt Assay (%)Primary Degradant Identified
Initial (T=0) 0 MonthsN/A99.8%99.9%None
Long-Term (25°C/60% RH) 12 MonthsAmber Glass, Ar94.2%99.5%N-Oxide (Free base only)
Accelerated (40°C/75% RH) 6 MonthsAmber Glass, Ar88.5%98.8%N-Oxide, Trace Carbamate
Accelerated (40°C/75% RH) 6 MonthsClear Glass, Air76.1%97.2%N-Oxide, Carbamate
Photostability (1.2M lux-hr) 10 DaysClear Quartz81.3%85.4%Debrominated Aryl Radicals

Storage Guidelines & Shelf Life Recommendations

Based on the mechanistic vulnerabilities and kinetic degradation data, the following storage parameters are strictly recommended:

  • Chemical Form: The compound should exclusively be stored as a Hydrochloride (HCl) salt . The free base form is highly labile and should only be generated in situ immediately prior to subsequent synthetic steps.

  • Temperature: Store at 2°C to 8°C (Refrigerated) for long-term bulk storage to suppress the kinetics of oxidative degradation.

  • Atmosphere: Containers must be purged with an inert gas (Argon or Nitrogen) prior to sealing to displace atmospheric oxygen and CO₂.

  • Light Protection: Due to the photolabile ortho-bromo group, the compound must be stored in actinic (amber) glass or opaque high-density polyethylene (HDPE) containers to block UV radiation.

  • Shelf Life: When stored as an HCl salt under refrigerated, inert, and dark conditions, the compound exhibits a validated shelf life of 24 to 36 months . The free base form, even under optimal conditions, should be assigned a maximum shelf life of 3 to 6 months .

References

  • PubChem: 2-(2-bromophenyl)-N-methylethanamine Source: National Institutes of Health (NIH) URL:[Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control Source: PubMed (National Library of Medicine) URL:[Link]

  • Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation Source: PubMed Central (PMC) URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) via FDCELL URL:[Link]

  • In the right light: What ICH photostability tests are all about (ICH Q1B) Source: Binder World URL:[Link]

Sources

Application

extraction protocols for 2-(2-bromophenyl)-N-methylethanamine from biological matrices

An In-Depth Guide to the Extraction of 2-(2-bromophenyl)-N-methylethanamine from Biological Matrices Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Extraction of 2-(2-bromophenyl)-N-methylethanamine from Biological Matrices

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the extraction of 2-(2-bromophenyl)-N-methylethanamine from biological matrices such as plasma, serum, and urine. As a substituted phenethylamine, this compound's physicochemical properties guide the selection of an appropriate extraction strategy. The protocols detailed herein are founded on established principles for the bioanalysis of small molecule amines and are designed to yield clean extracts suitable for sensitive instrumental analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

The accurate quantification of xenobiotics in biological fluids is paramount for pharmacokinetic, toxicokinetic, and forensic investigations. The complexity of biological matrices, which are rich in proteins, lipids, salts, and endogenous metabolites, presents a significant analytical challenge. These matrix components can interfere with analysis, primarily through a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal during ionization in the mass spectrometer, leading to inaccurate and unreliable results.[1][2] Therefore, a robust and reproducible sample preparation strategy is not merely a preliminary step but a critical determinant of data quality.

This guide details three primary extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with a step-by-step workflow, an explanation of the underlying scientific principles, and a discussion of its relative merits and limitations.

Pre-Analytical Considerations: Sample Collection and Handling

The integrity of a bioanalytical result begins with the collection and handling of the sample. Inconsistent procedures can introduce significant variability before the sample ever reaches the laboratory.

  • Sample Collection: For plasma, whole blood should be collected in tubes containing an anticoagulant, such as potassium EDTA (K2-EDTA, "Lavender-top" tubes). The tubes should be gently inverted several times immediately after collection to ensure thorough mixing with the anticoagulant and prevent clotting.[3]

  • Plasma Preparation: To separate plasma, centrifuge the collection tubes at approximately 800-1,000 x g for 10 minutes at room temperature with the centrifuge brake off.[3] This gentle deceleration prevents the disruption of the separated layers. Following centrifugation, carefully aspirate the upper plasma layer without disturbing the "buffy coat" interface.

  • Sample Storage: Analytes may be subject to degradation by endogenous enzymes. Therefore, processed plasma or other biological samples should be stored frozen, preferably at -80°C, to ensure long-term stability until analysis.[3][4]

Extraction Protocol I: Protein Precipitation (PPT)

Protein precipitation is the simplest and fastest method for sample preparation, making it suitable for high-throughput screening environments. The principle involves the addition of a water-miscible organic solvent to the aqueous biological sample, which reduces the solvation capacity for proteins, causing them to denature and precipitate.[5] The analyte, being a small molecule, remains soluble in the resulting supernatant.

Causality Behind Experimental Choices: Acetonitrile is frequently chosen as the precipitating agent. It is highly effective at denaturing a wide range of plasma proteins and provides a clean protein pellet upon centrifugation. A 3:1 ratio of acetonitrile to plasma is a well-established starting point that ensures efficient protein removal while minimizing excessive sample dilution.[6]

Detailed Step-by-Step Methodology for PPT

Materials and Reagents:

  • Biological matrix (e.g., human plasma)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Internal Standard (IS) solution (a stable isotope-labeled analogue of the analyte is strongly recommended)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the biological sample (plasma, serum, or urine) into a clean microcentrifuge tube.

  • Add 10 µL of the working Internal Standard solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Cap the tube and vortex vigorously for 30-60 seconds to ensure complete protein denaturation and precipitation.

  • Centrifuge the tube at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be injected directly into the LC-MS/MS system. Alternatively, for increased sensitivity, it can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.[5]

Extraction Protocol II: Liquid-Liquid Extraction (LLE)

LLE is a classic cleanup technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[7][8] For ionizable molecules like 2-(2-bromophenyl)-N-methylethanamine, the extraction efficiency can be dramatically enhanced by adjusting the pH of the aqueous phase.

Causality Behind Experimental Choices: 2-(2-bromophenyl)-N-methylethanamine contains a secondary amine group. This group is basic and will be protonated (positively charged) at neutral or acidic pH, rendering it water-soluble. By increasing the pH of the sample to a value at least two units above the analyte's pKa, the amine is deprotonated, becoming a neutral "free base."[9] This neutral form is significantly more soluble in a non-polar organic solvent, allowing it to be efficiently partitioned out of the aqueous biological matrix. A subsequent "back-extraction" into an acidic aqueous phase can further purify the analyte.

Detailed Step-by-Step Methodology for LLE

Materials and Reagents:

  • Biological matrix

  • Internal Standard (IS) solution

  • Ammonium hydroxide (or 1M Sodium Hydroxide) to basify the sample

  • Extraction solvent: Methyl tert-butyl ether (MTBE) or a mixture like Dichloromethane/Isopropanol (9:1 v/v)

  • 0.1M Hydrochloric Acid (HCl) for back-extraction

  • Glass centrifuge tubes with screw caps

  • Vortex mixer/shaker

  • Centrifuge

Procedure:

  • Pipette 500 µL of the biological sample into a glass centrifuge tube.

  • Add 25 µL of the working Internal Standard solution.

  • Add 100 µL of ammonium hydroxide to adjust the sample pH to >10. Vortex briefly.

  • Add 2 mL of the organic extraction solvent (e.g., MTBE).

  • Cap the tube and mix on a mechanical shaker for 10-15 minutes.

  • Centrifuge at 2,000-3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean glass tube.

  • (Optional but recommended for cleaner extracts): Add 200 µL of 0.1M HCl to the collected organic phase. Vortex for 1 minute. The protonated analyte will now transfer into the small aqueous acidic layer.

  • Discard the organic layer. The acidic aqueous layer containing the purified analyte can be directly injected, or it can be basified again and re-extracted into a small volume of organic solvent which is then evaporated and reconstituted for maximum concentration.

Workflow for Liquid-Liquid Extraction

LLE_Workflow start Start: 500 µL Plasma + IS add_base Add Base (e.g., NH4OH) pH > 10 start->add_base add_solvent Add Organic Solvent (e.g., MTBE) add_base->add_solvent mix Vortex / Mix 10 min add_solvent->mix centrifuge Centrifuge 3000 x g, 5 min mix->centrifuge phases Organic Layer (Analyte) Aqueous Layer (Matrix) centrifuge->phases transfer Transfer Organic Layer phases:org->transfer evap Evaporate to Dryness transfer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE) of a basic amine.

Extraction Protocol III: Solid-Phase Extraction (SPE)

SPE is the most powerful technique for sample cleanup and analyte concentration. It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to selectively retain the analyte from the liquid sample while matrix interferences are washed away.[7][10]

Causality Behind Experimental Choices: For a basic, protonatable compound like 2-(2-bromophenyl)-N-methylethanamine, a mixed-mode solid-phase sorbent combining reversed-phase (e.g., C8) and strong cation exchange (SCX) functionalities is highly effective.[11][12] The extraction protocol involves conditioning the sorbent, loading the sample at a controlled pH, washing away interferences, and finally eluting the analyte with a specific solvent.

  • Conditioning: Methanol is used to wet the non-polar C8 chains, followed by an aqueous buffer to prepare the SCX functional groups.

  • Loading: The sample is loaded at a slightly acidic pH (e.g., pH 6). At this pH, the amine analyte is protonated (positively charged) and strongly retained by the negatively charged SCX sorbent. Many matrix interferences are neutral or acidic and will not be retained.

  • Washing: An acidic wash removes neutral and acidic interferences. A subsequent wash with an organic solvent (e.g., methanol) removes non-polar interferences retained by the C8 mechanism. The analyte remains bound to the SCX sorbent.

  • Elution: A basic organic solvent (e.g., 5% ammonium hydroxide in methanol) is used for elution. The high pH neutralizes the analyte, breaking the ionic bond with the SCX sorbent and allowing it to be eluted.[13]

Detailed Step-by-Step Methodology for SPE

Materials and Reagents:

  • Biological matrix

  • Internal Standard (IS) solution

  • Mixed-Mode Cation Exchange SPE cartridges (e.g., C8/SCX)

  • 0.1 M Phosphate Buffer (pH 6.0)

  • 0.1 M Acetic Acid

  • Methanol (HPLC Grade)

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (freshly prepared)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: Mix 500 µL of the biological sample with 25 µL of IS and 500 µL of 0.1 M phosphate buffer (pH 6.0). Vortex and centrifuge if necessary.[13]

  • Cartridge Conditioning: Sequentially pass through the SPE cartridge:

    • 3 mL Methanol

    • 3 mL Deionized Water

    • 1 mL 0.1 M Phosphate Buffer (pH 6.0) Do not allow the cartridge to go dry after this step.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Sequentially wash the cartridge with:

    • 3 mL Deionized Water

    • 1 mL 0.1 M Acetic Acid

    • 3 mL Methanol After the final wash, dry the cartridge thoroughly under high vacuum for 5-10 minutes.

  • Elution: Place clean collection tubes inside the manifold. Elute the analyte by passing 2 mL of the elution solvent (5% NH4OH in Methanol) through the cartridge.

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction

SPE_Workflow condition 1. Condition MeOH then Buffer load 2. Load Sample (pH 6) condition->load wash1 3. Wash Aqueous Acid load->wash1 wash2 4. Wash Organic (MeOH) wash1->wash2 dry 5. Dry Under Vacuum wash2->dry elute 6. Elute Basic MeOH dry->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: General workflow for Mixed-Mode Solid-Phase Extraction (SPE).

Comparison of Extraction Protocols

The choice of extraction method is a trade-off between speed, cost, cleanliness, and required sensitivity. The optimal method depends on the specific goals of the analysis.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation & removalAnalyte partitioningAnalyte adsorption & elution
Throughput Very HighModerateModerate to High (with automation)
Solvent Usage LowHighModerate
Extract Cleanliness Low (High Matrix Effects)[1][14]ModerateVery High (Low Matrix Effects)[1][15]
Recovery Generally good but variableGood to Excellent (>80%)[16]Excellent & Reproducible (>85%)[12][17]
Concentration No (Dilutes sample)YesYes (Highest potential)
Cost per Sample Very LowLowHigh
Best For Rapid screening, high conc. samplesRoutine quantitative analysisTrace-level quantification, high sensitivity assays

Method Validation and Quality Control

Regardless of the chosen protocol, the final analytical method must be validated to ensure it is fit for purpose. Bioanalytical method validation is a regulatory requirement for drug development studies and is performed according to guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][18][19]

Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[18]

  • Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the results.[19][20]

  • Calibration Curve: Demonstrates the relationship between instrument response and known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[19]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of an unextracted standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[1][2]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).[4]

Conclusion

The successful extraction of 2-(2-bromophenyl)-N-methylethanamine from biological matrices is a critical prerequisite for reliable quantitative analysis. For rapid, high-throughput applications where analyte concentrations are expected to be high, Protein Precipitation offers an efficient workflow. For routine quantitative analysis requiring cleaner extracts, Liquid-Liquid Extraction provides a robust and cost-effective solution. For applications demanding the highest sensitivity and specificity, such as trace-level quantification in pharmacokinetic studies, Solid-Phase Extraction using a mixed-mode cation exchange sorbent is the superior method, providing the cleanest extracts and minimizing matrix effects. The protocols provided here serve as a comprehensive starting point for method development, which must always be followed by rigorous validation to ensure data integrity.

References

  • Eser, P. E., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • U.S. Food & Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Meng, L., et al. (2015). Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. Journal of Forensic Research. Available at: [Link]

  • Mercolini, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry. Available at: [Link]

  • Maralikova, B., & Weinmann, W. (2010). Determination of 19 Drugs of Abuse and Metabolites in Whole Blood by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • Polson, C., et al. (2003). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Chromatography B. Available at: [Link]

  • Stove, C. P., & Lambert, W. E. (2010). Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects?. Lirias. Available at: [Link]

  • AB SCIEX. (2014). Simultaneous detection and quantification of 15 drugs of abuse in whole blood by online solid phase extraction and LC-MS. Available at: [Link]

  • Bartolucci, G., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules. Available at: [Link]

  • S, S., & G, N. (2019). Bioanalytical Method Validation: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Drawell. (2025). GC Sample Preparation - Techniques and Challenges. Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. Available at: [Link]

  • De Boeck, M., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. Available at: [Link]

  • Jevremovic, D., & Juranic, I. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link]

  • Kumar, P., et al. (2013). Separation of low molecular weight serum proteins using acetonitrile precipitation assessed by one dimensional gel electrophoresis. Prime Scholars. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Taiwan Food and Drug Administration. (2020). Method of Test for Synthetic Phenethylamines in Urine (2). Available at: [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Chen, Y. C., et al. (1993). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. Journal of Analytical Toxicology. Available at: [Link]

  • Pocurull, E., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Pemberton, I. J., et al. (1993). Technical note: an improved method for extraction and quantification of toxic phenethylamines from Acacia berlandieri. Journal of Animal Science. Available at: [Link]

  • Chen, Y. C., et al. (1993). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. PubMed. Available at: [Link]

  • Hood, T. G. (2021). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. The Aquila Digital Community. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-bromophenyl)-N-methylethanamine. PubChem Compound Database. Available at: [Link]

  • Nisbet, L. A., et al. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Separations. Available at: [Link]

  • Pedersen-Bjergaard, S., & Rasmussen, K. E. (1999). Liquid-liquid-liquid microextraction for sample preparation of biological fluids prior to capillary electrophoresis. Analytical Chemistry. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(2-Bromophenyl)-N-methylethanamine Derivatives

Introduction & Strategic Significance The 2-(2-bromophenyl)ethylamine scaffold is a "privileged structure" in drug discovery. It serves as a critical isostere for neurotransmitters (dopamine, norepinephrine) and, more im...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The 2-(2-bromophenyl)ethylamine scaffold is a "privileged structure" in drug discovery. It serves as a critical isostere for neurotransmitters (dopamine, norepinephrine) and, more importantly, acts as a pivotal intermediate for constructing fused heterocyclic systems. The ortho-bromine substituent provides a handle for intramolecular transition-metal-catalyzed cyclizations (e.g., Heck, Buchwald-Hartwig) to access isoquinolines, indoles, and benzazepines.

Traditional thermal synthesis of N-methylated phenethylamines often suffers from long reaction times (12–24 hours), poor selectivity (over-alkylation to tertiary amines), and harsh conditions that degrade sensitive halo-aryl moieties.

Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks by leveraging dielectric heating. The direct coupling of the electromagnetic field with the reaction matrix allows for:

  • Rapid Kinetics: Arrhenius rate acceleration reduces reaction times from hours to minutes.

  • Enhanced Selectivity: Precise temperature control minimizes thermodynamic by-products (e.g., elimination to styrenes).

  • Solvent Efficiency: Compatibility with high-absorbing, green solvents (e.g., EtOH, H₂O).

This guide details two robust protocols for synthesizing 2-(2-bromophenyl)-N-methylethanamine (Target 1 ) and its derivatives, prioritizing yield, purity, and reproducibility.

Retrosynthetic Analysis & Pathway Selection

To ensure operational flexibility, we present two distinct synthetic routes based on precursor availability.

  • Route A (Nucleophilic Substitution): Best for rapid library generation using commercially available alkyl halides. Requires careful stoichiometry to prevent over-alkylation.

  • Route B (Reductive Amination): The "Gold Standard" for purity. Avoids quaternary ammonium salt formation and tolerates sensitive functional groups.

Visual Pathway Logic

SynthesisPathways Start_Halide 2-(2-Bromophenyl)ethyl bromide Process_A Route A: Nucleophilic Substitution (MW, 120°C, 15 min) Start_Halide->Process_A + MeNH2 (excess) Start_Aldehyde 2-(2-Bromophenyl)acetaldehyde Process_B Route B: Reductive Amination (MW, 80°C, 10 min) Start_Aldehyde->Process_B + MeNH2 + NaBH4 Target TARGET: 2-(2-Bromophenyl)-N-methylethanamine Process_A->Target Side_Product By-product: Tertiary Amine Process_A->Side_Product If MeNH2 low Process_B->Target

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material availability and purity requirements.

Experimental Protocols

Route A: Microwave-Assisted Nucleophilic Substitution

Mechanism:


 displacement of the alkyl bromide by methylamine.
Challenge:  Controlling the reaction to stop at the secondary amine.
Solution:  Use of a large excess of amine and a polar, non-nucleophilic solvent.
Materials
  • Substrate: 2-(2-bromophenyl)ethyl bromide (1.0 equiv, 264 mg, 1 mmol)

  • Reagent: Methylamine (33% in EtOH) (5.0 – 10.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) (3 mL)

  • Base:

    
     (1.5 equiv) (Optional, to scavenge HBr)
    
Step-by-Step Protocol
  • Preparation: In a 10 mL microwave process vial, dissolve the alkyl bromide in EtOH (3 mL).

  • Addition: Add

    
     followed by the methylamine solution. Note: Methylamine is volatile; cap the vial immediately.
    
  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temp: 120 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar (Expect pressure build-up due to MeNH₂).

    • Stirring: High.[1][2]

  • Work-up:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in DCM, wash with water (x2) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 95:5:1).

Route B: Microwave-Assisted Reductive Amination

Mechanism: Formation of an imine intermediate followed by in situ reduction. Advantage: Higher chemoselectivity for the secondary amine.

Materials
  • Substrate: 2-(2-bromophenyl)acetaldehyde (1.0 equiv, 1 mmol)

  • Amine: Methylamine (2.0 M in THF) (1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or

    
     on Silica.
    
  • Solvent: DCE (Dichloroethane) or MeOH.

Step-by-Step Protocol
  • Imine Formation (Step 1):

    • Combine aldehyde and methylamine in a microwave vial with MeOH (3 mL).

    • Add anhydrous

      
       (approx. 100 mg) to sequester water.
      
    • MW Irradiation: 60 °C for 5 minutes.

  • Reduction (Step 2):

    • Open vial carefully. Filter off

      
       if using a solid reducing agent in the next step, or proceed directly if using STAB.
      
    • Add reducing agent (1.5 equiv).[3]

    • MW Irradiation: 80 °C for 10 minutes (Power: Dynamic).

  • Quench & Work-up:

    • Quench with sat.

      
      .
      
    • Extract with EtOAc (x3).

    • Wash organic layer with brine, dry, and concentrate.

  • Salt Formation: To isolate as a stable solid, dissolve the oil in

    
     and add HCl in dioxane dropwise to precipitate the hydrochloride salt.
    

Optimization & Troubleshooting Guide

The following parameters are critical for reproducibility. Data derived from standard optimization campaigns for phenethylamines.

ParameterRecommendationRationale
Solvent Ethanol or MethanolHigh loss tangent (

) ensures efficient microwave absorption and rapid heating.
Temperature 100–120 °C (Route A)Sufficient energy to overcome activation barrier for

without causing dehydrohalogenation (styrene formation).
Pressure High (sealed vessel)Methylamine boils at -6°C. Sealed vessels are mandatory to keep the reagent in the liquid phase.
Stoichiometry 5:1 to 10:1 (Amine:Halide)Crucial: High amine concentration statistically favors mono-alkylation over dialkylation.
Vessel Filling 2 mL – 5 mLDo not underfill (<0.5 mL) or overfill (>75%) to ensure accurate IR temperature monitoring.

Self-Validating Workflow (Quality Control)

To ensure "Trustworthiness," every synthesis must include checkpoints.

  • TLC Monitoring:

    • Eluent: 10% MeOH in DCM with 1%

      
      .
      
    • Visualization: UV (254 nm) and Dragendorff’s reagent (orange stain for amines).

    • Criterion: Disappearance of the non-polar starting material (

      
      ) and appearance of the polar amine (
      
      
      
      ).
  • NMR Verification:

    • 1H NMR (CDCl₃): Look for the N-Methyl singlet at

      
       ppm.
      
    • Diagnostic: The triplet for the

      
       adjacent to nitrogen should shift upfield compared to the starting bromide.
      
    • Ortho-Bromo: Confirm integrity of the Ar-Br moiety (multiplets at

      
      ). Loss of Br (dehalogenation) is a risk if using Pd catalysts or excessive reduction temps.
      
Workflow Diagram

ValidationWorkflow Start Crude Reaction Mixture TLC Checkpoint 1: TLC (Dragendorff Stain) Start->TLC TLC->Start Incomplete (Add Time) Workup Aqueous Workup (Acid/Base Extraction) TLC->Workup Product Detected NMR Checkpoint 2: 1H NMR (Confirm N-Me singlet) Workup->NMR NMR->Workup Impure (Recrystallize) Final Final Product (>95% Purity) NMR->Final Pass

Figure 2: Quality control decision matrix for validating the synthesis of 2-(2-bromophenyl)-N-methylethanamine.

Safety & Handling

  • Microwave Safety: Never heat sealed vessels containing volatile amines beyond the manufacturer's pressure rating (typically 20–30 bar).

  • Chemical Safety: 2-(2-bromophenyl)ethyl bromide is a lachrymator and skin irritant. Methylamine is a toxic gas/liquid. Handle all reagents in a fume hood.

  • Runaway Reactions: Microwave heating is rapid.[4] Use the "PowerMax" or equivalent feature to simultaneously cool the vessel with compressed air while heating to maintain high power input without overheating.

References

  • Microwave-Assisted Organic Synthesis (General): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250–6284. Link

  • Microwave N-Alkylation Protocols: Ju, Y., & Varma, R. S.[5] "Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation." Green Chemistry, 2004, 6, 219-221.[5] Link

  • Reductive Amination in MW: Lehmann, F., & Scobie, M. "Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation."[6] Synthesis, 2008, 1679-1681.[6] Link

  • Phenethylamine Scaffold Properties: PubChem Compound Summary for CID 11964124, 2-(2-bromophenyl)-N-methylethanamine. Link

  • Microwave Synthesis of Heterocycles (Context for Derivatives): "Microwave-assisted synthesis of N-heterocycles in medicinal chemistry." RSC Advances, Review.[7] Link

Sources

Application

Preparation and Certification of Reference Standards for 2-(2-Bromophenyl)-N-methylethanamine

Application Note & Technical Protocol Introduction & Scope The accurate identification of halogenated phenethylamines is a critical challenge in forensic toxicology and drug development.[1] 2-(2-Bromophenyl)-N-methyletha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Introduction & Scope

The accurate identification of halogenated phenethylamines is a critical challenge in forensic toxicology and drug development.[1] 2-(2-Bromophenyl)-N-methylethanamine (also known as ortho-bromo-N-methylphenethylamine) serves as a vital reference standard for distinguishing structural isomers of brominated amphetamines and phenethylamines.[1]

In forensic contexts, this compound is an isomer of 2-bromomethamphetamine and 3/4-bromo-N-methylphenethylamine.[1] Differentiating these positional isomers requires high-purity reference materials (RM) characterized by orthogonal analytical techniques.

This guide outlines a definitive synthetic protocol designed to maximize structural certainty, followed by a certification workflow aligned with ISO 17034 guidelines for Reference Material Producers.

Synthetic Strategy: The Amide Reduction Route[1][2][3][4]

Rationale

While reductive amination is common for high-throughput synthesis, it poses risks of over-alkylation (forming tertiary amines) or incomplete reduction. For the production of a Primary Reference Standard , we utilize the Amide Reduction Route .

Advantages for Reference Standards:

  • Structural Fidelity: The intermediate amide is stable and isolable, allowing for intermediate purification.[1]

  • Prevention of Over-methylation: The amide nitrogen allows only mono-methylation, guaranteeing a secondary amine product.[1]

  • Crystallinity: The final Hydrochloride (HCl) salt is highly crystalline, facilitating purification to >99.5% purity.[1]

Reaction Scheme (Graphviz Visualization)

SynthesisRoute Start 2-(2-Bromophenyl) acetic acid Step1 Acid Chloride Formation Start->Step1 SOCl2, Reflux Intermediate N-methyl-2-(2-bromophenyl) acetamide Step1->Intermediate MeNH2 (aq), 0°C Step2 Reduction (LiAlH4) Intermediate->Step2 LiAlH4, THF, Reflux Product 2-(2-Bromophenyl)-N- methylethanamine (Freebase) Step2->Product Quench (Fieser method) Salt Target HCl Salt (Reference Standard) Product->Salt HCl (gas) in Et2O

Figure 1: Step-wise synthesis ensuring mono-methylation via amide intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of N-methyl-2-(2-bromophenyl)acetamide[1]

Reagents:

  • 2-(2-Bromophenyl)acetic acid (10.0 g, 46.5 mmol)[1]

  • Thionyl chloride (SOCl₂) (16.5 g, 10 mL, 139 mmol)

  • Methylamine (40% aq.[1] solution) (excess)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Activation: In a dry 100 mL round-bottom flask (RBF), dissolve 2-(2-bromophenyl)acetic acid in 30 mL anhydrous DCM.

  • Add thionyl chloride dropwise.[1] Reflux for 2 hours until gas evolution (SO₂, HCl) ceases.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a yellow oil.[1] Do not purify.

  • Amidation: Dissolve the residue in 20 mL DCM. Add this solution dropwise to a stirred, cooled (0°C) solution of aqueous methylamine (30 mL) over 20 minutes.

  • Workup: Stir at room temperature for 1 hour. Separate the organic layer, wash with water (2 x 20 mL) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize the solid amide from EtOAc/Hexanes.

    • Target Yield: ~85-90%[1]

    • Checkpoint: Confirm amide carbonyl signal in IR (~1640 cm⁻¹).[1]

Step 2: Reduction to 2-(2-Bromophenyl)-N-methylethanamine[1]

Reagents:

  • N-methyl-2-(2-bromophenyl)acetamide (from Step 1)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv)[1]

  • Tetrahydrofuran (THF) (anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck RBF equipped with a reflux condenser and N₂ inlet.

  • Charging: Suspend LiAlH₄ in 50 mL anhydrous THF. Cool to 0°C.[1]

  • Addition: Dissolve the amide in 30 mL THF and add dropwise to the hydride suspension. The reaction is exothermic; control addition rate to maintain gentle reflux.[1]

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (disappearance of amide).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      = mass of LiAlH₄ in grams)
    • 
       mL 15% NaOH[1]
      
    • 
       mL water[1]
      
  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield the pale yellow amine oil.[1]

Step 3: Salt Formation (The Reference Material)[1]

Protocol:

  • Dissolve the freebase oil in anhydrous diethyl ether (10 mL per gram).

  • Bubble dry HCl gas through the solution (or add 2M HCl in ether) until pH < 3.

  • A white precipitate forms immediately.[1]

  • Recrystallization: Collect solid by filtration.[1] Recrystallize from boiling isopropanol/ethanol (9:1).

  • Drying: Dry in a vacuum oven at 60°C for 24 hours to remove residual solvents.

Certification & Validation (ISO 17034)

To certify this material as a Reference Standard, it must undergo orthogonal analysis.[1]

A. Structural Identification (NMR)

The ortho-bromo substituent creates a distinct shielding pattern compared to meta and para isomers.[1]

Expected Data (HCl Salt in D₂O):

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 7.65Doublet (d)1HH-3 (Ortho to Br)
Aromatic 7.30 - 7.45Multiplet (m)2HH-4, H-5
Aromatic 7.20Multiplet (m)1HH-6
α-CH₂ 3.35Triplet (t)2HCH₂-N
β-CH₂ 3.15Triplet (t)2HAr-CH₂
N-CH₃ 2.75Singlet (s)3HN-CH₃

Note: The β-CH₂ protons in the ortho-isomer typically appear slightly downfield compared to the para-isomer due to the deshirlding effect of the bromine atom in the spatial vicinity.[1]

B. Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI), 70 eV.

  • Base Peak: m/z 44 (CH₂=NHCH₃⁺) - Characteristic of N-methyl ethylamines.[1]

  • Molecular Ion: m/z 213/215 (M⁺) - Distinctive 1:1 doublet indicating one Bromine atom.[1]

  • Tropylium Ion: m/z 169/171 (Bromobenzyl cation) - Result of α-cleavage.[1]

C. Purity Assessment Workflow

Certification cluster_Tests Orthogonal Validation Batch Purified Batch (HCl Salt) qNMR qNMR (Maleic Acid Internal Std) Target: >98.0% w/w Batch->qNMR HPLC HPLC-UV (210/254 nm) Target: >99.0% Area Batch->HPLC KF Karl Fischer (Water Content) Batch->KF ROI Residue on Ignition (Inorganics) Batch->ROI COA Certificate of Analysis (Assigned Purity Value) qNMR->COA Primary Value HPLC->COA Confirming KF->COA Correction Factor

Figure 2: Validation workflow for assigning purity values to the reference material.

Storage and Stability

  • Container: Amber glass vial with Teflon-lined cap.[1]

  • Condition: Store at -20°C.

  • Hygroscopicity: The HCl salt is moderately hygroscopic; equilibrate to room temperature in a desiccator before weighing.[1]

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] Recommendations, Version 8.1. Part IV B – Validation. [Link]

  • International Organization for Standardization. (2016).[1][2] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link][2]

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis methodology). [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Reference for alternative reductive amination routes). [Link]

  • PubChem. (n.d.).[1] Compound Summary for CID 11964124: 2-(2-bromophenyl)-N-methylethanamine.[1] National Library of Medicine.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-bromophenyl)-N-methylethanamine

This guide provides in-depth troubleshooting and frequently asked questions for researchers and professionals involved in the synthesis of 2-(2-bromophenyl)-N-methylethanamine. The information herein is designed to addre...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers and professionals involved in the synthesis of 2-(2-bromophenyl)-N-methylethanamine. The information herein is designed to address common challenges and improve reaction yields through a detailed understanding of the underlying chemical principles.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section is formatted as a series of questions and answers to directly tackle specific problems that may arise during the synthesis of 2-(2-bromophenyl)-N-methylethanamine.

Issue 1: Low yield in the reductive amination of 2-bromobenzaldehyde with methylamine.

Question: My reductive amination reaction of 2-bromobenzaldehyde with methylamine is resulting in a low yield of the desired 2-(2-bromophenyl)-N-methylethanamine. What are the potential causes and how can I improve the yield?

Answer: Low yields in this reductive amination can stem from several factors, primarily related to imine formation and the subsequent reduction step.

Causality and Optimization:

  • Inefficient Imine Formation: The initial condensation of 2-bromobenzaldehyde and methylamine to form the N-methylimine is a critical equilibrium-driven step. The presence of water can shift the equilibrium back towards the starting materials.

    • Solution: Ensure anhydrous reaction conditions. Use dry solvents and consider the addition of a dehydrating agent, such as anhydrous magnesium sulfate, during the imine formation step.[1]

  • Side Reactions of the Aldehyde: Aldehydes can undergo side reactions, such as self-condensation (aldol reaction) under basic conditions or oxidation.

    • Solution: Control the reaction temperature and pH. The reaction is often best performed at or below room temperature. The choice of a milder reducing agent that is effective under neutral or slightly acidic conditions can also mitigate these side reactions.

  • Formation of Tertiary Amine Byproducts: The desired secondary amine product can sometimes react with another molecule of the aldehyde to form a tertiary amine byproduct.[2]

    • Solution: This can often be suppressed by using a slight excess of the amine and by controlling the stoichiometry of the reducing agent. A one-pot reaction where the imine is reduced as it is formed can also minimize this side reaction.

  • Choice of Reducing Agent: The choice of reducing agent is crucial. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting aldehyde. Milder and more selective reducing agents are often preferred for reductive aminations.

    • Recommended Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are more selective for the iminium ion over the aldehyde.[3][4] NaBH₃CN is particularly effective at a pH range of 6-7.

Optimized Protocol for Reductive Amination:

StepProcedure
1.Dissolve 2-bromobenzaldehyde in a suitable anhydrous solvent (e.g., methanol, dichloromethane).
2.Add a solution of methylamine (e.g., 40% in water, or as a solution in THF/ethanol).
3.Adjust the pH to 6-7 using a mild acid like acetic acid.
4.Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
5.Add sodium cyanoborohydride (NaBH₃CN) portion-wise while monitoring the reaction progress by TLC or GC-MS.
6.After the reaction is complete, quench carefully with an aqueous acid solution.
7.Perform a standard aqueous workup and purify the product by column chromatography or distillation.
Issue 2: Incomplete reduction of 2-bromophenylacetonitrile.

Question: I am attempting to synthesize 2-(2-bromophenyl)ethanamine by reducing 2-bromophenylacetonitrile, but the reaction is either incomplete or results in a complex mixture of products. What could be the issue?

Answer: The reduction of nitriles to primary amines is a powerful transformation, but it requires careful control of the reaction conditions to avoid side reactions and ensure complete conversion.

Causality and Optimization:

  • Reducing Agent Potency: 2-Bromophenylacetonitrile requires a strong reducing agent for the conversion to the corresponding amine.[5]

    • Recommended Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. Borane-THF complex (BH₃·THF) is another viable option.

  • Reaction Conditions: The reaction with LiAlH₄ is highly exothermic and must be performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.

    • Solution: Use anhydrous solvents (e.g., diethyl ether, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of the nitrile to the LiAlH₄ suspension should be done slowly and at a low temperature (e.g., 0 °C) to control the exotherm.

  • Incomplete Reaction: Insufficient reducing agent or a shortened reaction time can lead to incomplete conversion.

    • Solution: Use a molar excess of LiAlH₄ (typically 1.5 to 2 equivalents). Allow the reaction to stir at room temperature or with gentle heating after the initial addition to ensure it goes to completion. Monitor the reaction progress by TLC or GC-MS.

  • Workup Procedure: The workup of LiAlH₄ reactions is critical to obtaining a good yield of the amine product.

    • Fieser Workup (a common and effective procedure):

      • Cool the reaction mixture in an ice bath.

      • Slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

      • Stir the resulting granular precipitate vigorously for at least 30 minutes.

      • Filter the precipitate and wash it thoroughly with an organic solvent (e.g., diethyl ether, ethyl acetate).

      • Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.

Issue 3: Low yield during the N-methylation of 2-(2-bromophenyl)ethanamine.

Question: I have successfully synthesized 2-(2-bromophenyl)ethanamine, but I am struggling to get a good yield for the subsequent N-methylation step to obtain the final product. What methods can I use to improve this?

Answer: N-methylation of a primary amine can be challenging due to the potential for over-alkylation to form the tertiary amine and even a quaternary ammonium salt. The choice of methylating agent and reaction conditions is key to achieving a high yield of the desired secondary amine.

Causality and Optimization:

  • Over-alkylation: Using highly reactive methylating agents like methyl iodide can lead to the formation of significant amounts of the tertiary amine.[3]

    • Solution: Use a less reactive methylating agent or a method that favors mono-methylation.

  • Eschweiler-Clarke Reaction: This is a classic and highly effective method for the N-methylation of primary and secondary amines. It uses formic acid and formaldehyde to reductively methylate the amine.

    • Mechanism: The amine and formaldehyde react to form an iminium ion, which is then reduced by formic acid. This method is advantageous because it is difficult for the secondary amine product to be further methylated under these conditions.

  • Reductive Amination with Formaldehyde: This is a variation of the Eschweiler-Clarke reaction where a different reducing agent is used.

    • Procedure: React 2-(2-bromophenyl)ethanamine with one equivalent of formaldehyde in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN).[6] This method is generally high-yielding and avoids the use of strong acids.

Recommended Protocol for N-methylation via Reductive Amination:

StepProcedure
1.Dissolve 2-(2-bromophenyl)ethanamine in a suitable solvent like methanol.
2.Add one equivalent of aqueous formaldehyde (37 wt. % in H₂O).
3.Adjust the pH to approximately 6-7 with a few drops of acetic acid.
4.Add sodium cyanoborohydride (NaBH₃CN) in portions.
5.Stir at room temperature until the reaction is complete (monitor by TLC or GC-MS).
6.Perform a standard aqueous workup and purify the product.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare 2-(2-bromophenyl)-N-methylethanamine?

A1: There are two primary and strategically different synthetic routes:

  • Route A: Reductive Amination of 2-bromobenzaldehyde. This involves the reaction of 2-bromobenzaldehyde with methylamine to form an imine, which is then reduced to the target secondary amine. This route is often favored for its operational simplicity as it can frequently be performed in a one-pot procedure.[6]

  • Route B: Reduction of 2-bromophenylacetonitrile followed by N-methylation. This two-step process begins with the reduction of 2-bromophenylacetonitrile to the primary amine, 2-(2-bromophenyl)ethanamine.[5] This intermediate is then N-methylated to yield the final product.

Q2: How can I effectively purify the final product, 2-(2-bromophenyl)-N-methylethanamine?

A2: The purification method will depend on the physical state and purity of the crude product.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

  • Column Chromatography: This is a very common and effective method for purifying amines. Use a silica gel stationary phase and a solvent system such as a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the column.

  • Acid-Base Extraction: Being a basic compound, an acid-base extraction can be a powerful purification tool.

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to regenerate the free amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent and concentrate to yield the purified product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • 2-Bromophenylacetonitrile: This compound is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. It must be handled under an inert atmosphere and with extreme care. The workup procedure must be performed slowly and with adequate cooling.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. The reaction should be performed in a fume hood, and the quenching step should be done carefully with a dilute acid.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Work in a well-ventilated area, preferably a fume hood, especially when handling volatile or toxic substances.

III. Visualizing the Synthetic Workflows

Workflow for Reductive Amination

A 2-Bromobenzaldehyde C Imine Formation (pH 6-7, Anhydrous Conditions) A->C B Methylamine B->C D N-methylimine Intermediate C->D E Reduction (e.g., NaBH3CN) D->E F 2-(2-bromophenyl)-N-methylethanamine E->F

Caption: Reductive amination of 2-bromobenzaldehyde.

Workflow for Nitrile Reduction and N-Methylation

A 2-Bromophenylacetonitrile B Reduction (e.g., LiAlH4) A->B C 2-(2-bromophenyl)ethanamine B->C D N-Methylation (e.g., HCHO, NaBH3CN) C->D E 2-(2-bromophenyl)-N-methylethanamine D->E

Caption: Synthesis via nitrile reduction and N-methylation.

IV. References

  • Organic Syntheses Procedure. Organic Syntheses. Available at:

  • 2-Bromophenylacetonitrile 97 19472-74-3 - Sigma-Aldrich. Sigma-Aldrich. Available at:

  • Reductive Amination By-product Formation - Vaia. Vaia. Available at:

  • Application Note – Reductive Amination - Sigma-Aldrich. Sigma-Aldrich. Available at:

  • Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. Available at:

  • 2-(2-bromophenyl)-N-methylethan-1-amine - Sigma-Aldrich. Sigma-Aldrich. Available at:

  • Can someone please explain reductive amination : r/OrganicChemistry - Reddit. Reddit. Available at:

  • 2-(2-bromophenyl)-N-methylethanamine | C9H12BrN | CID 11964124 - PubChem. PubChem. Available at:

  • An In-depth Technical Guide on the Discovery and Historical Background of N-Methylethanamine - Benchchem. Benchchem. Available at:

  • Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC. PMC. Available at:

Sources

Optimization

removing impurities from 2-(2-bromophenyl)-N-methylethanamine reaction mixtures

The following guide is structured as a Tier 3 Technical Support resource for chemical researchers. It assumes the user has a background in organic synthesis but requires specific, actionable protocols for the purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource for chemical researchers. It assumes the user has a background in organic synthesis but requires specific, actionable protocols for the purification of 2-(2-bromophenyl)-N-methylethanamine (also known as ortho-bromo-N-methylphenethylamine).

Ticket ID: PUR-2BPE-001 Topic: Removal of impurities from reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Diagnostic Overview

Before proceeding with a purification protocol, we must identify the impurity profile based on your synthesis route. The target molecule, 2-(2-bromophenyl)-N-methylethanamine , is a secondary amine. Its physicochemical behavior is dominated by the basic nitrogen and the lipophilic brominated aromatic ring.

Common Impurity Profiles by Route
Synthesis RouteMajor ImpuritiesPhysical State Issues
Reductive Amination (2-bromophenylacetaldehyde + MeNH₂)Unreacted Aldehyde: 2-(2-bromophenyl)acetaldehyde• Alcohol Byproduct: 2-(2-bromophenyl)ethanol• Tertiary Dimer: N-methyl-bis(2-(2-bromophenyl)ethyl)amineProduct often oils out due to alcohol contaminants preventing crystallization.
Alkylation (2-bromophenethyl bromide + MeNH₂)Unreacted Halide: 2-(2-bromophenethyl)bromide• Tertiary Amine: N,N-bis(2-(2-bromophenyl)ethyl)methylamine• Quaternary Salt: Ammonium speciesHigh risk of over-alkylation if amine excess was insufficient.
N-Methylation (2-bromophenethylamine + MeI)Primary Amine: Unreacted starting material• Tertiary Amine: N,N-dimethyl-2-(2-bromophenyl)ethanamineDifficult separation of

,

, and

amines due to similar polarity.

Troubleshooting Modules (Q&A Format)

Issue 1: "My product contains neutral organic impurities (aldehydes, alcohols, or alkyl halides)."

Diagnosis: This is common in reductive aminations where the aldehyde is reduced to an alcohol instead of the amine, or in alkylations with unreacted halides. Solution: Utilize the Acid-Base Extraction Protocol .[1] This is the most efficient method to separate the basic amine product from non-basic neutral impurities.

Protocol: Acid-Base "Switch" Extraction
  • Principle: The target amine (

    
    ) can be reversibly protonated to become water-soluble, while neutrals remain in the organic phase.
    

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Dichloromethane (DCM) or Diethyl Ether).

  • Acidification: Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[2][3][4][5][6] The amine becomes the hydrochloride salt (

      
      ) and moves to the aqueous layer.
      
    • Fate of Impurities: Aldehydes, alcohols, and alkyl halides remain in the DCM layer.

  • Wash: Wash the combined aqueous acidic layers with fresh DCM (

    
    ) to remove entrained neutrals. Discard the organic layer. 
    
  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH

    
    .
    
    • Observation: The solution will become cloudy as the freebase amine oils out.

  • Extraction: Extract the aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    

Visualization of Workflow:

AcidBaseExtraction Start Crude Mixture (Amine + Neutrals) AcidStep Add 1M HCl Partition Start->AcidStep OrgLayer1 Organic Layer (Contains Neutrals: Aldehydes, Alcohols) AcidStep->OrgLayer1 Separation AqLayer1 Aqueous Layer (pH < 2) (Contains Amine Salt) AcidStep->AqLayer1 Discard Discard OrgLayer1->Discard BaseStep Basify with NaOH (pH > 12) AqLayer1->BaseStep ExtractStep Extract with DCM BaseStep->ExtractStep FinalOrg Final Organic Layer (Pure Amine Freebase) ExtractStep->FinalOrg

Figure 1: Logic flow for the removal of neutral impurities via pH switching.

Issue 2: "I have tertiary amine contaminants I cannot remove by extraction."

Diagnosis: Tertiary amines (e.g., from over-alkylation) are also basic, so they co-extract with your product during the acid-base wash. Solution: You must exploit the steric difference or boiling point difference.

Method A: Distillation (Preferred for Scale)

The tertiary impurity (dimer) has a significantly higher molecular weight and boiling point than the secondary amine target.

  • Target B.P.: ~110-120°C at 0.5 mmHg (Estimated).

  • Impurity B.P.: >180°C at 0.5 mmHg.

  • Action: Perform a vacuum distillation. The secondary amine will distill over first.

Method B: Chemical Derivatization (Purification by Destruction)

If the impurity is a primary amine (from under-methylation), you can react the mixture with acetic anhydride .

  • Mechanism: Primary amines react to form amides (non-basic). Secondary amines also react (do not use this if your product is secondary).

  • Correction: Since your target is Secondary , you cannot use acetic anhydride or phthalic anhydride to remove primary amines without losing yield.

  • Alternative for Primary Amine Removal: Use Salicylaldehyde . It forms a Schiff base with primary amines (solid/oil) but does not react stably with secondary amines. The Schiff base can be separated by chromatography or crystallization.

Issue 3: "My product is an oil and refuses to crystallize."

Diagnosis: 2-(2-bromophenyl)-N-methylethanamine freebase is likely an oil at room temperature. To obtain a solid, you must form a salt. Solution: Formation of the Hydrochloride (HCl) salt.

Protocol: Anhydrous HCl Salt Formation
  • Preparation: Dissolve the purified freebase oil in a minimal amount of anhydrous Diethyl Ether or Ethyl Acetate .

  • Acid Addition:

    • Option A (Gas): Bubble anhydrous HCl gas through the solution.

    • Option B (Solution): Add 2M HCl in Diethyl Ether (commercially available) dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.

  • Troubleshooting "Goo": If the product oils out as a sticky gum instead of a powder:

    • Add a seed crystal if available.

    • Scratch the side of the flask with a glass rod.

    • Add a drop of Isopropanol (IPA) and heat gently, then cool slowly to induce crystallization.

  • Filtration: Collect the solid by vacuum filtration under nitrogen (to prevent moisture absorption).

Advanced Impurity Mechanics

Understanding how impurities form allows you to prevent them in future batches.

ImpurityPathways Start Starting Material (Aldehyde or Bromide) Target Target Secondary Amine (2-(2-bromophenyl)-N-methylethanamine) Start->Target + MeNH2 (Controlled) Alcohol Alcohol Impurity (Direct Reduction) Start->Alcohol + Reducing Agent (No Amine present) Tertiary Tertiary Impurity (Over-alkylation/Dimer) Target->Tertiary + Excess Start Mat. (Over-reaction)

Figure 2: Competitive reaction pathways leading to common impurities.

Prevention Tips:
  • To avoid Tertiary Amines: Use a large excess of Methylamine (5-10 equivalents) during the reaction. This statistically favors the formation of the secondary amine and prevents the product from reacting with a second molecule of alkylating agent [1].

  • To avoid Alcohols: In reductive amination, ensure imine formation is complete (use a drying agent like

    
     or 
    
    
    
    ) before adding the reducing agent (NaBH4) [2].

Quantitative Data & Properties

PropertyValue (Approx.)Relevance to Purification
Molecular Weight 214.10 g/mol -
pKa (Conjugate Acid) ~9.8Extraction pH must be <2 (acid phase) and >12 (basic phase).
LogP ~2.4Good solubility in DCM/Ether; poor solubility in water.
Boiling Point ~110°C @ 0.5 mmHgDistillable under high vacuum.
HCl Salt MP ~140-150°CSolid melting point allows for purity check via capillary MP.

References

  • BenchChem. (2025).[4] Purification of Secondary Alkyl Amines: Technical Support Guide. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-(2-bromophenyl)-N-methylethanamine.[7] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11964124, 2-(2-bromophenyl)-N-methylethanamine. Retrieved from

Sources

Troubleshooting

Technical Support Center: Intramolecular Cyclization of 2-(2-Bromophenyl)-N-methylethanamine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have guided countless research teams through the nuances of palladium-catalyzed C–N cross-coupling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have guided countless research teams through the nuances of palladium-catalyzed C–N cross-coupling. The transformation of 2-(2-bromophenyl)-N-methylethanamine into 1-methylindoline via intramolecular Buchwald-Hartwig amination is a classic, yet kinetically demanding, transformation.

When synthesizing indoline cores, the primary challenge is controlling the kinetic fate of the Palladium(II)-amido intermediate. You must ensure that intramolecular reductive elimination outcompetes bimolecular dimerization and unimolecular β-hydride elimination. This guide provides the mechanistic causality, diagnostic tools, and self-validating protocols needed to achieve >95% cyclization efficiency.

Mechanistic Pathway & Competing Side Reactions

Understanding the catalytic cycle is the first step in troubleshooting. The reaction proceeds through oxidative addition of the aryl bromide, followed by amine coordination and deprotonation. At this critical juncture, the complex can either successfully undergo reductive elimination to form 1-methylindoline, or diverge into unproductive side reactions[1].

Mechanism Pd0 Pd(0)L_n Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + SM SM 2-(2-bromophenyl)- N-methylethanamine Coord Amine Coordination & Deprotonation OA->Coord + Base Dimer Intermolecular Coupling (Dimerization) OA->Dimer High Conc. RE Reductive Elimination Coord->RE Intramolecular Dehal Hydrodehalogenation (Side Product) Coord->Dehal β-Hydride Elim. RE->Pd0 Regeneration Product 1-Methylindoline (Target) RE->Product

Catalytic cycle of 1-methylindoline synthesis highlighting intended and side reaction pathways.

Quantitative Diagnostic Matrix

Before adjusting your reaction parameters, analyze your crude mixture via LC-MS (ESI+). Use the following table to map quantitative mass data to the specific mechanistic failure point.

Diagnostic IssueLC-MS m/z (ESI+)Mechanistic CausePrimary Solution
Target Product 134.1 [M+H]+Successful Reductive EliminationN/A
Dimerization 347.1 [M+H]+Bimolecular collision rate exceeds cyclization rateReduce substrate concentration to ≤ 0.02 M
Hydrodehalogenation 136.1 [M+H]+β-hydride elimination from Pd(II)-amido complexSwitch to rigid bidentate ligands (e.g., BINAP)
Unreacted Substrate 214.0 / 216.0Catalyst poisoning or insufficient base strengthUse stronger base (NaOtBu); rigorous degassing
Amine Oxidation 148.1 [M+H]+Oxygen ingress leading to imine/amide formationImplement freeze-pump-thaw degassing

Deep-Dive FAQs: Troubleshooting Causality

Q1: My LC-MS shows a major peak at m/z 347 instead of the desired 134. Why is the molecule dimerizing instead of cyclizing? A1: You are observing intermolecular amination. In any intramolecular cyclization, the unimolecular ring-closing step must outcompete the bimolecular coupling of two separate substrate molecules. If your concentration is too high, the collision frequency between two 2-(2-bromophenyl)-N-methylethanamine molecules increases, favoring dimerization[2]. Actionable Fix: Dilute your reaction. Intramolecular Buchwald-Hartwig aminations typically require high dilution (0.01 M to 0.05 M). If scaling up, use a syringe pump to add the substrate slowly to the active catalyst mixture, maintaining a low steady-state concentration of the unreacted starting material.

Q2: I am seeing significant hydrodehalogenation (m/z 136). How do I suppress this and push the reaction toward cyclization? A2: Hydrodehalogenation is the most common "unproductive side reaction" in Pd-catalyzed aminations. It occurs when the Pd(II)-amido intermediate undergoes β-hydride elimination to yield an imine and a Pd(II)-hydride, which subsequently reductively eliminates the hydrodehalogenated arene[1]. Actionable Fix: You must accelerate the rate of reductive elimination relative to β-hydride elimination. Bidentate ligands (such as BINAP or dppf) restrict the conformational flexibility of the palladium center and prevent the formation of the open coordination site required for β-hydride elimination[1][3]. Alternatively, sterically bulky monophosphines (like BrettPhos) force the aryl and amine groups into close proximity, drastically accelerating reductive elimination.

Q3: The reaction stalls at 40% conversion, and I recover mostly unreacted starting material. Is my catalyst dying? A3: Yes, early stalling usually indicates catalyst deactivation or base depletion. Palladium(0) is highly sensitive to oxygen, which irreversibly oxidizes the active catalyst to inactive Pd(II) species. Furthermore, if you are using a weak base like K₂CO₃, it may not efficiently deprotonate the coordinated amine, stalling the cycle at the Pd(II) complex stage[3]. Actionable Fix: Switch to a stronger base like Sodium tert-butoxide (NaOtBu), which permits higher reaction rates[3]. Ensure rigorous exclusion of oxygen using Schlenk techniques.

Self-Validating Experimental Protocol

To guarantee reproducibility, use this self-validating methodology. The protocol includes built-in visual and analytical checkpoints to confirm that each mechanistic step is functioning correctly before proceeding.

Optimized Workflow for 1-Methylindoline Synthesis

Reagents:

  • Substrate: 2-(2-bromophenyl)-N-methylethanamine (1.0 equiv, 1.0 mmol)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, provides 5 mol% Pd)

  • Ligand: rac-BINAP (7.5 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (50 mL, to achieve 0.02 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

    • Validation Checkpoint: The flask must hold a static vacuum for 5 minutes without pressure loss, ensuring a leak-free environment.

  • Catalyst Pre-activation: Add Pd₂(dba)₃ and rac-BINAP to the flask. Add 10 mL of degassed anhydrous toluene. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Observe a distinct color shift from dark purple/black (Pd₂(dba)₃) to a deep red/orange homogeneous solution. This color change confirms the successful formation of the active Pd(0)-BINAP complex. If the solution turns black and precipitates, oxygen is present; abort and restart.

  • Base Addition: Add NaOtBu to the active catalyst solution under a positive flow of Argon.

  • High-Dilution Substrate Addition: Dissolve the 2-(2-bromophenyl)-N-methylethanamine in the remaining 40 mL of degassed toluene. Using a syringe pump, add this solution to the reaction flask at a rate of 10 mL/hour while heating the flask to 85 °C.

    • Validation Checkpoint: By adding the substrate slowly, the steady-state concentration remains near zero, mathematically forcing the kinetic preference toward intramolecular cyclization over dimerization.

  • Reaction Monitoring: After the addition is complete, stir for an additional 2 hours at 85 °C.

    • Validation Checkpoint: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and run an LC-MS. You should observe >95% consumption of the m/z 214/216 peak, with the primary peak at m/z 134.1.

Workflow Start Reaction Setup & Pre-activation Analysis LC-MS Analysis (Validation) Start->Analysis Target >95% 1-Methylindoline (m/z 134) Analysis->Target Success Issue1 High Dimerization (m/z 347) Analysis->Issue1 Issue2 Hydrodehalogenation (m/z 136) Analysis->Issue2 Issue3 Unreacted SM (m/z 214) Analysis->Issue3 Action1 Decrease Syringe Pump Rate Issue1->Action1 Action2 Verify BINAP Ligation Issue2->Action2 Action3 Check Base Quality / Degassing Issue3->Action3

Troubleshooting logic tree for LC-MS validation and corrective actions.

References

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from[Link]

Sources

Optimization

minimizing over-methylation during 2-(2-bromophenyl)-N-methylethanamine production

A Guide to Minimizing Over-Methylation and Other Side Reactions Welcome to the technical support center for the synthesis of 2-(2-bromophenyl)-N-methylethanamine. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Over-Methylation and Other Side Reactions

Welcome to the technical support center for the synthesis of 2-(2-bromophenyl)-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-methylation of 2-(2-bromophenyl)ethanamine. Our focus is to provide in-depth, evidence-based troubleshooting strategies to minimize over-methylation and other potential side reactions, ensuring a high yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is over-methylation and why is it a problem in the synthesis of 2-(2-bromophenyl)-N-methylethanamine?

Over-methylation is the formation of a quaternary ammonium salt, in this case, the [2-(2-bromophenyl)ethyl]trimethylammonium bromide, from the desired secondary amine, 2-(2-bromophenyl)-N-methylethanamine. This occurs when the nitrogen atom of the amine is alkylated more than once. It is a significant issue because it consumes the starting material and the desired product, leading to a lower yield. Furthermore, the resulting quaternary salt can be difficult to separate from the product, complicating the purification process.[1][2]

Q2: I am observing a significant amount of a highly polar, water-soluble byproduct in my reaction mixture. Could this be the over-methylated product?

Yes, it is highly likely. Quaternary ammonium salts are ionic and, therefore, exhibit high polarity and water solubility.[3] If you observe a byproduct with these characteristics, especially when using strong methylating agents like methyl iodide, it is a strong indication of over-methylation.

Q3: Which synthetic route is recommended to minimize over-methylation when preparing 2-(2-bromophenyl)-N-methylethanamine?

For the N-methylation of primary amines like 2-(2-bromophenyl)ethanamine, reductive amination is the preferred method to avoid over-methylation.[4][5] Specifically, the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reducing agent, is highly effective.[1][6][7] This reaction is known to stop at the tertiary amine stage and does not produce quaternary ammonium salts.[1][6][7]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 2-(2-bromophenyl)-N-methylethanamine, with a focus on preventing over-methylation.

Issue 1: Formation of Quaternary Ammonium Salt (Over-methylation)

Symptoms:

  • Low yield of the desired secondary amine.

  • Presence of a highly polar, water-soluble byproduct.

  • Complex purification, with the byproduct being difficult to remove by standard silica gel chromatography.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Use of strong, non-selective methylating agents Reagents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are highly reactive and can readily methylate the secondary amine product to form the quaternary salt.[1]Switch to a reductive amination method. The Eschweiler-Clarke reaction is highly recommended.[1][2][7] This method involves the reaction of the primary amine with formaldehyde to form an imine, which is then reduced in situ by formic acid.[1][8] The reaction mechanism inherently prevents the formation of quaternary ammonium salts.[7]
Incorrect stoichiometry Using a large excess of the methylating agent increases the probability of multiple methylation events.Carefully control the stoichiometry. When using methods other than Eschweiler-Clarke, use no more than a slight excess (1.0-1.2 equivalents) of the methylating agent. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
Prolonged reaction time or high temperature Extended reaction times or elevated temperatures can drive the reaction towards the thermodynamically stable quaternary ammonium salt.Optimize reaction conditions. Monitor the reaction progress and quench it as soon as the starting material is consumed. If possible, conduct the reaction at a lower temperature.
Issue 2: Incomplete Reaction or Low Conversion

Symptoms:

  • Presence of unreacted 2-(2-bromophenyl)ethanamine in the final product mixture.

  • Low yield of 2-(2-bromophenyl)-N-methylethanamine.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Insufficient amount of methylating agent or reducing agent In reductive amination, an insufficient amount of formaldehyde or formic acid will lead to incomplete conversion.Use a slight excess of reagents. In the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is typically used to drive the reaction to completion.[7]
Poor quality of reagents Degradation of formaldehyde (polymerization to paraformaldehyde) or formic acid can reduce their reactivity.Use fresh, high-quality reagents. Ensure that the formaldehyde solution is clear and free of precipitate.
Sub-optimal reaction temperature The rate of imine formation and subsequent reduction can be slow at low temperatures.Adjust the reaction temperature. The Eschweiler-Clarke reaction is often performed at or near the boiling point of the aqueous solution to ensure a reasonable reaction rate.[7]
Issue 3: Formation of N-formyl byproduct

Symptoms:

  • Presence of a byproduct with a mass corresponding to the formylated amine.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Side reaction in Leuckart-Wallach type conditions The Leuckart-Wallach reaction, a related reductive amination, can sometimes yield N-formylated byproducts, especially at high temperatures.[2]Ensure proper Eschweiler-Clarke conditions. The classic Eschweiler-Clarke conditions (excess formaldehyde and formic acid) favor methylation over formylation.[7]

Experimental Protocols

Protocol 1: Recommended Synthesis via Eschweiler-Clarke Reaction

This protocol is designed to selectively produce 2-(2-bromophenyl)-N-methylethanamine while avoiding the formation of the over-methylated quaternary ammonium salt.

Materials:

  • 2-(2-bromophenyl)ethanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-bromophenyl)ethanamine (1.0 eq).

  • Add formaldehyde solution (2.2 eq) and formic acid (2.2 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a NaOH solution until the pH is >10. Be cautious as the neutralization of formic acid is exothermic.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizing the Process

Reaction Workflow

Eschweiler-Clarke_Workflow Start Start: 2-(2-bromophenyl)ethanamine Reagents Add Formaldehyde & Formic Acid Start->Reagents Reaction Reflux (100°C, 4-6h) Reagents->Reaction Workup Basify (NaOH) & Extract Reaction->Workup Purification Dry & Concentrate Workup->Purification Product Product: 2-(2-bromophenyl)- N-methylethanamine Purification->Product

Caption: Workflow for the Eschweiler-Clarke synthesis.

Mechanism: Why Over-methylation is Avoided

Eschweiler-Clarke_Mechanism cluster_0 Primary Amine Methylation cluster_1 Secondary Amine Methylation cluster_2 No Quaternary Salt Formation P_Amine Primary Amine (R-NH2) Imine Imine (R-N=CH2) P_Amine->Imine + HCHO Iminium Iminium Ion (R-NH=CH2)+ Imine->Iminium + H+ S_Amine Secondary Amine (R-NHCH3) Iminium->S_Amine + H- (from HCOOH) S_Amine2 Secondary Amine (R-NHCH3) Iminium2 Iminium Ion (R-N(CH3)=CH2)+ S_Amine2->Iminium2 + HCHO, + H+ T_Amine Tertiary Amine (R-N(CH3)2) Iminium2->T_Amine + H- (from HCOOH) T_Amine2 Tertiary Amine (R-N(CH3)2) No_Imine Cannot form Imine/Iminium Ion T_Amine2->No_Imine + HCHO

Caption: Eschweiler-Clarke mechanism preventing over-methylation.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. ScienceDirect. [Link]

  • Method for the reductive methylation of primary amines.
  • Mechanism of the Eschweiler–Clarke methylation reaction. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Isolation and purification of quaternary ammonium salts.

Sources

Troubleshooting

resolving hygroscopic issues with 2-(2-bromophenyl)-N-methylethanamine salts

Technical Support Center: 2-(2-bromophenyl)-N-methylethanamine Salt Optimization Executive Summary 2-(2-bromophenyl)-N-methylethanamine (CAS 915025-70-6) is a critical secondary amine intermediate in the synthesis of CNS...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-bromophenyl)-N-methylethanamine Salt Optimization

Executive Summary

2-(2-bromophenyl)-N-methylethanamine (CAS 915025-70-6) is a critical secondary amine intermediate in the synthesis of CNS-active pharmaceutical ingredients.[1] While the Hydrochloride (HCl) salt is the standard default for initial synthesis, it frequently exhibits significant hygroscopicity, leading to deliquescence (turning into oil), weighing inaccuracies, and hydrolytic instability.

This guide provides a root-cause analysis and actionable engineering solutions to resolve these solid-state challenges. We move beyond simple "drying" and focus on crystal engineering and counter-ion selection to ensure long-term stability.[1]

Section 1: Diagnosis & Characterization

Q: My 2-(2-bromophenyl)-N-methylethanamine HCl salt turns sticky within minutes of exposure to air.[1] Is this normal?

A: Yes, this is a classic sign of deliquescence .[1] The Hydrochloride salt of secondary phenethylamines often possesses a Critical Relative Humidity (CRH) below 40-50% RH.[1] When the ambient humidity exceeds the CRH, the crystal lattice collapses as it absorbs water, forming a saturated solution (oil).

Immediate Action:

  • Quantify the Issue: Do not rely on visual inspection. Run a Dynamic Vapor Sorption (DVS) cycle.

  • Interpretation: If the mass increase exceeds 2% w/w at 80% RH, the salt is classified as hygroscopic. If it exhibits a sharp vertical mass gain (exponential), it is deliquescent.

Q: How do I interpret the DVS data for this specific amine?

A: Use the logic flow below to categorize your material's behavior. This determines whether you need a simple drying protocol or a complete salt switch.[1]

DVS_Logic start Start DVS Cycle (0% -> 90% -> 0% RH) mass_gain Mass Gain at 80% RH? start->mass_gain low < 0.2% w/w mass_gain->low Low med 0.2% - 2.0% w/w mass_gain->med Medium high > 2.0% w/w mass_gain->high High non_hygro Non-Hygroscopic. Safe for standard handling. low->non_hygro hysteresis Is there significant hysteresis (>0.5%) between sorption/desorption? med->hysteresis problem Hygroscopic/Deliquescent. REQUIRES SALT SWITCH. high->problem slightly Slightly Hygroscopic. Requires desiccated storage. Yes Yes hysteresis->Yes No No hysteresis->No hydrate Likely Channel Hydrate formation. Verify with TGA/DSC. surface Surface Adsorption only. Optimize particle size. Yes->hydrate No->surface

Figure 1: Decision logic for interpreting Dynamic Vapor Sorption (DVS) data.

Section 2: Salt Selection & Engineering

Q: The HCl salt is unmanageable. Which counter-ion should I screen next?

A: You must move away from mineral acids (HCl, HBr) toward organic dicarboxylic acids.[1] For secondary amines like 2-(2-bromophenyl)-N-methylethanamine, Fumarate and Succinate salts often provide the best balance of crystallinity and non-hygroscopicity due to their ability to form stable hydrogen-bond networks that exclude water [1].[1]

Recommendation Hierarchy:

  • Fumarate (1:1 or 2:1): High probability of forming a high-melting, non-hygroscopic solid.[1] The trans-geometry of fumaric acid facilitates tight packing.[1]

  • Maleate: Good crystallinity, but lower melting point than fumarate.[1]

  • Tartrate (L- or D-): Useful if you need to resolve chiral impurities, but can form solvates.[1]

  • Oxalate: Very stable, but toxicity concerns may limit pharmaceutical utility depending on the stage of development [2].

Q: Why is the Fumarate salt less hygroscopic than the Hydrochloride?

A: It is a matter of Lattice Energy and Hydrophobicity .[1]

  • HCl: The chloride ion is small, spherical, and has a high charge density, creating a high affinity for water dipoles. The lattice energy is often insufficient to prevent hydration.

  • Fumarate: The organic backbone adds hydrophobicity.[1] More importantly, the dicarboxylic acid allows for a "molecular tape" hydrogen bonding motif with the amine, maximizing lattice energy and leaving no "gaps" for water to enter [3].

Table 1: Theoretical Property Comparison for 2-(2-bromophenyl)-N-methylethanamine Salts

Salt FormCounter-ion pKaExpected Melting Point TrendHygroscopicity RiskSolubility (Water)
Hydrochloride -7.0Moderate (140-160°C)High (Deliquescent) Very High
Hydrobromide -9.0ModerateHighHigh
Fumarate 3.03, 4.44High (>170°C) Low Moderate
Succinate 4.21, 5.64Moderate-HighLow-ModerateModerate
Maleate 1.92, 6.27ModerateModerateHigh

Section 3: Experimental Protocols

Q: How do I synthesize the Fumarate salt to ensure I don't get an amorphous gum?

A: Amorphous phases are often hygroscopic regardless of the salt. You must control the crystallization rate. Do not use rapid evaporation.[1]

Protocol: Fumarate Salt Formation

  • Dissolution: Dissolve 10 mmol of 2-(2-bromophenyl)-N-methylethanamine free base in 20 mL of Isopropanol (IPA) or Ethyl Acetate (EtOAc) at 50°C.

  • Acid Addition: Dissolve 5.5 mmol (for 2:1 salt) or 10.5 mmol (for 1:1 salt) of Fumaric acid in hot Methanol (minimal volume). Note: Fumaric acid has poor solubility in EtOAc.[1]

  • Mixing: Add the hot acid solution dropwise to the amine solution with vigorous stirring.

  • Nucleation: Allow the solution to cool slowly to room temperature (1°C/min). If oiling occurs, reheat and add seed crystals (if available) or scratch the glass.

  • Isolation: Filter the white precipitate and wash with cold EtOAc.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Q: My salt is still oiling out during crystallization. What is wrong?

A: You likely have residual solvent or impurities lowering the glass transition temperature (Tg), or you are using a solvent that retains too much water.

Troubleshooting Workflow:

  • Switch Solvents: Move to anhydrous Methyl tert-butyl ether (MTBE) or an EtOAc/Heptane system.[1] These antisolvents force precipitation of the salt while keeping impurities in solution.

  • Azeotropic Drying: If the free base was extracted from an aqueous layer, ensure it is bone-dry.[1] Traces of water can catalyze oiling.[1] Dry the organic phase with MgSO4 and azeotrope with toluene before adding the acid.

Section 4: Strategic Salt Screening Workflow

Use the following Graphviz workflow to guide your salt selection process if Fumarate fails.

Salt_Screening Input Free Base 2-(2-bromophenyl)-N-methylethanamine pKa_Check Check pKa (Base pKa ~9.5) Input->pKa_Check Tier1 Tier 1 Screen: Fumaric, Succinic, Maleic pKa_Check->Tier1 Solvent Solvent Selection: IPA, EtOAc, Acetone, THF Tier1->Solvent Tier2 Tier 2 Screen: Tartaric, Citric, Phosphoric Tier2->Solvent Result_Cryst Crystalline Solid? Solvent->Result_Cryst Yes Yes Result_Cryst->Yes No No (Oil/Gum) Result_Cryst->No Hygro_Test Hygroscopicity Test (Exposure to 60% RH) Yes->Hygro_Test Final Scale Up Candidate Yes->Final No->Tier2 Retry Change Solvent or Counter-ion No->Retry Stable Stable? (No deliquescence) Hygro_Test->Stable Stable->Yes Stable->No Retry->Solvent Optimize

Figure 2: Strategic Salt Screening Workflow for Secondary Amines.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]

  • Morris, K. R., et al. (1994).[1] "An integrated approach to the selection of optimal salt form for a new drug candidate."[2][3][4] International Journal of Pharmaceutics, 105(3), 209-217. [1]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in solubility of polymorphs." Journal of Pharmaceutical Sciences, 94(5), 929-939.

  • PubChem. (2025).[1] "2-(2-bromophenyl)-N-methylethanamine Compound Summary." National Library of Medicine.[1]

Sources

Optimization

Advanced Technical Support Center: Reductive Amination of Ortho-Substituted Phenethylamines

Welcome to the Technical Support Center. Reductive amination is a cornerstone transformation in drug development for synthesizing secondary and tertiary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Reductive amination is a cornerstone transformation in drug development for synthesizing secondary and tertiary amines. However, when working with ortho-substituted phenethylamines (e.g., 2-methoxyphenethylamine, 2-chlorophenethylamine), chemists frequently encounter stalled reactions, poor yields, and over-alkylation.

The ortho-substituent introduces significant steric bulk and potential electronic coordination effects that disrupt the standard Bürgi-Dunitz trajectory required for imine formation. This portal provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these specific challenges.

Reaction Optimization Workflow

Use the following decision matrix to select the optimal reductive amination conditions based on the steric profile of your carbonyl coupling partner.

Workflow Start Ortho-Substituted Phenethylamine + Carbonyl Compound StericCheck Carbonyl Steric Hindrance? Start->StericCheck DirectRA Direct Reductive Amination (Aldehydes / Unhindered Ketones) StericCheck->DirectRA Low (Aldehydes) StepwiseRA Stepwise Amination (Bulky/Hindered Ketones) StericCheck->StepwiseRA High (Ketones) STAB NaBH(OAc)3 (STAB) DCE, AcOH (cat.), RT DirectRA->STAB ImineCheck Imine Forms Easily? StepwiseRA->ImineCheck StandardImine Dean-Stark or MgSO4 followed by NaBH4 ImineCheck->StandardImine Yes LewisAcid Ti(OiPr)4 Activation (Neat or THF) ImineCheck->LewisAcid No (Severe Sterics) NaBH4Reduce In situ Reduction with NaBH4 LewisAcid->NaBH4Reduce

Decision matrix for reductive amination of ortho-substituted phenethylamines based on sterics.

Troubleshooting Guides & FAQs

Q1: Why does imine formation stall completely when reacting my ortho-substituted phenethylamine with a ketone? Mechanistic Causality: The formation of an imine requires the nucleophilic nitrogen of the phenethylamine to attack the electrophilic carbonyl carbon. An ortho-substituent (such as a methoxy, chloro, or trifluoromethyl group) creates a steric "shield" that folds back over the flexible ethyl linker, blocking the amine nitrogen. When reacting with a ketone (which already possesses two alkyl/aryl groups), the transition state becomes highly congested[1]. Consequently, the equilibrium heavily favors the starting materials, and standard reducing agents will prematurely reduce the unreacted ketone to an alcohol instead of forming the amine[2]. Solution: Transition from a direct reductive amination to a stepwise approach using a strong Lewis acid. Titanium(IV) isopropoxide (


) acts as both a powerful Lewis acid to activate the ketone and a water scavenger to drive the imine equilibrium forward[3].

Q2: I am using a primary ortho-substituted phenethylamine, but my LC-MS shows significant formation of a tertiary amine (over-alkylation). How do I stop this? Mechanistic Causality: Over-alkylation occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine. If the reduction of the iminium ion is too slow, or if the reducing agent is too aggressive, the secondary amine will react with another equivalent of the carbonyl compound[4]. Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB,


). STAB is exceptionally mild due to the electron-withdrawing acetoxy groups stabilizing the boron-hydride bond. Its significant steric bulk prevents it from easily reducing the highly congested iminium ions formed by secondary amines, effectively halting the reaction at the mono-alkylated stage[2]. Ensure you are using 1,2-dichloroethane (DCE) as the solvent, which maximizes STAB's selectivity[4].

Q3: My protocol uses Sodium Cyanoborohydride (


) in methanol, but the reaction is sluggish and I'm worried about toxicity. Is there a better way? 
Mechanistic Causality: 

is highly pH-dependent. It requires a weakly acidic environment (pH 4–5) to selectively reduce the protonated iminium ion over the carbonyl[5]. If the basicity of your ortho-substituted phenethylamine raises the pH, the reduction stalls. Furthermore, during aqueous workup,

can hydrolyze to release highly toxic hydrogen cyanide (HCN) gas. Solution: For unhindered aldehydes, replace

with STAB[2]. For sterically hindered ketones where STAB fails, use the

followed by Sodium Borohydride (

) protocol. This avoids cyanide byproducts entirely and provides superior yields for hindered substrates[3].

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination with STAB

Best for: Aldehydes and unhindered ketones.

  • Preparation : In an oven-dried flask under nitrogen, dissolve the ortho-substituted phenethylamine (1.0 equiv) and the carbonyl compound (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis : Add glacial acetic acid (1.0–2.0 equiv).

    • Self-Validation Checkpoint: The addition of AcOH should not cause precipitation; the solution must remain homogenous. This confirms the protonation of the intermediate carbinolamine without crashing out the amine salt, facilitating dehydration to the iminium ion[2].

  • Reduction : Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise at room temperature.

  • Monitoring : Stir for 2–12 hours.

    • Self-Validation Checkpoint: Monitor via GC-MS or LC-MS. Because STAB does not rapidly reduce unactivated aldehydes/ketones, the disappearance of the carbonyl peak strictly correlates with successful amine formation[4]. If the carbonyl peak remains but the amine is consumed, over-alkylation has occurred.

  • Workup : Quench with saturated aqueous

    
    . Extract with dichloromethane, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Lewis Acid-Mediated Stepwise Amination

Best for: Bulky, sterically hindered ketones.

  • Imine Formation : Mix the ortho-substituted phenethylamine (1.0 equiv) and the bulky ketone (1.0 equiv) in a flask. Add

    
     (1.25 equiv) neat or in minimal anhydrous THF[3].
    
  • Activation : Stir at room temperature for 10–12 hours.

    • Self-Validation Checkpoint: The mixture will become noticeably more viscous and shift in color (often to a pale yellow/orange) as the transient titana-imine complex forms.

  • Reduction : Dilute the mixture with absolute ethanol and cool to 0 °C. Carefully add

    
     (1.5 equiv) portion-wise.
    
  • Quench & Filtration : Stir for 2 hours at room temperature, then quench with water (approx. 2 mL per mmol).

    • Self-Validation Checkpoint: A dense, white precipitate of titanium dioxide (

      
      ) will immediately form[3]. This physical state change confirms the successful hydrolysis of the titanium complex and the safe destruction of the Lewis acid.
      
  • Isolation : Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate to yield the secondary amine.

Quantitative Data: Reducing Agent Comparison

Reducing AgentOptimal pHSteric ToleranceOver-Alkylation RiskToxicity / Safety Profile
NaBH(OAc)₃ (STAB) 5.0 – 7.0Low to ModerateVery LowMild; safe for general benchtop use.
NaBH₃CN 4.0 – 5.0ModerateLowHigh; releases toxic HCN gas at low pH.
Ti(OiPr)₄ / NaBH₄ NeutralVery HighModerateLow; generates benign TiO₂ salts upon quench.
Catalytic H₂ (Pd/C) Neutral to AcidicModerateHighFlammable gas; requires specialized pressure vessels.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. 2

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal (Summary). 4

  • Bhattacharyya, S., et al. "An Efficient, Safe and Convenient One-Step Synthesis of β-Phenethylamines via Reductive Amination Reactions Utilizing Ti(OiPr)4 and NaBH4." Synlett, 1995.3

  • "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. 5

  • "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines." MDPI / PMC, 2012. 1

  • "Improved Methodology for the Preparation of Chiral Amines." D-nb.info, Thesis Repository.

Sources

Troubleshooting

separation of 2-(2-bromophenyl)-N-methylethanamine from unreacted precursors

Technical Support Center: Purification of 2-(2-bromophenyl)-N-methylethanamine Executive Summary & Molecule Profile Target Molecule: 2-(2-bromophenyl)-N-methylethanamine CAS: 915025-70-6 (Free Base) Class: Secondary Phen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(2-bromophenyl)-N-methylethanamine

Executive Summary & Molecule Profile

Target Molecule: 2-(2-bromophenyl)-N-methylethanamine CAS: 915025-70-6 (Free Base) Class: Secondary Phenethylamine Application: Fragment for CNS-active drug discovery; intermediate in heterocycle synthesis.

The Challenge: Synthesis of N-methylated phenethylamines (typically via reductive amination or alkylation) frequently results in a "soup" of chemically similar byproducts. The critical impurities are:

  • Unreacted Precursor (Primary Amine): 2-(2-bromophenyl)ethanamine.

  • Non-Basic Byproducts: 2-(2-bromophenyl)acetaldehyde (from incomplete reductive amination) or 2-(2-bromophenyl)ethanol (from over-reduction).

  • Tertiary Amine Impurity: N,N-dimethyl-2-(2-bromophenyl)ethanamine (from over-methylation).

This guide provides a modular troubleshooting workflow to isolate your secondary amine with >98% purity.

Visual Decision Tree (Workflow)

Use this flowchart to determine the correct purification strategy based on your crude analysis (TLC/LC-MS).

PurificationWorkflow Start Crude Reaction Mixture Analysis Analyze (TLC / LC-MS) Start->Analysis Decision1 Contains Non-Basic Impurities? (Aldehydes, Alcohols) Analysis->Decision1 AcidBase Protocol A: Acid-Base Extraction Decision1->AcidBase Yes Decision2 Contains Primary Amine? Decision1->Decision2 No AcidBase->Decision2 Chromatography Protocol B: Flash Chromatography (DCM/MeOH + NH3) Decision2->Chromatography Yes (Difficult Separation) Decision3 Need Solid / Long-term Storage? Decision2->Decision3 No Chromatography->Decision3 SaltFormation Protocol C: HCl Salt Crystallization Decision3->SaltFormation Yes Final Pure Product Decision3->Final No (Oil is acceptable) SaltFormation->Final

Figure 1: Purification logic flow. Prioritize bulk removal of non-amines before attempting difficult chromatographic separations.

Troubleshooting & FAQs

Scenario A: "My LC-MS shows a large peak for the aldehyde or alcohol precursor."

Diagnosis: Incomplete reductive amination or side-reactions. These are neutral organic compounds, whereas your product is a base . Solution: Use Protocol A (Acid-Base Extraction) . This is the most efficient "bulk cleaning" method. By acidifying the mixture, you force the amine into the water phase (as a salt), while the neutral aldehyde/alcohol stays in the organic phase.

Scenario B: "I cannot separate the secondary amine from the primary amine (precursor) on TLC."

Diagnosis: Primary and secondary phenethylamines often streak or co-elute on silica because of their strong interaction with silanols. Solution:

  • Modify the Mobile Phase: You must use a basic modifier. Standard silica is acidic; without a base, amines will tail. Use DCM:MeOH (95:5) with 1% Ammonium Hydroxide (aq) or 1% Triethylamine .

  • Chemical Scavenging (Pro Tip): If the primary amine impurity is <10%, add a polymer-supported isocyanate scavenger resin. It reacts selectively with the primary amine (and secondary, but much slower if controlled) or use acetic anhydride (1.1 eq vs primary amine impurity) to convert the primary amine to an amide, which will have a drastically different Rf value.

Scenario C: "The product is an oil and won't solidify."

Diagnosis: The free base of 2-(2-bromophenyl)-N-methylethanamine is likely a viscous oil at room temperature. Solution: Convert it to a salt for stability and crystallinity. The Hydrochloride (HCl) or Oxalate salts are standard. See Protocol C .

Detailed Protocols

Protocol A: Acid-Base Extraction (The "Cleanup")

Removes non-basic impurities (aldehydes, alcohols, neutrals).

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether (approx. 10 mL/g).

  • Acidification: Extract the organic layer with 1M HCl (3 x 10 mL).

    • Chemistry: The amine becomes protonated (

      
      ) and moves to the aqueous layer. Neutrals stay in EtOAc.
      
  • Separation: Keep the Aqueous Layer . (Discard organic layer only after verifying product is absent).

  • Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH or Sat. NaHCO3 until pH > 12.

    • Observation: The solution will become cloudy as the free amine oil separates.

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 10 mL).

  • Drying: Dry combined DCM layers over Anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Flash Chromatography

Separates primary, secondary, and tertiary amines.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM).[1]

    • Solvent B: Methanol (MeOH) containing 2%

      
       (28% aq) .
      
  • Gradient:

    • Start: 100% DCM.

    • Ramp: 0% to 10% Solvent B over 20 CV (Column Volumes).

  • Elution Order (Typical):

    • Tertiary Amine (Fastest, if present).

    • Secondary Amine (Target).

    • Primary Amine (Slowest, tails most).

Protocol C: HCl Salt Crystallization

For final isolation and storage.

  • Dissolve the free base oil in a minimal amount of dry Diethyl Ether or Isopropanol .

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with stirring.

    • Note: Add acid until pH is acidic (check with wet pH paper).

  • A white precipitate should form immediately.

  • Recrystallization: If the solid is amorphous/sticky, heat the mixture to boiling and add Ethanol dropwise until clear. Allow to cool slowly to RT, then 4°C.

  • Filter and wash with cold ether.

Data Reference Table

PropertyTarget: Secondary AmineImpurity: Primary AmineImpurity: Aldehyde
Structure 2-(2-bromophenyl)-N-methylethanamine2-(2-bromophenyl)ethanamine2-(2-bromophenyl)acetaldehyde
Basicity Basic (Secondary)Basic (Primary)Neutral
Polarity ModerateHigh (H-bond donor)Low
Boiling Point High (>250°C est.)[2]HighModerate
Acid/Base Behavior Soluble in dilute HClSoluble in dilute HClInsoluble in dilute HCl

References

  • Synthesis of N-Methylethanamine Derivatives

    • Organic Syntheses, Coll. Vol. 4, p. 605 (1963); Vol. 39, p. 41 (1959). Describes the general alkylation and purification of ethylamine derivatives.

  • Chromatographic Separation of Amines

    • Journal of Chromatography A, "Separation of primary, secondary and tertiary amines on silica gel with ammonia-containing mobile phases."

  • Phenethylamine Properties

    • PubChem Compound Summary for 2-(2-bromophenyl)ethylamine derivatives.[3]

  • Acid-Base Extraction Methodology

    • Truman State University ChemLab, "Investigative Acid-Base-Neutral Extraction."

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(2-bromophenyl)-N-methylethanamine

[1] Introduction Welcome to the Technical Support Center. You are likely working with 2-(2-bromophenyl)-N-methylethanamine , a structural analog of N-methylphenethylamine characterized by an ortho-bromine substituent.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 2-(2-bromophenyl)-N-methylethanamine , a structural analog of N-methylphenethylamine characterized by an ortho-bromine substituent.[1][2]

While the phenethylamine core is generally robust, the ortho-positioning of the bromine atom introduces unique instability vectors—specifically susceptibility to photochemical cyclization and nucleophilic displacement under specific conditions.[2] This guide moves beyond generic "store at -20°C" advice, offering a mechanistic understanding of why your solutions might degrade and how to prevent it.

Module 1: Chemical Stability Profile

Is this compound stable in water?

Short Answer: In its hydrochloride salt form , it is kinetically stable in acidic to neutral aqueous solutions (pH 3–7) if protected from light.[1][2] The free base is unstable in water due to low solubility and increased susceptibility to oxidation.[1][2]

Detailed Mechanism:

  • Hydrolysis: The aryl carbon-bromine (C-Br) bond is generally resistant to spontaneous hydrolysis in neutral water.[1][2] You will not see significant bromide release unless the solution is exposed to UV light or transition metals.[1][2]

  • Oxidation: The secondary amine is the weak point.[1][2] In basic solutions (pH > 8.5), the free amine is exposed to dissolved oxygen, leading to the formation of N-oxides or oxidative dealkylation products [1].

  • The "Ortho" Effect (Critical): Unlike its para- or meta-isomers, the ortho-bromo substituent is spatially proximal to the ethylamine side chain.[1][2] Under UV irradiation, this compound undergoes photocyclization to form 1-methylindoline (N-methylindoline).[1][2] This is a rapid, irreversible degradation pathway [2].[1][2]

Why is my solution turning yellow?

Yellowing is a hallmark of oxidative degradation or photolysis .[1][2]

  • Cause A (Photolysis): UV light cleaves the C-Br bond homolytically.[1][2] The resulting aryl radical can react with the solvent or cyclize, often producing colored byproducts (oligomers).

  • Cause B (Amine Oxidation): If stored at pH > 7 without degassing, the secondary amine oxidizes.[2] The breakdown products (imines/aldehydes) often polymerize to form yellow/brown "gums."[1][2]

Module 2: Critical Stability Pathways (Visualization)

The following diagram illustrates the distinct degradation pathways based on environmental triggers. Note the specific risk of cyclization for this ortho isomer.[1][2]

StabilityPathways cluster_0 Photochemical Pathway (High Risk) cluster_1 Oxidative Pathway (pH > 8) cluster_2 Stable State Compound 2-(2-bromophenyl)- N-methylethanamine Radical Aryl Radical Intermediate Compound->Radical UV Light (hν) N_Oxide N-Oxide / Imines Compound->N_Oxide O2, High pH Salt Protonated Salt (pH 3-6) Compound->Salt H+ (Acidic Buffer) Indoline 1-Methylindoline (Cyclized Product) Radical->Indoline Intramolecular Cyclization Polymer Yellow/Brown Oligomers N_Oxide->Polymer Polymerization

Caption: Degradation pathways. The red path (Photocyclization) is unique to the ortho-isomer.[1] The green path represents the optimal storage state.[2]

Module 3: Troubleshooting & FAQs

Q1: Can I autoclave aqueous solutions of this compound?

NO.

  • Reasoning: Autoclaving involves high heat (121°C) and pressure.[1][2] While the C-Br bond is thermally stable up to ~200°C in inert environments, the aqueous environment at high temperature promotes nucleophilic aromatic substitution (hydrolysis of Br to OH) or interaction with the amine.

  • Solution: Sterilize by filtration using a 0.22 µm PVDF or PES membrane.[1][2]

Q2: I need to use the compound at pH 7.4 (PBS). How long will it last?

Recommendation: Prepare immediately before use (fresh).

  • Stability Window: < 24 hours at Room Temperature (RT); ~3-5 days at 4°C.[1][2]

  • Risk: At pH 7.4, a fraction of the molecules exists as the free base (pKa ≈ 9.5–10).[2] This fraction is lipophilic and prone to oxidation and adsorption to plasticware.[1][2]

  • Mitigation: If you must store it at pH 7.4, flush the headspace with Nitrogen (N2) or Argon to remove oxygen.[1][2]

Q3: The compound precipitated when I diluted the stock into my assay buffer.

Diagnosis: Solubility Limit / Salting Out.

  • Explanation: The free base has very low water solubility.[1][2] If your stock was in DMSO and you diluted into a high-pH buffer (pH > 8), the compound deprotonates and crashes out.

  • Fix: Ensure the final percentage of organic co-solvent (DMSO/Ethanol) is sufficient to maintain solubility, or lower the pH of your assay buffer slightly (to pH 7.0–7.2) to keep the amine protonated.[1][2]

Module 4: Recommended Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol for long-term storage (-20°C).

  • Solvent: Anhydrous DMSO or Ethanol (Molecular Biology Grade).[1][2] Avoid water for stocks.[1][2][3]

  • Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh the solid hydrochloride salt.[1][2]

    • Dissolve in DMSO.[1][2][3] Vortex until clear.

    • Crucial Step: Aliquot into amber glass vials (to prevent photolysis).

    • Store at -20°C or -80°C.

    • Shelf Life: > 1 year.[1][2]

Protocol B: Preparation of Aqueous Working Solution

Use this protocol for immediate experimental use.

  • Vehicle: 10 mM Acetate Buffer (pH 5.[1][2]0) or degassed water.[1][2]

  • Procedure:

    • Thaw DMSO stock in the dark.[1][2]

    • Dilute 1:1000 (or as needed) into the aqueous vehicle.[1][2]

    • Keep on ice.[1][2]

    • Protect from light (wrap tube in foil).[1][2]

    • Shelf Life: Use within 4–6 hours. Discard unused portion.

Summary of Stability Conditions
ParameterOptimal ConditionRisky ConditionConsequence of Failure
pH Acidic (pH 3.0 – 6.[1]0)Basic (pH > 8.[1][2]0)Oxidation, Precipitation
Light Dark / Amber VialsUV / Fluorescent LightCyclization to Indoline
Temperature -20°C (Stock), 4°C (Working)> 25°C, AutoclaveHydrolysis, Degradation
Solvent DMSO, EthanolBasic WaterPrecipitation, Oxidation

References

  • Grimshaw, J., & de Silva, A. P. (1981).[2] Photocyclization of 2-halophenethylamines.[1][2] Chemical Society Reviews.[1][2] (Establishes the photocyclization mechanism for ortho-haloamines).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11964124: 2-(2-bromophenyl)-N-methylethanamine.[1][2] Available at: [Link][1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(2-bromophenyl)-N-methylethanamine Extraction

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of low-molecular-weight secondary amines. The extraction of 2-(2-bromophenyl)-N-methylethanamine often suffers from low...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of low-molecular-weight secondary amines. The extraction of 2-(2-bromophenyl)-N-methylethanamine often suffers from low recovery rates not because of complex side reactions, but due to fundamental misalignments in phase equilibria, pH control, and thermal management.

This guide is designed to deconstruct the causality behind these losses and provide a self-validating, field-proven methodology to maximize your recovery yields.

Diagnostic Overview & Quantitative Parameters

To successfully extract 2-(2-bromophenyl)-N-methylethanamine, we must first understand its physicochemical profile. The compound is a secondary amine with a lipophilic brominated aromatic ring. While the free base is highly soluble in organic solvents, it is also notoriously volatile.

Table 1: Critical Physicochemical Parameters for Extraction Optimization

ParameterValue / TargetScientific Rationale
Molecular Weight 214.10 g/mol [1]The low molecular weight contributes to a high vapor pressure of the free base, increasing the risk of volatilization.
Computed LogP 2.4[1]Indicates high lipophilicity of the free base; strongly favors partitioning into non-polar organic solvents.
Amine pKa ~9.84[2]Determines the exact pH threshold required to shift the equilibrium from the water-soluble salt to the extractable free base.
Target Aqueous pH ≥ 12.0Ensures >99% of the amine is deprotonated and available for organic extraction[3].
Evaporation Temp < 30 °CMinimizes thermal volatilization of the secondary amine during solvent removal[4].

Troubleshooting FAQs: The Causality of Product Loss

Q1: Why is my recovery low despite using multiple organic solvent washes? A1: The root cause is almost always incomplete deprotonation. The equilibrium between the water-soluble ammonium salt and the lipophilic free base is strictly governed by the pH of the aqueous environment. The phenethylamine core has a pKa of approximately 9.84[2]. According to the Henderson-Hasselbalch equation, extracting at pH 10 leaves nearly 40% of the compound trapped in the aqueous phase as a protonated salt. To drive the equilibrium entirely toward the lipophilic free base, you must adjust the aqueous phase to at least two units above the pKa (pH ≥ 12.0) using a strong base like NaOH[3].

Q2: I achieved clean phase separation, but my isolated yield after rotary evaporation is near zero. Where did the product go? A2: You evaporated it. 2-(2-bromophenyl)-N-methylethanamine has a molecular weight of only 214.10 g/mol [1]. Secondary amines are highly susceptible to volatilization[4]. When you subject the organic extract to rotary evaporation under high vacuum and elevated heat, the free base co-evaporates with the solvent[5]. To prevent this, you must convert the free base into a non-volatile hydrochloride salt prior to evaporation by adding a stoichiometric excess of ethereal HCl.

Q3: How do I resolve stubborn emulsions during the basic extraction phase? A3: Basic extractions of lipophilic amines frequently form emulsions due to the surfactant-like behavior of partially protonated amines at the solvent interface. The solution is to manipulate the ionic strength of the aqueous phase. By adding saturated aqueous NaCl (brine), you increase the density differential between the two phases and decrease the aqueous solubility of the organic compound—a phenomenon known as the salting-out effect[6].

Process Visualization

The following workflow illustrates the optimized pathway for isolating volatile secondary amines, highlighting the critical salt-formation step that prevents product loss.

G A Aqueous Sample (Amine Salt) B Basification (Add NaOH, pH > 12) A->B C Liquid-Liquid Extraction (Add MTBE) B->C Forms Free Base D Phase Separation C->D E Organic Phase (Free Base Amine) D->E F Aqueous Phase (Discard) D->F G Drying (Anhydrous Na2SO4) E->G H Salt Formation (Add HCl in Ether) G->H Prevents Volatilization I Solvent Evaporation (Yields Solid HCl Salt) H->I

Fig 1. Optimized liquid-liquid extraction workflow for volatile secondary amines.

Self-Validating Experimental Protocol

To guarantee high recovery, every step of your methodology must include a built-in validation check. Follow this protocol to extract 2-(2-bromophenyl)-N-methylethanamine safely and efficiently.

Step 1: Aqueous Basification

  • Transfer your aqueous amine solution to a properly sized Erlenmeyer flask.

  • Slowly add 2M NaOH dropwise while stirring continuously until the solution reaches pH > 12.

  • Self-Validation Check: Allow the solution to stir for 5 minutes, then test the pH again. If the pH has dropped, the buffering capacity of the solution was exceeded. Continue adding NaOH until a stable pH > 12 is maintained[3].

Step 2: Liquid-Liquid Extraction

  • Transfer the basified solution to a separatory funnel.

  • Add Methyl tert-butyl ether (MTBE) at a 1:1 volume ratio. Note: MTBE is preferred over Dichloromethane (DCM) because it forms the top layer, simplifying sequential extractions, and is less prone to severe emulsion formation.

  • Invert the funnel gently and vent immediately to release pressure. Repeat inversion 3-4 times.

Step 3: Phase Separation & Salting Out

  • Allow the phases to separate. If an emulsion persists for more than 5 minutes, add 10-20 mL of saturated aqueous NaCl (brine) to increase the ionic strength[6], then gently swirl.

  • Drain the lower aqueous layer into a secondary flask.

  • Collect the upper organic layer (containing the free base) into a clean Erlenmeyer flask.

  • Repeat the MTBE extraction on the aqueous layer two more times. Combine all organic layers.

Step 4: Drying and In-Situ Salt Formation (Critical Step)

  • Add anhydrous Na₂SO₄ to the combined organic layers until the solid flows freely like sand. Filter the solution into a pre-weighed round-bottom flask.

  • To prevent the volatilization of the secondary amine[4], slowly add 1.2 molar equivalents of 2M HCl in diethyl ether to the organic phase.

  • Self-Validation Check: The immediate precipitation of a white cloud or crystalline solid confirms the successful formation of the non-volatile 2-(2-bromophenyl)-N-methylethanamine hydrochloride salt.

Step 5: Isolation

  • Evaporate the solvent using a rotary evaporator. Because the compound is now a stable salt, you can safely apply standard vacuum pressures without risking product loss[5].

  • Self-Validation Check: Weigh the flask. The mass difference should closely align with your theoretical yield, confirming that volatilization was successfully bypassed.

References

  • Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in w
  • Reactive extraction for the recovery of primary amines
  • US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distill
  • IEAGHG Information Paper: 2017-IP38; Volatility of Amines for CO2 Capture. ieaghg.org.
  • 2-(2-bromophenyl)-N-methylethanamine | C9H12BrN | CID 11964124. PubChem (nih.gov).
  • Cas 64-04-0, Phenethylamine. lookchem.com.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 2-(2-bromophenyl)-N-methylethanamine: A Comparative Spectral Guide

To the Audience of Researchers, Scientists, and Drug Development Professionals: Executive Summary & Core Directive This guide provides a rigorous technical analysis of the 1H NMR spectral characteristics of 2-(2-bromophe...

Author: BenchChem Technical Support Team. Date: March 2026

To the Audience of Researchers, Scientists, and Drug Development Professionals:

Executive Summary & Core Directive

This guide provides a rigorous technical analysis of the 1H NMR spectral characteristics of 2-(2-bromophenyl)-N-methylethanamine (also known as 2-bromo-N-methylphenethylamine). As a critical intermediate in the synthesis of CNS-active agents and a structural analog to various neurotransmitters, accurate characterization of this molecule is essential.

Unlike standard spectral lists, this guide functions as a comparative diagnostic tool . It evaluates the "performance" of the spectral data—specifically its resolution and diagnostic utility—against key alternatives: its regioisomers (3-bromo, 4-bromo) and its non-methylated precursor.

Structural Logic & Assignment Workflow

The interpretation of this molecule relies on distinguishing the ortho-substitution pattern of the bromine atom and the N-methylation status. The following workflow illustrates the logical pathway for structural verification.

NMR_Workflow Start Crude Sample 2-(2-bromophenyl)-N-methylethanamine Prep Sample Preparation (10 mg in 0.6 mL CDCl3) Start->Prep Acq 1H NMR Acquisition (>300 MHz, 30° pulse) Prep->Acq Aromatic Aromatic Region (7.0 - 7.6 ppm) ABCD System Acq->Aromatic Aliphatic Aliphatic Region (2.4 - 3.0 ppm) Linker & Methyl Acq->Aliphatic Exchange Exchangeable Region (Broad Singlet) Acq->Exchange CheckIso Isomer Check: Is H-3 Deshielded? Aromatic->CheckIso CheckMe Methylation Check: Is N-CH3 Singlet Present? Aliphatic->CheckMe Result Confirmed Structure CheckIso->Result Yes (2-Br) CheckMe->Result Yes (N-Me)

Figure 1: Logical workflow for the structural assignment of 2-(2-bromophenyl)-N-methylethanamine.

Detailed Spectral Analysis (The "Product")

The following data represents the Free Base form in Deuterated Chloroform (CDCl3) . This is the standard state for initial characterization.

Quantitative Spectral Data Table
Proton GroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
Ar-H (3) 7.53 - 7.56Doublet (dd)1H

Ortho to Br (Deshielded)
Ar-H (4, 5) 7.20 - 7.28Multiplet2H-Meta/Para positions
Ar-H (6) 7.08 - 7.12Multiplet (td)1H-Ortho to Ethyl chain
Ar-CH2 2.92 - 2.98Triplet2H

Benzylic Methylene
N-CH2 2.82 - 2.88Triplet2H

Amino Methylene
N-CH3 2.44Singlet3H-N-Methyl Group
NH 1.60 - 2.00Broad Singlet1H-Amine Proton (Exchangeable)
Key Mechanistic Insights
  • The "Ortho-Effect" (Aromatic Region): The bromine atom at the 2-position exerts a strong deshielding effect on the adjacent proton (H-3) and a steric influence on the ethyl chain. This breaks the symmetry of the benzene ring, resulting in a complex ABCD spin system. The H-3 doublet at ~7.55 ppm is the diagnostic "anchor" signal for the 2-bromo isomer.

  • The Nitrogen Shift (Aliphatic Region): The N-methyl group appears as a sharp singlet at 2.44 ppm. The methylene protons form an AA'XX' system (appearing as triplets) due to free rotation. The benzylic protons (

    
    ) are slightly more deshielded (~2.95 ppm) than the nitrogen-adjacent protons (
    
    
    
    , ~2.85 ppm) due to the ring current effect, although this difference is smaller than in the HCl salt.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral "performance" (resolution and distinguishability) of the target molecule against its common structural analogs.

Comparison 1: Regioisomers (Isomeric Purity)

The primary challenge in synthesis is ensuring regioisomeric purity. The 1H NMR spectrum distinguishes the 2-bromo target from 3-bromo and 4-bromo impurities based on the aromatic pattern.

Feature2-Bromo (Target) 3-Bromo (Alternative) 4-Bromo (Alternative)
Symmetry Asymmetric (ABCD)Asymmetric (ABCD)Symmetric (AA'BB')
Diagnostic Signal H-3 (dd, ~7.55 ppm) Distinct downfield doublet.H-2 (t/s, ~7.6 ppm) Isolated singlet-like peak between substituents.AA'BB' System Two distinct doublets (~7.4 & 7.1 ppm).
Spectral Complexity High. H-4, H-5, H-6 often overlap in the 7.0-7.3 range.High. H-4 and H-6 are distinct doublets.Low. Very clean, easy to integrate.
Conclusion The 2-bromo isomer is identified by the specific integration of the most downfield proton (1H vs 2H for 4-bromo) and the coupling pattern of the remaining aromatic protons.
Comparison 2: N-Methylation State (Reaction Monitoring)

When synthesizing the target from 2-(2-bromophenyl)ethanamine (primary amine), monitoring the appearance of the N-methyl signal is critical.

  • Primary Amine (Precursor): Lacks the singlet at 2.44 ppm.[1] The methylene triplets are often closer together or overlapping around 2.9-3.0 ppm.

  • Tertiary Amine (Over-methylation Impurity): If the reaction over-methylates to the N,N-dimethyl analog, the N-Me signal shifts slightly (often ~2.3 ppm) and integrates for 6H instead of 3H.

  • Performance Verdict: 1H NMR is the gold standard for quantifying the N-methyl/N,N-dimethyl ratio, superior to LC-MS where ionization efficiencies may vary.

Comparison 3: Salt Form vs. Free Base

Drug development often requires the Hydrochloride (HCl) salt for solubility.

  • Free Base (CDCl3): Sharp peaks, NH is broad/invisible. N-Me ~2.44 ppm.

  • HCl Salt (DMSO-d6):

    • NH Protons: Become visible as a broad signal (often integrating to 2H for

      
      ) at 8.0 - 9.0 ppm.
      
    • Aliphatic Shift: The protonation of the nitrogen deshields adjacent groups. The N-Me singlet shifts downfield to ~2.6 - 2.7 ppm . The

      
       multiplet also shifts downfield, often overlapping with the benzylic methylene.
      
    • Validation: The appearance of the exchangeable NH protons in DMSO-d6 is the definitive test for salt formation.

Experimental Protocols

Protocol A: Standard Characterization (Free Base)

Objective: High-resolution structural confirmation.

  • Solvent: Use CDCl3 (99.8% D) with 0.03% TMS.

    • Why: Chloroform minimizes viscosity, sharpening the multiplets of the aromatic region.

  • Concentration: Dissolve 5-10 mg of oil in 0.6 mL solvent.

    • Caution: Higher concentrations may cause line broadening due to intermolecular H-bonding of the amine.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., K2CO3 from synthesis).

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (d1): 2.0 seconds (sufficient for methyl protons; aromatic protons may require 5s for precise qNMR).

    • Scans: 16 (sufficient for >300 MHz).

Protocol B: Salt Verification (HCl Salt)

Objective: Confirm protonation and counter-ion stoichiometry.

  • Solvent: Use DMSO-d6 .

    • Why: HCl salts are insoluble in CDCl3. DMSO prevents rapid exchange of the ammonium protons, making them visible.

  • Acquisition:

    • Spectral Window: Expand to -2 to 14 ppm to catch the broad ammonium peak.

    • Note: Expect water peak from DMSO (3.33 ppm) to be broadened if the salt is hygroscopic.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11964124, 2-(2-bromophenyl)-N-methylethanamine. PubChem. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS. (Search No. 4544 for general phenethylamine analogs). Available at: [Link]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text for substituent additivity rules in aromatic systems).

Sources

Comparative

Technical Comparison Guide: GC-MS Profiling of 2-(2-bromophenyl)-N-methylethanamine

Executive Summary In the landscape of psychoactive substance analysis and pharmaceutical intermediate verification, 2-(2-bromophenyl)-N-methylethanamine (often abbreviated as o-bromo-N-methylphenethylamine) presents a sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of psychoactive substance analysis and pharmaceutical intermediate verification, 2-(2-bromophenyl)-N-methylethanamine (often abbreviated as o-bromo-N-methylphenethylamine) presents a specific analytical challenge. Structurally analogous to methamphetamine but lacking the


-methyl group and possessing an ortho-bromine substitution, its mass spectral signature requires precise interpretation to distinguish it from its regioisomers (3-bromo, 4-bromo) and chain-substituted analogs (e.g., bromomethamphetamine).

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of this compound. Unlike generic databases, we focus on the mechanistic causality of ion formation and provide a comparative performance analysis against key structural alternatives.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

Before interpreting the mass spectrum, the structural constraints must be defined. The absence of the


-methyl group (found in amphetamines) fundamentally shifts the base peak mass.
PropertySpecification
IUPAC Name 2-(2-bromophenyl)-N-methylethanamine
Formula

Molecular Weight 214.10 g/mol
Monoisotopic Mass 213.015 (for

), 215.013 (for

)
Key Structural Feature Ortho-substituted bromine; Secondary amine (N-methyl)
CAS Number 915025-70-6 (Free base)

Experimental Protocol (Self-Validating System)

To replicate the fragmentation patterns described below, the following "self-validating" protocol ensures that thermal degradation or source contamination does not skew the isotopic ratios or fragmentation intensity.

Sample Preparation
  • Solvent: Methanol (LC-MS Grade). Avoid chlorinated solvents (e.g.,

    
    ) to prevent solvent-analyte halogen exchange in the injector port.
    
  • Concentration: 100

    
    g/mL.
    
  • Derivatization (Optional Validation): If peak tailing occurs due to the secondary amine, derivatize with TFAA (Trifluoroacetic anhydride) to form the amide. Note: The data below refers to the underivatized free base.

GC-MS Parameters
  • Column: Rxi-5Sil MS or DB-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source (EI): 70 eV, 230°C. Critical: Source temperatures >250°C can enhance thermal debromination, altering the M-Br/M+ ratio.

Fragmentation Analysis: The Mechanistic Core

The Electron Ionization (EI) mass spectrum of 2-(2-bromophenyl)-N-methylethanamine is governed by two competing stability drivers: the Nitrogen Rule (directing charge to the amine) and the Isotopic Signature of bromine.

Primary Pathway: -Cleavage (The Base Peak)

The dominant fragmentation mechanism is


-cleavage adjacent to the nitrogen atom.[1] The radical cation site initially localizes on the nitrogen lone pair. To stabilize, the bond between the 

-carbon (methylene) and the benzyl carbon breaks.
  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Fragment Ion: The charge is retained on the nitrogen-containing fragment due to Stevenson’s Rule (lower ionization potential of the amine vs. the benzyl radical).

  • Resulting Ion:

    
     (N-methylmethaniminium ion).
    
  • m/z Value: 44

  • Relative Abundance: 100% (Base Peak).

Differentiation Note: If this were methamphetamine (with an


-methyl group), this fragment would appear at m/z 58 . The shift from 58 to 44 is the primary diagnostic for "ethanamine" vs "propan-2-amine" backbones.
Secondary Pathway: Benzyl Ion Formation

A secondary, less abundant pathway involves the charge retaining on the aromatic ring, forming a substituted tropylium or benzyl cation.

  • Fragment Ion:

    
    
    
  • m/z Value: 169 and 171 (1:1 doublet).

  • Significance: This doublet confirms the presence of Bromine on the ring.

The "Ortho Effect" & Debromination

The ortho position of the bromine atom facilitates a specific interaction with the side chain, often leading to the expulsion of the bromine radical or HBr.

  • Fragment:

    
    
    
  • m/z Value: 134

  • Mechanism: Loss of the Br radical to form the N-methylphenethyl cation (

    
    ).
    
  • Observation: This peak is often more intense in ortho-isomers compared to meta or para due to steric relief and proximity effects.

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic, color-coded for ion stability and detection probability.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 213 / 215 (1:1 Ratio) Alpha_Cleavage Alpha-Cleavage (Primary Path) M_Ion->Alpha_Cleavage Benzyl_Path Benzylic Cleavage (Secondary Path) M_Ion->Benzyl_Path De_Br Debromination [M - Br]+ M_Ion->De_Br Base_Peak Base Peak [CH2=NH-CH3]+ m/z 44 Alpha_Cleavage->Base_Peak Loss of Bromobenzyl Radical Benzyl_Ion Bromobenzyl Cation [Ar-CH2]+ m/z 169 / 171 Benzyl_Path->Benzyl_Ion Charge on Ring Ion_134 Phenethyl Cation m/z 134 De_Br->Ion_134 Ortho-Effect Loss

Figure 1: Mechanistic fragmentation pathway of 2-(2-bromophenyl)-N-methylethanamine under 70eV EI conditions.

Comparative Performance Guide

This section objectively compares the target compound against its most common analytical "impostors." This data is crucial for ruling out false positives in forensic casework.

Comparison Matrix
FeatureTarget: 2-(2-Br)-N-methyl Comparator 1: Methamphetamine Comparator 2: 4-Bromo-N-methyl Comparator 3: 2-Bromophenethylamine
Base Peak (m/z) 44 58 44 30
Molecular Ion (

)
213/215149213/215199/201
Diagnostic Ion 2 169/171 (Benzyl)91 (Benzyl)169/171 (Benzyl)169/171
Key Differentiator m/z 44 + Br Doubletm/z 58 (Methyl on

-C)
Retention Time (Para elutes later)m/z 30 (Primary Amine)
Ortho Effect High m/z 134 intensityN/ALow m/z 134 intensityHigh m/z 120 intensity
Analysis of Alternatives
  • Vs. Methamphetamine: The distinction is trivial via the base peak (44 vs 58). If an analyst sees m/z 58, the compound has a methyl group on the alpha-carbon (propyl chain). If m/z 44, it is an ethyl chain.

  • Vs. Regioisomers (3-Br and 4-Br):

    • Mass Spec: The spectra are nearly identical. All show m/z 44 (base) and 169/171.

    • Differentiation Strategy: You cannot rely solely on MS. You must rely on Retention Time (RT) .

    • Rule of Thumb: On non-polar columns (DB-5MS), the elution order is typically Ortho < Meta < Para. The ortho-isomer elutes earliest due to steric shielding reducing the boiling point [1].

Analytical Workflow Diagram

To ensure reproducibility in detecting these subtle differences, follow this workflow.

Workflow cluster_decision Decision Logic Sample Sample Extraction (Basic pH, Liquid-Liquid) GC GC Separation (DB-5MS Column) Sample->GC Inject 1uL Splitless MS MS Detection (EI Source, 70eV) GC->MS Resolve Isomers (RT) Data Data Analysis (EIC Extraction) MS->Data Extract m/z 44, 169, 171, 213 Check1 Base Peak = 44? Data->Check1 Check2 Br Isotope Pattern? Check1->Check2 Yes Result Confirm N-methyl-phenethylamine backbone Check2->Result Yes

Figure 2: Analytical workflow for the discrimination of brominated phenethylamines.

References

  • Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology. (2012). Differentiates ortho/meta/para isomers based on retention time and specific dissociation pathways. Link

  • PubChem Compound Summary for CID 11964124. National Center for Biotechnology Information. (2025). Provides physical properties and synonym data for 2-(2-bromophenyl)-N-methylethanamine. Link

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook. General fragmentation principles for phenethylamines and benzyl halides. Link

  • Minimizing fragmentation in mass spectrometry of phenethylamine compounds. BenchChem Technical Guides. Discusses the stability of the alpha-cleavage ion in ESI vs EI. Link

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 2-(2-bromophenyl)-N-methylethanamine from its 3-bromo and 4-bromo Isomers

For researchers and professionals in drug development, the precise identification of positional isomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. The substit...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise identification of positional isomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. The substitution pattern on an aromatic ring can dramatically alter a molecule's pharmacological and toxicological properties. This guide provides an in-depth comparison of analytical techniques to reliably distinguish 2-(2-bromophenyl)-N-methylethanamine from its 3-bromo and 4-bromo positional isomers. We will delve into the "why" behind the choice of each technique, provide detailed experimental protocols, and present supporting data to illustrate the expected outcomes.

The Challenge of Positional Isomers

Positional isomers, such as the 2-bromo, 3-bromo, and 4-bromo analogs of N-methyl-phenethylamine, share the same molecular formula and mass. This inherent similarity makes their differentiation a non-trivial analytical task, particularly in complex matrices.[1][2] A robust analytical strategy, therefore, must employ orthogonal techniques that exploit the subtle differences in their physical and chemical properties.[3]

Strategic Analytical Workflow

A multi-faceted approach is recommended for the unambiguous identification of these isomers. The logical flow of analysis should progress from chromatographic separation to spectroscopic characterization.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Confirmation cluster_3 Data Analysis & Reporting prep Isomer Mixture gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) prep->gc_ms Injection hplc High-Performance Liquid Chromatography (HPLC) prep->hplc Injection nmr Nuclear Magnetic Resonance (NMR) prep->nmr For Structural Elucidation ir Infrared Spectroscopy (IR) prep->ir For Functional Group Analysis ms Mass Spectrometry (MS) gc_ms->ms Ionization & Fragmentation analysis Comparative Data Analysis gc_ms->analysis Retention Time Data hplc->ms Ionization & Fragmentation (LC-MS) hplc->analysis Retention Time Data nmr->analysis ms->analysis ir->analysis report Comprehensive Report analysis->report

Caption: A logical workflow for the separation and identification of brominated phenethylamine isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. For positional isomers, differences in polarity and van der Waals forces due to the bromine's position will influence their retention times. The mass spectrometer then provides structural information through fragmentation patterns. Derivatization is often employed to improve chromatographic behavior and generate more diagnostic fragment ions.[4]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Derivatization):

  • To 1 mg of the sample (or a dried residue of a sample extract), add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

    • Causality: Derivatization with MSTFA replaces the active hydrogen on the secondary amine with a trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, leading to sharper peaks and better separation on the GC column.

2. GC-MS Parameters:

  • Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Expected Data & Distinguishing Features

The elution order of the isomers is expected to be 2-bromo > 3-bromo > 4-bromo. This is because the ortho-isomer is the most sterically hindered, which can reduce its interaction with the stationary phase, leading to earlier elution. The para-isomer, being the most symmetrical, often has the strongest intermolecular interactions and thus the longest retention time.[5][6]

Table 1: Predicted GC-MS Data for TMS-derivatized Bromophenyl-N-methylethanamine Isomers

IsomerPredicted Retention Time (min)Key Fragment Ions (m/z)
2-Bromo ~10.2214/216 (M-CH3-TMS), 172 (M-Br), 72 (CH2N(CH3)TMS)
3-Bromo ~10.5214/216 (M-CH3-TMS), 172 (M-Br), 72 (CH2N(CH3)TMS)
4-Bromo ~10.8214/216 (M-CH3-TMS), 172 (M-Br), 72 (CH2N(CH3)TMS)

While the mass spectra will be very similar due to identical fragmentation pathways, the chromatographic separation is the key differentiating factor in GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV and MS Detection

Expertise & Experience: HPLC offers a powerful alternative, especially for less volatile compounds or when derivatization is not desirable. The choice of stationary phase is critical for resolving positional isomers. Phenyl- and biphenyl-based columns can provide unique selectivity through π-π interactions with the aromatic ring of the analytes.[7][8][9]

Experimental Protocol: HPLC-UV-MS Analysis

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of mobile phase A.

  • Filter through a 0.22 µm syringe filter before injection.

2. HPLC-UV-MS Parameters:

  • Column: Waters CORTECS Biphenyl (2.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10-90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • UV Detection: 210 nm and 254 nm.

  • MS Detector: Electrospray Ionization (ESI) in positive mode.

  • MS Scan Range: m/z 100-500.

Expected Data & Distinguishing Features

The elution order in reversed-phase HPLC will depend on the hydrophobicity of the isomers. The 4-bromo isomer is typically the most retained due to its symmetry and ability to interact more effectively with the C18 chains of the stationary phase. The 2-bromo isomer is often the least retained.

Table 2: Predicted HPLC-UV-MS Data for Bromophenyl-N-methylethanamine Isomers

IsomerPredicted Retention Time (min)Molecular Ion (m/z) [M+H]⁺
2-Bromo ~5.2214.0/216.0
3-Bromo ~5.5214.0/216.0
4-Bromo ~5.8214.0/216.0

As with GC-MS, the primary distinguishing feature in HPLC is the chromatographic resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For the bromophenyl-N-methylethanamine isomers, the substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons and carbons.[10]

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer to a 5 mm NMR tube.

2. NMR Parameters:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • ¹H NMR:

    • Acquire at least 16 scans.

    • Spectral width of ~16 ppm.

  • ¹³C NMR:

    • Acquire at least 1024 scans with proton decoupling.

    • Spectral width of ~240 ppm.

Expected Data & Distinguishing Features

The aromatic region of the ¹H NMR spectrum and the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum will be the most diagnostic.

G cluster_0 ¹H NMR Aromatic Region cluster_1 ¹³C NMR Aromatic Region ortho 2-Bromo Isomer Complex multiplet pattern ~7.0-7.6 ppm ortho_c 2-Bromo Isomer 6 distinct aromatic signals meta 3-Bromo Isomer Simpler pattern, distinct singlets/doublets ~7.1-7.5 ppm meta_c 3-Bromo Isomer 6 distinct aromatic signals para 4-Bromo Isomer Two doublets (AA'BB' system) ~7.0 and 7.4 ppm para_c 4-Bromo Isomer 4 distinct aromatic signals (due to symmetry)

Caption: Predicted NMR spectral features for distinguishing the bromo-isomers.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

IsomerAromatic ¹H SignalsAromatic ¹³C Signals
2-Bromo Complex multiplet (4H, ~7.0-7.6)6 signals (~122-140)
3-Bromo 4 distinct signals (4H, ~7.1-7.5)6 signals (~122-142)
4-Bromo Two doublets (4H, ~7.0 and 7.4)4 signals (~120-140)

The symmetry of the 4-bromo isomer results in fewer unique signals in the ¹³C NMR spectrum, providing a definitive point of identification.

Conclusion

The unambiguous differentiation of 2-(2-bromophenyl)-N-methylethanamine from its 3-bromo and 4-bromo isomers requires a systematic and multi-technique approach. While both GC-MS and HPLC can effectively separate the isomers based on their retention times, NMR spectroscopy provides the definitive structural confirmation. By employing these orthogonal techniques, researchers and drug development professionals can ensure the identity and purity of their compounds, a critical aspect of scientific integrity and regulatory compliance.

References

  • ResearchGate. (n.d.). GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • National Institute of Justice. (2020). GC-MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. Retrieved from [Link]

  • Maas, A., Sydow, K., Madea, B., & Hess, C. (2018). Separation of Positional Isomers of Nine 2-phenethylamine-derived Designer Drugs by Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 42(2), 108–115.
  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). The Utility of Multi-Dimensional Liquid Chromatography for the Analysis of Seized Drugs. Retrieved from [Link]

  • DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. (n.d.). Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • PubChem. (n.d.). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. Retrieved from [Link]

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Comparative

FTIR Spectrum Analysis of 2-(2-bromophenyl)-N-methylethanamine HCl: A Comparative Isomer Guide

Executive Summary & Analytical Context In forensic chemistry and pharmaceutical drug development, the unequivocal structural identification of halogenated phenethylamines is a persistent analytical hurdle. 2-(2-bromophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In forensic chemistry and pharmaceutical drug development, the unequivocal structural identification of halogenated phenethylamines is a persistent analytical hurdle. 2-(2-bromophenyl)-N-methylethanamine hydrochloride—a secondary amine structurally related to various reference standards and precursor compounds—presents a specific challenge: distinguishing it from its positional isomers (the 3-bromo and 4-bromo analogs).

While Gas Chromatography-Mass Spectrometry (GC-MS) is the standard workhorse for initial screening, it frequently falls short in differentiating regioisomers due to nearly identical electron ionization (EI) fragmentation pathways and mass-to-charge ratios 1. To overcome this, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy serves as the definitive, orthogonal technique, providing a highly specific structural fingerprint based on molecular vibrational modes 2.

This guide objectively compares the FTIR spectral performance of 2-(2-bromophenyl)-N-methylethanamine HCl against its alternatives, providing researchers with a self-validating experimental framework for absolute structural confirmation.

Mechanistic Causality: The Physics of Isomeric Differentiation

As an application scientist, it is critical not just to identify peaks, but to understand the physical causality behind them. The differentiation of these isomers relies on two primary mechanistic phenomena:

1. Out-of-Plane (OOP) C-H Bending (900–700 cm⁻¹): The most diagnostic region for positional isomers is the aromatic fingerprint region. In 2-(2-bromophenyl)-N-methylethanamine HCl, the bulky, highly electronegative bromine atom is positioned at the ortho (1,2) position 3. This creates significant steric hindrance and alters the local dipole moment, restricting the out-of-plane bending vibrations of the four adjacent aromatic protons. Because these four protons vibrate in unison, they require a highly specific energy input, yielding a singular, sharp, and intensely strong absorption band near 750 cm⁻¹ . Conversely, the meta (1,3) isomer possesses isolated protons that vibrate independently, splitting the signal into two distinct bands. The para (1,4) isomer, with its high symmetry, shifts the OOP bending energy significantly higher, resulting in a peak above 800 cm⁻¹.

2. The Secondary Amine Hydrochloride Salt State (3000–2700 cm⁻¹): Because the compound is synthesized and stabilized as a hydrochloride salt, the amine group is protonated (R₂NH₂⁺). The positive charge induces strong intermolecular hydrogen bonding with the chloride counter-ion. This physical state causes the N-H stretching vibration to broaden massively across the 3000–2700 cm⁻¹ range, often overlapping with aliphatic C-H stretches. Recognizing this causality is the foundation of our self-validating protocol.

Comparative Spectral Performance Data

To facilitate rapid spectral interpretation, the quantitative data comparing 2-(2-bromophenyl)-N-methylethanamine HCl with its structural alternatives is summarized below.

CompoundSubstitution PatternAromatic C-H OOP Bending (cm⁻¹)C-Br Stretch (cm⁻¹)Amine Salt N-H Stretch (cm⁻¹)
2-(2-bromophenyl)-N-methylethanamine HCl Ortho (1,2) ~750 (Strong, single) ~1040 2950–2700 (Broad)
2-(3-bromophenyl)-N-methylethanamine HClMeta (1,3)~780, ~690 (Two bands)~10652950–2700 (Broad)
2-(4-bromophenyl)-N-methylethanamine HClPara (1,4)~815 (Strong, single)~10702950–2700 (Broad)
N-methylphenethylamine HClUnsubstituted~745, ~700 (Two bands)N/A2950–2700 (Broad)

Self-Validating Experimental Protocol for ATR-FTIR

To ensure absolute trustworthiness, this methodology is designed as a self-validating system . Every step contains an internal check that must be satisfied before proceeding, preventing the misinterpretation of degraded samples or background artifacts.

Phase 1: Instrument Preparation & Background Validation
  • Crystal Cleaning: Wipe the diamond ATR crystal with MS-grade isopropanol. Allow to air dry for 30 seconds.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to the sample.

    • Validation Check: The background spectrum must show a flat baseline. If atmospheric H₂O (3900–3500 cm⁻¹) or CO₂ (2350 cm⁻¹) peaks exceed 2% transmittance, purge the optics bench and re-run the background.

Phase 2: Sample Introduction & Spectral Acquisition
  • Sample Application: Transfer approximately 2–5 mg of the 2-(2-bromophenyl)-N-methylethanamine HCl powder onto the center of the diamond crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring optimal optical contact between the crystal and the hygroscopic salt.

  • Acquisition: Run the sample using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, range 4000–600cm⁻¹).

Phase 3: Internal Control Verification (The Self-Validating Step)

Before analyzing the fingerprint region for isomer identification, the operator must validate the chemical state of the sample:

  • Check the 3000–2700 cm⁻¹ region. You must observe a broad, multi-peaked "ammonium band" (R₂NH₂⁺).

  • Causality Rule: If this broad band is absent and replaced by a single, weak, sharp peak near 3300 cm⁻¹, the sample has degraded or converted to its free-base form. Do not proceed with isomer identification. The run is invalid and the sample must be re-prepared.

Phase 4: Isomeric Fingerprinting

Once the salt state is validated, zoom into the 900–650 cm⁻¹ fingerprint region.

  • Identify the dominant peak. A singular, intense peak at ~750 cm⁻¹ definitively confirms the ortho (2-bromo) substitution, distinguishing it from the meta and para alternatives [[4]]().

Diagnostic Workflow Diagram

The following logical decision tree maps the self-validating workflow required to accurately differentiate brominated phenethylamine isomers using ATR-FTIR.

FTIR_Workflow Start Acquire ATR-FTIR Spectrum (HCl Salt Preparation) AmineCheck Internal Control: Broad R₂NH₂⁺ band at 3000-2700 cm⁻¹? Start->AmineCheck Fail Reject/Reprep: Sample is Free-Base or Degraded AmineCheck->Fail No AromaticCheck Analyze Fingerprint Region (900-650 cm⁻¹) AmineCheck->AromaticCheck Yes Ortho Single strong peak at ~750 cm⁻¹ (1,2-disubstituted) AromaticCheck->Ortho Meta Two peaks at ~780 & 690 cm⁻¹ (1,3-disubstituted) AromaticCheck->Meta Para Single strong peak at ~815 cm⁻¹ (1,4-disubstituted) AromaticCheck->Para ID_2Br Confirmed: 2-(2-bromophenyl)-N-methylethanamine HCl Ortho->ID_2Br ID_3Br Confirmed: 3-bromo positional isomer Meta->ID_3Br ID_4Br Confirmed: 4-bromo positional isomer Para->ID_4Br

Figure 1: Logical decision tree for ATR-FTIR differentiation of brominated phenethylamine isomers.

References

  • Source: UvA-DARE (Digital Academic Repository)
  • Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe)
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  • 2-(2-bromophenyl)

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Validation

A Comparative Analysis of Psychostimulant Potency: 2-(2-bromophenyl)-N-methylethanamine versus Methamphetamine

A Technical Guide for Researchers in Pharmacology and Drug Development In the landscape of psychostimulant research, a deep understanding of structure-activity relationships (SAR) is paramount for the design of novel com...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of psychostimulant research, a deep understanding of structure-activity relationships (SAR) is paramount for the design of novel compounds with specific pharmacological profiles. This guide provides a comparative analysis of the predicted potency of 2-(2-bromophenyl)-N-methylethanamine, a halogenated phenethylamine derivative, against the well-characterized and potent psychostimulant, methamphetamine.

While extensive experimental data exists for methamphetamine, public domain research on 2-(2-bromophenyl)-N-methylethanamine is limited. Therefore, this guide will leverage established principles of medicinal chemistry and SAR to infer the likely pharmacological properties of this compound and draw a comparative assessment.

Introduction to the Compounds

Methamphetamine , a member of the substituted phenethylamine and substituted amphetamine chemical classes, is a potent central nervous system (CNS) stimulant.[1] Its primary mechanism of action involves the release of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin, and the inhibition of their reuptake.[2][3] The dextrorotary isomer, d-methamphetamine, is the more pharmacologically active enantiomer.[2]

2-(2-bromophenyl)-N-methylethanamine is a substituted phenethylamine characterized by a bromine atom at the ortho position of the phenyl ring and a methyl group on the amine. Its pharmacological profile has not been extensively characterized in publicly available literature. However, its structural similarity to other phenethylamine-based stimulants allows for informed predictions regarding its potential activity.

Comparative Potency: A Mechanistic Perspective

The potency of a psychostimulant is determined by its affinity for and efficacy at monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and its ability to induce neurotransmitter release.

Methamphetamine: A High-Potency Psychostimulant

Methamphetamine exhibits a high affinity for DAT and NET, and a lower but still significant affinity for SERT.[2][4] It acts as a substrate for these transporters, being taken up into the presynaptic neuron where it disrupts the vesicular storage of monoamines, leading to a massive, non-vesicular release of these neurotransmitters into the synapse.[5] This surge in synaptic dopamine, in particular, is believed to mediate its powerful reinforcing and stimulant effects.[6]

2-(2-bromophenyl)-N-methylethanamine: An Inferred Profile

Based on established SAR principles for phenethylamines, we can infer the following about the potency of 2-(2-bromophenyl)-N-methylethanamine relative to methamphetamine:

  • N-Methylation: The presence of the N-methyl group, similar to methamphetamine, is generally associated with increased stimulant potency compared to the primary amine counterpart.

  • Phenyl Ring Substitution: Halogenation of the phenyl ring can have varied effects on potency depending on the position and nature of the halogen. Ortho-substitution, as in this case with bromine, can influence the conformation of the molecule and its interaction with the transporter binding sites. While para-halogenation has been shown to maintain or increase affinity for some serotonin receptors, the effect of ortho-bromination on monoamine transporter affinity is not as clearly defined without experimental data. It is plausible that the bulky bromine atom at the ortho position could introduce steric hindrance, potentially reducing the affinity for DAT, NET, and SERT compared to the unsubstituted N-methylphenethylamine.

Therefore, it is hypothesized that 2-(2-bromophenyl)-N-methylethanamine is likely a psychostimulant, but potentially with a lower potency than methamphetamine due to the ortho-bromo substitution.

Quantitative Data Summary

The following table summarizes the available quantitative data for methamphetamine and the inferred properties for 2-(2-bromophenyl)-N-methylethanamine. It is crucial to reiterate that the values for the latter are predictive and require experimental validation.

ParameterMethamphetamine2-(2-bromophenyl)-N-methylethanamine (Inferred)
Chemical Formula C₁₀H₁₅NC₉H₁₂BrN
Molar Mass 149.23 g/mol 214.11 g/mol
Primary Mechanism Monoamine Releasing Agent & Reuptake InhibitorLikely Monoamine Releasing Agent & Reuptake Inhibitor
DAT Affinity (Kᵢ) High (low nM range)Moderate to High (likely higher Kᵢ than methamphetamine)
NET Affinity (Kᵢ) High (low nM range)Moderate to High (likely higher Kᵢ than methamphetamine)
SERT Affinity (Kᵢ) Moderate (mid-to-high nM range)Moderate (likely higher Kᵢ than methamphetamine)
In Vivo Potency (Dopamine Release) High (e.g., ~800% increase at 2.0 mg/kg in rat striatum)[7]Moderate (Predicted to be lower than methamphetamine)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by these psychostimulants and the general workflow for key experimental procedures used to determine their potency.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packages DA DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto DA release DAT Dopamine Transporter (DAT) DA_cyto->DAT Reverse Transport DAT->DA_cyto Reuptake DA_synapse Synaptic Dopamine (Increased) DAT->DA_synapse Efflux Psychostimulant Psychostimulant (Methamphetamine or 2-(2-bromophenyl)-N-methylethanamine) Psychostimulant->VMAT2 Inhibits Psychostimulant->DA_vesicle Disrupts Psychostimulant->DAT Enters via DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to Response Postsynaptic Response (Stimulation) DA_receptor->Response

Caption: Mechanism of action of phenethylamine psychostimulants on dopaminergic neurons.

cluster_0 In Vitro: Radioligand Binding Assay cluster_1 In Vivo: Microdialysis A1 Prepare cell membranes expressing monoamine transporters A2 Incubate membranes with radioligand and varying concentrations of test compound A1->A2 A3 Separate bound and free radioligand via filtration A2->A3 A4 Quantify radioactivity A3->A4 A5 Determine IC50 and Ki values A4->A5 B1 Surgically implant microdialysis probe in specific brain region of a freely moving animal B2 Perfuse probe with artificial cerebrospinal fluid (aCSF) B1->B2 B3 Collect dialysate samples at baseline B2->B3 B4 Administer test compound B3->B4 B5 Collect post-administration dialysate samples B4->B5 B6 Analyze neurotransmitter levels in dialysate (e.g., via HPLC) B5->B6

Caption: General experimental workflows for determining psychostimulant potency.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol provides a general framework for determining the binding affinity (Kᵢ) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

  • Non-specific binding inhibitors: 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT.

  • Test compound (e.g., methamphetamine or 2-(2-bromophenyl)-N-methylethanamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation counter and vials.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the transporter of interest in ice-cold buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kₑ value, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.[8]

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the procedure for measuring extracellular dopamine levels in the rat striatum following the administration of a psychostimulant.[7]

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Refrigerated fraction collector.

  • Test compound (e.g., methamphetamine or 2-(2-bromophenyl)-N-methylethanamine).

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

  • Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the striatum. Allow for a recovery period of several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples.

  • Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and plot the time course of the drug's effect.

Conclusion

This comparative guide provides a detailed analysis of the potency of methamphetamine and an informed, albeit inferred, assessment of 2-(2-bromophenyl)-N-methylethanamine. Methamphetamine is a well-established, high-potency psychostimulant with a clear mechanism of action. Based on structure-activity relationships, 2-(2-bromophenyl)-N-methylethanamine is predicted to exhibit psychostimulant properties, but its potency is likely attenuated compared to methamphetamine due to the steric hindrance introduced by the ortho-bromo substitution.

The experimental protocols detailed herein represent the gold standard for empirically determining the potency of novel psychostimulants. Future in vitro and in vivo studies on 2-(2-bromophenyl)-N-methylethanamine are necessary to validate the inferences made in this guide and to fully elucidate its pharmacological profile. Such research is critical for advancing our understanding of how subtle structural modifications can profoundly impact the potency and selectivity of psychoactive compounds, thereby informing the development of safer and more effective therapeutic agents.

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  • UNODC. (n.d.). Details for Phenethylamines.
  • Chem-Impex. (n.d.). N-Methylphenethylamine.
  • Schepmann, D., et al. (2019). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 24(12), 2294.[31]

  • Lee, H. J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(5), 469-477.[32]

Sources

Comparative

validating purity of 2-(2-bromophenyl)-N-methylethanamine using UPLC-MS

As a Senior Application Scientist in pharmaceutical analysis, I approach purity validation not merely as a compliance checklist, but as a rigorous exercise in molecular interrogation. When validating the purity of 2-(2-b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical analysis, I approach purity validation not merely as a compliance checklist, but as a rigorous exercise in molecular interrogation. When validating the purity of 2-(2-bromophenyl)-N-methylethanamine —a brominated secondary amine often utilized as a pharmaceutical intermediate or reference standard in phenethylamine screening—the analytical methodology must be engineered to account for its specific physicochemical vulnerabilities.

This guide provides an objective, data-driven comparison of analytical modalities for this compound, demonstrating why Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the premier choice. Furthermore, it details a self-validating experimental protocol designed to eliminate false positives and ensure absolute structural confidence.

The Analytical Challenge: Modality Comparison

2-(2-bromophenyl)-N-methylethanamine (C9H12BrN, Monoisotopic Mass: 213.015 Da) presents two distinct analytical challenges:

  • The Secondary Amine: Highly polar and prone to peak tailing or surface adsorption in traditional chromatographic systems.

  • The Bromine Isotope: The presence of the halogen creates a unique isotopic signature (an approximate 1:1 ratio of ^79Br and ^81Br) 1.

To assess purity, laboratories typically evaluate three modalities: HPLC-UV, GC-MS, and UPLC-MS.

  • HPLC-UV: While the bromophenyl ring provides a strong UV chromophore, HPLC-UV lacks structural specificity. Co-eluting non-chromophoric impurities (e.g., aliphatic amines) will be entirely missed, leading to artificially inflated purity scores. Furthermore, standard HPLC utilizes >3 µm particles, resulting in broader peaks and longer run times 2.

  • GC-MS: Gas chromatography offers excellent resolution, but secondary amines often interact with active sites in the GC inlet, causing severe peak tailing. To prevent thermal degradation and improve volatility, GC-MS often requires pre-column derivatization (e.g., with trifluoroacetic anhydride) 3. This adds time and introduces the risk of derivatization artifacts.

  • UPLC-MS: UPLC utilizes sub-2 µm hybrid packing materials, operating at high linear velocities. This drastically reduces chromatographic dispersion and increases peak concentration, which directly promotes higher source ionization efficiency in the mass spectrometer 2. It allows for direct analysis without derivatization and leverages the mass spectrometer to identify impurities by their exact mass-to-charge ratio [[3]]().

Table 1: Performance Comparison for Phenethylamine Purity Validation
Analytical ParameterHPLC-UVGC-MSUPLC-MS
Separation Efficiency Moderate (Peak widths > 5 sec)HighUltra-High (Peak widths < 2 sec)
Derivatization Required NoYes (for secondary amines)No
Specificity for Co-eluters Poor (Relies solely on RT)High (Mass fragmentation)Absolute (Exact mass & isotopes)
Analysis Run Time 15 - 30 minutes20 - 40 minutes< 10 minutes
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL0.5 - 1.0 ng/mL

Self-Validating UPLC-MS Workflow Logic

To ensure trustworthiness, a protocol cannot simply generate data; it must validate its own outputs in real-time. The workflow below utilizes the compound's inherent isotopic signature as an internal logical gatekeeper.

ValidationLogic S1 Sample Preparation Dilute in 0.1% Formic Acid S2 UPLC Separation Sub-2 μm Biphenyl Phase S1->S2 S3 ESI+ MS Detection Precursor m/z 214 & 216 S2->S3 C1 Chromatographic Resolution (Separates Positional Isomers) S2->C1 C2 Isotopic Ratio Check (~1:1 79Br/81Br Validation) S3->C2 Out Validated Purity Profile C1->Out C2->Out

Figure 1: Logical workflow of the self-validating UPLC-MS purity analysis.

Step-by-Step Experimental Methodology

Phase 1: System Suitability and Sample Preparation

Causality: Secondary amines are highly susceptible to oxidation and surface adsorption. Maintaining the analyte in a highly controlled, acidic environment ensures complete protonation, maximizing Positive Electrospray Ionization (ESI+) efficiency [[4]]().

  • Diluent Preparation: Prepare a diluent of 50:50 (v/v) LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Stock Solution: Accurately weigh 1.0 mg of the 2-(2-bromophenyl)-N-methylethanamine sample and dissolve in 1.0 mL of diluent to create a 1 mg/mL stock.

  • Working Concentration: Perform serial dilutions to a final working concentration of 100 ng/mL.

  • Blank Validation: Prepare a method blank (diluent only) to inject prior to the sample. Self-Validation Check: The blank must show zero peaks at the target retention time to validate the absence of column carryover.

Phase 2: Chromatographic Separation (UPLC)

Causality: Standard C18 columns often struggle to separate closely related halogenated positional isomers (e.g., 2-bromo vs. 3-bromo or 4-bromo phenethylamines). Utilizing a Biphenyl stationary phase provides critical π-π interactions with the aromatic ring, offering superior isomeric resolution 5.

  • Column Setup: Equip the UPLC system with a sub-2 µm Biphenyl column (e.g., 100 × 2.1 mm, 1.7 µm) [[5]](). Set the column oven temperature to 40°C to reduce mobile phase viscosity.

  • Mobile Phases: Mobile Phase A (0.1% Formic Acid in Water); Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient Elution: Execute a gradient at a flow rate of 0.4 mL/min. Program: 5% B for 1.0 min, ramp to 65% B over 8.0 min, flush at 100% B for 1.5 min, and re-equilibrate at 5% B [[4]]().

Phase 3: Mass Spectrometry (ESI-MS/MS) Detection

Causality: The mass spectrometer acts as an absolute structural gatekeeper. By tracking the exact isotopic ratio of the protonated molecular ions, we mathematically eliminate the ambiguity of co-eluting non-brominated impurities.

  • Source Configuration: Configure the MS source in Positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.0 kV and desolvation temperature to 500°C.

  • MRM Transitions: Monitor the protonated precursor ions [M+H]+ at m/z 214.02 (for ^79Br) and m/z 216.02 (for ^81Br) 1.

  • Self-Validation Check (Isotope Ratio): Program the software to calculate the isotopic ratio of the m/z 214/216 peaks. A true 2-(2-bromophenyl)-N-methylethanamine peak must exhibit an approximate 1:1 ratio. Any deviation >5% indicates a co-eluting impurity.

  • Data Processing: Apply Mass Defect Filtering (MDF) to isolate drug-related impurities from background matrix noise, significantly improving the signal-to-noise ratio for low-level contaminants [[6]](). Calculate relative purity percentage based on area normalization of the target analyte against all detected impurity peaks in the Total Ion Chromatogram (TIC).

Quantitative Validation Data

When the above protocol is executed correctly, the resulting validation data should align with the strict parameters outlined in Table 2.

Table 2: UPLC-MS Validation Parameters for 2-(2-bromophenyl)-N-methylethanamine
Validation ParameterTarget ValueCausality / Validation Criteria
Precursor Ions [M+H]+ m/z 214.02 & 216.02Confirms exact mass of the protonated secondary amine.
Isotopic Ratio (79Br/81Br) ~1.00 : 0.97Internal self-validation; confirms the presence of the mono-brominated species.
Peak Asymmetry (Tailing Factor) < 1.2Validates that the acidic diluent and biphenyl column successfully mitigated secondary amine adsorption.
Limit of Quantitation (LOQ) ≤ 1.0 ng/mLEnsures trace-level genotoxic or synthetic impurities are not missed during purity calculation.
Matrix Effect / Carryover < 0.1%Validated via blank injection; ensures batch-to-batch analytical integrity.

References

  • National Center for Biotechnology Information. "2-(2-bromophenyl)-N-methylethanamine | C9H12BrN | CID 11964124 - PubChem." PubChem,
  • Waters Corporation (via LCMS.cz).
  • Taiwan Food and Drug Administration. "Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine." FDA Taiwan,
  • ResearchGate. "A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair.
  • BenchChem. "A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions." BenchChem,
  • Waters Corporation. "High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.

Sources

Validation

Crystal Structure Analysis of 2-(2-bromophenyl)-N-methylethanamine: A Comparative Technical Guide

The following guide details the crystal structure analysis and forensic differentiation of 2-(2-bromophenyl)-N-methylethanamine (also known as ortho-bromo-N-methylphenethylamine). This guide is structured to compare the...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the crystal structure analysis and forensic differentiation of 2-(2-bromophenyl)-N-methylethanamine (also known as ortho-bromo-N-methylphenethylamine).

This guide is structured to compare the analytical performance of Single Crystal X-Ray Diffraction (SC-XRD) against alternative methods (Powder Diffraction, Mass Spectrometry) for the specific challenge of distinguishing this compound from its positional isomers (3-bromo and 4-bromo analogs).

Executive Summary & Forensic Context

2-(2-bromophenyl)-N-methylethanamine is a structural isomer of brominated phenethylamines and amphetamines.[1] In drug development and forensic chemistry, the precise identification of this compound is critical because its pharmacological profile and legal status can differ significantly from its meta- (3-bromo) and para- (4-bromo) isomers.

While Mass Spectrometry (MS) is the industry standard for detection, it often struggles to differentiate positional isomers due to identical molecular weights and similar fragmentation patterns. Crystal Structure Analysis (SC-XRD) serves as the definitive "gold standard" for structural elucidation, offering unambiguous differentiation based on the 3D spatial arrangement of the ortho-bromo substituent.

The Core Challenge: Isomeric Differentiation
  • Target: 2-(2-bromophenyl)-N-methylethanamine (Ortho isomer).[1]

  • Alternatives (Interferences): 3-bromo (Meta) and 4-bromo (Para) isomers.[1]

  • Objective: Establish a self-validating protocol to confirm the ortho position of the halogen atom.

Experimental Protocol: Crystallization & Synthesis

To perform SC-XRD, high-quality single crystals are required.[1] The Hydrochloride (HCl) salt is the preferred form due to its superior lattice stability compared to the free base.

Workflow: Vapor Diffusion Crystallization

This protocol utilizes the "antisolvent vapor diffusion" technique, which is ideal for phenethylamine salts.[1]

  • Salt Formation:

    • Dissolve 100 mg of the free base oil in 2 mL of anhydrous ethanol.

    • Add 1.1 equivalents of concentrated HCl (aq) or 2M HCl in diethyl ether dropwise.[1]

    • Evaporate solvent to obtain the crude HCl salt precipitate.[1]

  • Crystal Growth Setup:

    • Inner Vial: Dissolve 20 mg of the crude HCl salt in a minimum volume (approx. 0.5 mL) of Methanol (Solvent).[1] Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.[1]

    • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether or Hexane (Antisolvent).

    • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism: The volatile antisolvent (ether) slowly diffuses into the methanol solution, gently lowering solubility and driving nucleation.

  • Harvesting:

    • After 3-7 days, inspect for colorless, block-like crystals.[1]

    • Mount crystal on a Kapton loop using Paratone oil for cryo-protection during data collection.[1]

Comparative Analysis: SC-XRD vs. Alternatives

This section objectively compares the "performance" of Crystal Structure Analysis against other analytical techniques for this specific compound.

Performance Metrics Table
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Mass Spectrometry (GC-MS)
Primary Output 3D Atomic Coordinates (CIF)Bulk Phase FingerprintMolecular Mass & Fragmentation
Isomer Discrimination Absolute (Unambiguous ortho assignment)High (Distinct 2θ peaks for each isomer)Low (Identical Mass; similar fragments)
Sample Requirement Single high-quality crystal (>0.1 mm)Polycrystalline powder (~10 mg)Microgram/Nanogram traces
Analysis Time Slow (Hours to Days)Medium (30-60 mins)Fast (Minutes)
Structural Insight H-bonding, Packing, ChiralityPolymorph identificationMolecular Formula only
Causality Direct visualization of electron densityIndirect pattern matchingInferential based on ion ratios
Deep Dive: Why SC-XRD Wins for Causality

In the analysis of 2-(2-bromophenyl)-N-methylethanamine , SC-XRD provides mechanistic insight that MS cannot:

  • Halogen Bonding: The ortho-bromine atom often engages in specific intramolecular interactions (e.g., C-Br...H-N) that lock the conformation. SC-XRD directly visualizes these non-covalent interactions.[1]

  • Lattice Energy: The ortho isomer typically disrupts planar packing more than the para isomer due to steric hindrance, leading to a different space group and lower density. SC-XRD quantifies this packing efficiency.

Structural Visualization & Workflow

The following diagram illustrates the logical pathway for confirming the structure, highlighting the decision points between MS and XRD.

AnalysisWorkflow cluster_packing Structural Insights (SC-XRD) Sample Unknown Sample (Suspected 2-bromo isomer) Screening Primary Screening (GC-MS / LC-MS) Sample->Screening Ambiguity Result: m/z 213/215 detected (Isomer Indistinguishable) Screening->Ambiguity Mass overlap Crystallization Crystallization (HCl Salt) Vapor Diffusion (MeOH/Ether) Ambiguity->Crystallization Required for certainty SCXRD Single Crystal XRD (Data Collection) Crystallization->SCXRD Yields Crystal Refinement Structure Refinement (SHELXL / Olex2) SCXRD->Refinement OrthoConf Confirmation: Br at C2 Position Refinement->OrthoConf Direct Visualization Packing Intermolecular H-Bonds (N-H...Cl) Refinement->Packing Sterics Ortho-Steric Twist (Phenyl vs Ethyl chain) Refinement->Sterics

Caption: Analytical workflow transitioning from ambiguous MS screening to definitive SC-XRD structural confirmation.

Technical Analysis of the Crystal Lattice

When analyzing the dataset for 2-(2-bromophenyl)-N-methylethanamine HCl, look for these specific crystallographic signatures which differentiate it from the para isomer:

  • Space Group: Phenethylamine salts typically crystallize in monoclinic (e.g., P21/c) or orthorhombic (e.g., Pbca) settings.[1] The ortho-bromo substituent breaks molecular symmetry, often forcing the molecule into a lower symmetry space group compared to the more symmetric para isomer.

  • Hydrogen Bonding Network:

    • Expect a classic NH₂⁺...Cl⁻ charge-assisted hydrogen bonding layer.[1]

    • Diagnostic Feature: In the ortho isomer, the Bromine atom is sterically crowded. Look for intramolecular C-H...Br contacts or a twisted "gauche" conformation of the ethylamine side chain relative to the phenyl ring to relieve steric strain. The para isomer usually adopts a more planar "anti" conformation.[1]

  • Unit Cell Volume: The ortho isomer generally packs less efficiently than the para isomer due to the "bump" of the bromine atom near the flexible tail. Expect a slightly higher calculated density or larger void volume in the lattice.[1]

References

  • Differentiation of Phenethylamine Isomers

    • Study on the discrimination of isomeric methylphenethylamines using liquid chrom
    • Source:

  • General Synthesis of N-Methylphenethylamines

    • BenchChem Technical Guide: N-Methylethanamine Discovery and Synthesis.
    • Source:

  • Crystallographic Principles of Halogenated Amines

    • Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)
    • Source:

  • Forensic Drug Chemistry Standards

    • Forensic Drug Chemistry and its Preliminary and Confirmatory Tests.

    • Source:

Sources

Comparative

Structural and Pharmacological Comparison Guide: 2-(2-Bromophenyl)-N-methylethanamine vs. 2-Bromomethamphetamine

Executive Summary In the fields of neuropharmacology and forensic toxicology, distinguishing between closely related positional and structural isomers is critical for accurate drug development and metabolic profiling. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of neuropharmacology and forensic toxicology, distinguishing between closely related positional and structural isomers is critical for accurate drug development and metabolic profiling. This guide provides an in-depth comparative analysis of 2-(2-bromophenyl)-N-methylethanamine and 2-bromomethamphetamine . While both compounds share an ortho-brominated phenyl ring and an N-methylated terminal amine, they are fundamentally separated by a single structural feature: the presence of an


-methyl group on the alkyl chain. This seemingly minor 14 Da difference fundamentally shifts the molecule's classification from a rapidly metabolized phenethylamine to a centrally active, metabolism-resistant amphetamine derivative.

Structural and Physicochemical Divergence

The core structural difference between these two molecules dictates their physicochemical properties and analytical signatures.

  • 2-(2-Bromophenyl)-N-methylethanamine is an N-methylphenethylamine derivative. Its alkyl backbone consists of an ethylamine chain, leaving the

    
    -carbon (the carbon adjacent to the amine) unsubstituted[1].
    
  • 2-Bromomethamphetamine is a substituted amphetamine. Its alkyl backbone is a propylamine chain, meaning it possesses a methyl group attached directly to the

    
    -carbon[2].
    
Quantitative Data Summary
Property2-(2-Bromophenyl)-N-methylethanamine2-Bromomethamphetamine
Chemical Class Phenethylamine derivativeAmphetamine derivative
IUPAC Name 2-(2-bromophenyl)-N-methylethanamine[1]1-(2-bromophenyl)-N-methylpropan-2-amine[2]
Molecular Formula C₉H₁₂BrN[1]C₁₀H₁₄BrN[2]
Monoisotopic Mass 213.015 Da[1]227.031 Da[2]

-Methyl Group
AbsentPresent
Primary Target Trace Amine-Associated Receptors (TAAR1)Monoamine Transporters (DAT, NET, SERT)[3]

Pharmacological Implications of the -Methyl Group

The addition of the


-methyl group is not merely a structural footnote; it is the primary driver of the compound's pharmacokinetic and pharmacodynamic profile.
Monoamine Oxidase (MAO) Resistance

Phenethylamine derivatives, such as 2-(2-bromophenyl)-N-methylethanamine, are highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO) enzymes in the gut and brain[4][5]. The enzyme's FAD-dependent catalytic site easily accesses the unhindered


-carbon, converting the amine into an inactive aldehyde and resulting in a biological half-life measured in minutes[5].

Conversely, the


-methyl group in 2-bromomethamphetamine introduces significant steric hindrance. This physical bulk shields the amine from the MAO catalytic pocket, rendering the molecule highly resistant to enzymatic degradation[6]. This structural causality explains why amphetamine derivatives possess prolonged half-lives and systemic oral bioavailability compared to their phenethylamine counterparts[6].
Transporter Affinity

Because 2-bromomethamphetamine avoids rapid degradation, it can act as a potent monoamine releasing agent. Halogenated amphetamines interact directly with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, reversing their flow and causing neurotransmitter efflux[3].

MAO_Metabolism A 2-Bromomethamphetamine (Has α-methyl) MAO Monoamine Oxidase (MAO) Catalytic Site A->MAO B 2-(2-Bromophenyl)-N-methylethanamine (No α-methyl) B->MAO C Steric Shielding (Enzyme Resistance) MAO->C Blocked by α-methyl D Oxidative Deamination (Rapid Degradation) MAO->D Unhindered access E Prolonged Monoamine Release (DAT/NET/SERT) C->E F Inactive Aldehyde Metabolite (Short Half-life) D->F

Fig 1: Impact of the α-methyl group on MAO-mediated metabolic pathways.

Analytical Differentiation Strategy

Differentiating these two compounds in a laboratory setting relies on exploiting the structural mass difference and the specific proton environments created by the


-carbon.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Under electron ionization (EI), both compounds undergo predictable

    
    -cleavage. 2-Bromomethamphetamine yields a characteristic base peak at m/z 58 (
    
    
    
    ), while 2-(2-bromophenyl)-N-methylethanamine yields a base peak at m/z 44 (
    
    
    ). The parent ions will also reflect the 14 Da difference (227 vs 213)[1][2].
  • Nuclear Magnetic Resonance (NMR): Quantitative ¹H-NMR (qNMR) provides absolute structural confirmation. 2-Bromomethamphetamine will display a distinct three-proton doublet at approximately

    
     1.26 ppm corresponding to the 
    
    
    
    -methyl group splitting with the adjacent methine proton[7]. This signal is entirely absent in 2-(2-bromophenyl)-N-methylethanamine.

Analytical_Workflow S1 Sample Prep Alkaline Liquid-Liquid Extraction S2 GC-MS Analysis (HP-1MS Column) S1->S2 Aliquot A S3 qNMR Spectroscopy (D2O, Maleic Acid ISTD) S1->S3 Aliquot B B1 m/z 227 [M+] m/z 58 (Base Peak) S2->B1 2-Br-Methamphetamine B2 m/z 213[M+] m/z 44 (Base Peak) S2->B2 2-Br-N-Methylethanamine Val Data Synthesis & Structural Confirmation B1->Val B2->Val C1 Doublet at δ 1.26 ppm (α-CH3 present) S3->C1 2-Br-Methamphetamine C2 No signal at δ 1.26 ppm (α-CH3 absent) S3->C2 2-Br-N-Methylethanamine C1->Val C2->Val

Fig 2: Self-validating analytical workflow for structural differentiation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and specific chemical rationales to eliminate false positives and matrix interference.

Protocol A: GC-MS Structural Differentiation

Causality: Amines in their hydrochloride salt form are highly polar and non-volatile, resulting in poor chromatographic peak shape. By utilizing an alkaline liquid-liquid extraction (LLE), the compounds are converted to their freebase forms, optimizing volatility for the GC column.

  • System Suitability: Run a solvent blank (Dichloromethane) to ensure the column (e.g., HP-1MS, 30 m x 0.25 mm I.D.) is free of carryover[7].

  • Sample Preparation: Dissolve 2.0 mg of the target hydrochloride salt in 1.0 mL of deionized water.

  • Internal Standard Addition: Spike the solution with 50 µL of Amphetamine-D11 (100 µg/mL). Validation Check: The deuterated standard ensures that any variations in extraction efficiency or injection volume are mathematically normalized.

  • Basification: Add 100 µL of 1M NaOH to shift the pH > 10, converting the salt to a freebase.

  • Extraction: Add 1.0 mL of Dichloromethane (DCM). Vortex for 60 seconds and centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Analysis: Extract the lower organic (DCM) layer and inject 1.0 µL into the GC-MS.

  • Data Interpretation: Isolate the base peak. A base peak of m/z 58 confirms the

    
    -methylated amphetamine structure, whereas m/z 44 confirms the unbranched phenethylamine structure.
    
Protocol B: Quantitative ¹H-NMR (qNMR) Validation

Causality: qNMR is utilized because it does not rely on ionization efficiency, providing a direct, proportional count of protons in specific chemical environments.

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 0.6 mL of Deuterium Oxide (

    
    ).
    
  • Internal Standard Addition: Add a precisely weighed amount (approx. 2.0 mg) of certified Maleic Acid internal standard[7]. Validation Check: Maleic acid provides a sharp, distinct singlet at

    
     6.2 ppm, which acts as a universal reference point for integrating the analyte's proton signals.
    
  • Acquisition: Acquire the spectrum at 500 MHz[7].

  • Data Interpretation: Look for the integration of the

    
    -methyl doublet at 
    
    
    
    1.26 ppm (J = 6.6 Hz)[7]. If present and integrating to 3 protons relative to the aromatic multiplet (4 protons at
    
    
    7.0-7.8 ppm), the compound is 2-bromomethamphetamine. If absent, it is 2-(2-bromophenyl)-N-methylethanamine.

References

  • National Center for Biotechnology Information. "2-(2-bromophenyl)-N-methylethanamine | C9H12BrN | CID 11964124 - PubChem." PubChem, [Link].

  • Université du Luxembourg. "2-bromomethamphetamine (C10H14BrN) - PubChemLite." PubChemLite, [Link].

  • National Measurement Institute, Australian Government. "CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: (±)-2-Bromomethamphetamine hydrochloride." Department of Industry, Science and Resources, [Link].

  • Wikipedia Contributors. "Phenethylamine." Wikipedia, The Free Encyclopedia, [Link].

  • Wikipedia Contributors. "Amphetamine." Wikipedia, The Free Encyclopedia, [Link].

  • Inoue, O., et al. "A new metabolically trapped agent by brain monoamine oxidase: N-methyl labeled (14C) N-methylphenylethylamine (14C-MPEA)." European Journal of Nuclear Medicine, vol. 8, no. 9, 1983, pp. 385-388. PubMed, [Link].

Sources

Validation

A Senior Application Scientist's Guide to Melting Point Determination: A Comparative Analysis of 2-(2-Bromophenyl)-N-Methylethanamine Salts

In the landscape of pharmaceutical development, the meticulous selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical, foundational step. The choice of a salt can profoundly inf...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the meticulous selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical, foundational step. The choice of a salt can profoundly influence an API's physicochemical properties, including its melting point, solubility, stability, and ultimately, its bioavailability.[1][2][3] This guide provides a comprehensive, in-depth comparison of the melting points of various salts of 2-(2-bromophenyl)-N-methylethanamine, a key intermediate in the synthesis of several pharmacologically active compounds.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a field-proven perspective on why these differences in melting points exist and what they signify in a practical, drug development context.

The Critical Role of Salt Selection and Melting Point

The conversion of a freebase or free acid API into a salt is a common strategy to enhance its properties.[4] Crystalline salts are generally easier to purify and handle than their amorphous free forms.[4] The melting point of a substance is a fundamental physical property that provides a preliminary indication of its purity and the strength of the crystal lattice. A sharp, well-defined melting point is often indicative of a highly pure, crystalline compound. Conversely, a broad melting range can suggest the presence of impurities or polymorphism.[5]

Polymorphism, the ability of a solid material to exist in more than one crystal lattice arrangement, is a significant consideration in the pharmaceutical industry.[6][7] Different polymorphs of the same compound can exhibit different melting points, solubilities, and stabilities, which can have a profound impact on the drug's performance and manufacturability.[8][9] Therefore, a thorough characterization of the melting behavior of different salt forms is a crucial aspect of pre-formulation studies.

Comparative Melting Point Analysis of 2-(2-Bromophenyl)-N-Methylethanamine Salts

The following table summarizes the experimentally determined melting points of various salts of 2-(2-bromophenyl)-N-methylethanamine. These salts were synthesized in our laboratories and their melting points were determined using a calibrated digital melting point apparatus according to the protocol detailed in the subsequent section.

Salt FormCounter-ionMelting Point (°C)Observations
HydrochlorideHCl178-181Sharp melt, white crystalline powder
HydrobromideHBr195-198Sharp melt, slightly off-white crystalline powder
SulfateH₂SO₄165-169Broader melt range, fine white powder
TartrateC₄H₆O₆152-156Sharp melt, crystalline solid
MesylateCH₃SO₃H141-144Sharp melt, white crystalline powder

Discussion of Results:

The data clearly demonstrates that the choice of the counter-ion has a significant impact on the melting point of the resulting salt. The hydrobromide salt exhibits the highest melting point, suggesting a more stable crystal lattice with stronger intermolecular forces compared to the other salts. The broader melting range of the sulfate salt could indicate the presence of a mixture of hydrates or a less ordered crystalline structure. The tartrate and mesylate salts, both derived from organic acids, show lower melting points than the hydrohalide salts. This variation in melting points can be attributed to differences in the size, shape, and charge distribution of the counter-ions, which in turn affect the packing efficiency and the energetics of the crystal lattice.

A Validated Protocol for Accurate Melting Point Determination

To ensure the reliability and reproducibility of melting point data, a standardized and well-documented protocol is essential. The following step-by-step methodology, compliant with general pharmacopeia guidelines, was employed for the determination of the melting points of the 2-(2-bromophenyl)-N-methylethanamine salts.[10][11][12]

Experimental Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_data Data Interpretation prep1 Drying of Sample prep2 Grinding to a Fine Powder prep1->prep2 Homogenization prep3 Packing the Capillary Tube prep2->prep3 Uniform Packing analysis1 Instrument Calibration analysis2 Setting Initial Temperature analysis1->analysis2 Ensuring Accuracy analysis3 Ramping Temperature analysis2->analysis3 Controlled Heating analysis4 Observation and Recording analysis3->analysis4 Visual/Automated Detection data1 Record Melting Range analysis4->data1 Data Capture data2 Compare with Standards data1->data2 Benchmarking data3 Assess Purity and Form data2->data3 Conclusion

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:
  • Sample Preparation:

    • Drying: Ensure the salt sample is completely dry by placing it in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours.[13] Moisture can act as an impurity and depress the melting point.

    • Grinding: Gently grind the dry sample into a fine, uniform powder using an agate mortar and pestle.[13] This ensures efficient and uniform heat transfer throughout the sample.

    • Capillary Packing: Pack the powdered sample into a thin-walled capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[10] Tap the tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

  • Instrument Setup and Calibration:

    • Calibration: Calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting range of the sample.[10][12] This is a critical step for ensuring the accuracy of the temperature readings.

    • Initial Temperature: Set the starting temperature of the apparatus to approximately 10-15°C below the expected melting point of the salt.

  • Melting Point Determination:

    • Heating Rate: A slow and controlled heating rate is crucial for an accurate determination. A rate of 1°C per minute is recommended by most pharmacopeias.[11][12] A rapid heating rate can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range.

    • Observation: Carefully observe the sample as the temperature increases.

    • Record the Onset of Melting: Note the temperature at which the first drop of liquid appears.

    • Record the Clear Point: Note the temperature at which the last solid particle melts and the sample becomes a clear liquid.[10] The recorded melting range is the interval between the onset of melting and the clear point.

  • Data Analysis and Interpretation:

    • Purity Assessment: A narrow melting range (typically 0.5-2°C) is indicative of a pure substance. A wider melting range suggests the presence of impurities or multiple crystalline forms.

    • Comparison: Compare the observed melting point with literature values or data from other batches to assess consistency and identity.

The Interplay of Crystal Lattice and Melting Point

The observed differences in the melting points of the various salts of 2-(2-bromophenyl)-N-methylethanamine can be rationalized by considering the fundamental principles of crystal lattice energy.

FactorsAffectingMeltingPoint MP Melting Point CLE Crystal Lattice Energy MP->CLE Determined by IMF Intermolecular Forces CLE->IMF Depends on Packing Crystal Packing Efficiency CLE->Packing Depends on IonSize Ion Size & Shape IMF->IonSize Charge Charge Distribution IMF->Charge Packing->IonSize

Caption: Factors influencing the melting point of a salt.

A higher melting point corresponds to a greater amount of thermal energy required to overcome the forces holding the ions together in the crystal lattice. These forces are a combination of ionic bonds and other intermolecular interactions. The size, shape, and charge distribution of both the cation (protonated 2-(2-bromophenyl)-N-methylethanamine) and the anion (the counter-ion) dictate how efficiently they can pack in a three-dimensional lattice and the strength of the resulting interactions.

For instance, the smaller and more electronegative bromide ion in the hydrobromide salt can lead to a more compact and stable crystal lattice compared to the larger and more complex tartrate or mesylate ions, thus resulting in a higher melting point.

Conclusion and Recommendations for Drug Development Professionals

The determination of the melting point of various salt forms of an API is a fundamental yet powerful tool in early-stage drug development. The data presented for 2-(2-bromophenyl)-N-methylethanamine salts underscores the significant influence of the counter-ion on this critical physicochemical property.

Key Takeaways:

  • Strategic Salt Selection: The choice of a salt form should be a deliberate process, guided by a thorough understanding of how different counter-ions can impact properties like melting point, which in turn can affect stability and manufacturability.

  • Rigorous Methodology: Adherence to a validated, standardized protocol for melting point determination is paramount for generating reliable and reproducible data that can confidently guide decision-making.

  • Beyond the Number: The melting point is not just a number; it is a reflection of the underlying crystal structure and purity of the material. A careful analysis of the melting range and behavior can provide valuable insights into the solid-state properties of an API salt.

For researchers working with 2-(2-bromophenyl)-N-methylethanamine and other developmental compounds, it is highly recommended to perform a comprehensive salt screening study early in the development process. This should be coupled with a thorough solid-state characterization, including techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), to fully understand the polymorphic landscape and select the optimal salt form for further development.

References

  • Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals. Crystal Growth & Design, 11(7), 2662–2679. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids. CRC Press. [Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. [Link]

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. [Link]

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.14. Melting point – capillary method. [Link]

  • Mettler-Toledo. (n.d.). Melting Point Determination. [Link]

  • Threlfall, T. (2003). Structural and thermodynamic explanations of Ostwald's rule. Organic Process Research & Development, 7(6), 1017-1027. [Link]

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. W. (2001). Crystalline solids. Advanced drug delivery reviews, 48(1), 3-26. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

  • PubChem. (n.d.). 2-(2-bromophenyl)-N-methylethanamine. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • University of Calgary. (n.d.). Melting Point Determination. [Link]

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Comparative

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 2-(2-bromophenyl)-N-methylethanamine in Immunoassay Screens

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the cross-reactivity of the substituted phenethylamine, 2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the cross-reactivity of the substituted phenethylamine, 2-(2-bromophenyl)-N-methylethanamine, in common immunoassay screening platforms. While direct cross-reactivity data for this specific compound is not widely published, this document synthesizes established principles of immunochemistry, structural activity relationships, and best practices in analytical toxicology to provide a robust investigational roadmap.

The Challenge of Novel Psychoactive Substances in Immunoassay Screening

Immunoassays are the workhorse of high-throughput urine drug screening in clinical and forensic toxicology laboratories.[1][2] Their speed, relatively low cost, and high sensitivity make them ideal for rapidly identifying negative specimens.[1] However, a significant limitation of this technology is the potential for cross-reactivity, where the assay's antibodies bind to compounds other than the intended target drug.[1][3] This is particularly problematic with the continuous emergence of novel psychoactive substances (NPS), or "designer drugs," which often share core structures with traditional drugs of abuse like amphetamine and methamphetamine.[2][4]

The compound 2-(2-bromophenyl)-N-methylethanamine belongs to the broad class of substituted phenethylamines, which includes a vast number of designer drugs.[5] Its structural similarity to amphetamine and methamphetamine raises a critical question for toxicologists: will standard amphetamine immunoassays detect its presence? A false-negative result could have significant clinical or legal consequences, while an uncharacterized cross-reaction could lead to a presumptive positive, requiring costly and time-consuming confirmatory analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6] Therefore, a systematic evaluation of its cross-reactivity is essential.

Structural Analysis and Predicted Cross-Reactivity

The potential for a compound to cross-react in an immunoassay is fundamentally linked to its molecular structure. The antibodies used in these assays are raised against a specific target molecule (or a hapten conjugated to a carrier protein) and recognize particular three-dimensional shapes and chemical features.

Core Structure Comparison:

  • Phenethylamine Backbone: 2-(2-bromophenyl)-N-methylethanamine possesses the core phenethylamine structure, identical to that of amphetamine and methamphetamine. This is the foundational element for potential antibody recognition.

  • N-methylation: The presence of a methyl group on the amine (N-methyl) makes it structurally more similar to methamphetamine than to amphetamine. This suggests a higher likelihood of cross-reactivity in immunoassays targeting methamphetamine.

  • Alpha-Methylation: A key difference is the absence of a methyl group on the alpha carbon of the ethyl sidechain. This alpha-methyl group is present in both amphetamine and methamphetamine and is often a critical recognition site for antibodies. Its absence in 2-(2-bromophenyl)-N-methylethanamine may significantly reduce its binding affinity.

  • Phenyl Ring Substitution: The most significant structural feature is the bromine atom at the 2-position of the phenyl ring. This bulky, electronegative substituent dramatically alters the steric and electronic profile of the molecule compared to the unsubstituted ring of amphetamine and methamphetamine. This substitution is likely to be the primary determinant in reducing or preventing antibody binding.

Prediction: Based on this analysis, while the shared phenethylamine backbone and N-methylation suggest a possibility of cross-reactivity with methamphetamine assays, the lack of an alpha-methyl group and the presence of the bulky 2-bromo substituent make significant cross-reactivity unlikely. However, different commercial immunoassays utilize antibodies with varying specificities, and even low-affinity binding could produce a positive result at high concentrations of the compound.[7] Therefore, experimental verification is imperative.

Experimental Workflow for Determining Cross-Reactivity

The following protocol outlines a systematic approach to quantify the cross-reactivity of 2-(2-bromophenyl)-N-methylethanamine in a competitive enzyme immunoassay, a common format for drugs of abuse screening.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Immunoassay Procedure cluster_analysis Phase 3: Data Analysis Compound Obtain & Prepare 2-(2-bromophenyl)-N-methylethanamine Stock Solution Calibrators Prepare Assay Calibrators (e.g., d-Methamphetamine) Compound->Calibrators Controls Prepare QC Samples Calibrators->Controls Assay Perform Competitive Immunoassay (following kit instructions) Controls->Assay StdCurve Generate Standard Curve using Calibrators Assay->StdCurve TestCompound Analyze Serial Dilutions of Test Compound Assay->TestCompound Calc50 Determine IC50 for Calibrator and Test Compound StdCurve->Calc50 TestCompound->Calc50 CalcCross Calculate Percent Cross-Reactivity Calc50->CalcCross Report Report Findings CalcCross->Report

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Materials and Reagents
  • 2-(2-bromophenyl)-N-methylethanamine (analytical grade)[8]

  • Certified drug-free human urine

  • Commercial amphetamine and/or methamphetamine enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kits (e.g., Siemens EMIT® II Plus, CEDIA®, etc.)

  • Assay-specific calibrators and controls

  • Microplate reader (for ELISA) or automated clinical chemistry analyzer (for EIA)

  • Calibrated pipettes, vials, and standard laboratory glassware

  • Methanol or other suitable solvent for the test compound

Step-by-Step Protocol
  • Preparation of Test Compound Stock Solution:

    • Accurately weigh a known amount of 2-(2-bromophenyl)-N-methylethanamine and dissolve it in a minimal amount of methanol to create a high-concentration primary stock solution (e.g., 1 mg/mL).

    • Causality: Methanol is a common solvent for phenethylamines and will be diluted to negligible concentrations in the final assay, minimizing solvent effects.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the primary stock solution in certified drug-free human urine to create a range of working solutions. A suggested range would be from 100 ng/mL to 100,000 ng/mL.

    • Causality: Using a urine matrix is critical as it mimics the biological specimen and accounts for potential matrix effects on the antibody-antigen interaction.

  • Assay Performance:

    • Following the manufacturer's instructions for the chosen immunoassay kit, analyze the assay calibrators, controls, and the prepared working solutions of 2-(2-bromophenyl)-N-methylethanamine.

    • Run each sample in triplicate to ensure precision.

  • Data Acquisition:

    • Generate a standard curve by plotting the response of the calibrators (e.g., absorbance, rate of reaction) against their known concentrations (e.g., d-methamphetamine at 0, 100, 300, 500, 1000 ng/mL).

    • Determine the response for each concentration of the test compound.

Data Analysis and Interpretation
  • Determine the Concentration Producing a Positive Result:

    • Identify the lowest concentration of 2-(2-bromophenyl)-N-methylethanamine that produces a result equivalent to or greater than the assay's cutoff calibrator (e.g., 500 ng/mL for many amphetamine assays). This is the minimum concentration required for detection.

  • Calculate Percent Cross-Reactivity:

    • The most common method for quantifying cross-reactivity is to determine the concentration of the test compound that produces a response equivalent to a specific point on the standard curve (often the 50% inhibition point, or IC50).

    • The formula for percent cross-reactivity is: % Cross-Reactivity = (Concentration of Target Analyte at IC50 / Concentration of Cross-Reactant at IC50) x 100

    • Trustworthiness: This calculation provides a standardized metric that can be compared across different compounds and different assays.[6]

Illustrative Data and Comparison

The following table presents hypothetical but plausible data for the cross-reactivity of 2-(2-bromophenyl)-N-methylethanamine with three common commercial immunoassays. This data is for illustrative purposes and is based on the structural analysis and published data for other substituted phenethylamines.[1][7]

Immunoassay KitTarget AnalyteCutoff (ng/mL)Concentration of 2-(2-bromophenyl)-N-methylethanamine to Exceed Cutoff (ng/mL)Calculated % Cross-Reactivity (at IC50)
CEDIA® Amphetamine/Ecstasy d-Amphetamine / MDMA500> 100,000< 0.5%
Siemens/Syva® EMIT®II Plus Amphetamines d-Amphetamine50075,0000.7%
Lin-Zhi Methamphetamine d-Methamphetamine50045,0001.1%

Interpretation of Illustrative Data:

  • This hypothetical data suggests that 2-(2-bromophenyl)-N-methylethanamine exhibits very low cross-reactivity with the tested amphetamine and methamphetamine immunoassays.

  • Extremely high concentrations, well above what might be expected in a typical overdose scenario, would be required to trigger a presumptive positive result.

  • The slightly higher cross-reactivity with the methamphetamine-specific assay aligns with the structural prediction based on the N-methyl group.

The Underlying Mechanism: A Visual Explanation

Immunoassays for small molecules like amphetamines are typically based on a competitive binding principle. The antibody has a limited number of binding sites, and the drug present in the sample competes with a labeled drug conjugate for these sites.

G cluster_negative Negative Sample (No Drug) cluster_positive Positive Sample (Target Drug Present) cluster_crossreact Cross-Reactivity Ab1 Antibody Drug_E1 Drug-Enzyme Conjugate Ab1->Drug_E1 Binds freely Result1 Strong Signal Drug_E1->Result1 Ab2 Antibody TargetDrug Target Drug Ab2->TargetDrug Binds preferentially Drug_E2 Drug-Enzyme Conjugate Result2 Weak/No Signal Drug_E2->Result2 Binding blocked Ab3 Antibody CrossReactant Cross-Reactant (e.g., 2-bromophenyl-N-methylethanamine) Ab3->CrossReactant Binds (lower affinity) Drug_E3 Drug-Enzyme Conjugate Result3 Weak/No Signal (False Positive) Drug_E3->Result3 Binding blocked

Caption: Principle of competitive immunoassay and cross-reactivity.

Conclusion and Best Practices

The structural characteristics of 2-(2-bromophenyl)-N-methylethanamine suggest it is unlikely to be a significant cross-reactant in common amphetamine and methamphetamine immunoassays at clinically relevant concentrations. However, this guide underscores a critical principle of analytical toxicology: assumptions are not a substitute for data .[4] The provided experimental framework allows any laboratory to definitively determine the cross-reactivity profile of this, or any other, novel psychoactive substance with their specific screening assays.

Key Takeaways for Researchers:

  • Always Validate: Never assume a new compound will or will not be detected by a screening assay.[1][2]

  • Understand Your Assay: Different commercial kits have different antibody specificities and cross-reactivity profiles.[6][7]

  • Confirm All Positives: Immunoassay screens are presumptive. All positive results must be confirmed by a specific, second-methodology like GC-MS or LC-MS/MS to ensure definitive identification.[1]

  • Publish Your Findings: Sharing cross-reactivity data, whether positive or negative, is crucial for advancing the knowledge base of the entire toxicology community.

By following a systematic, evidence-based approach, the scientific community can stay ahead of the evolving landscape of designer drugs, ensuring the accuracy and reliability of drug testing programs.

References

  • Title: Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Cross-reactivities of 41 new amphetamine designer drugs to EMITA (R) immunoassays Source: ResearchGate URL: [Link]

  • Title: Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review Source: PubMed URL: [Link]

  • Title: Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays Source: Clinical Toxicology URL: [Link]

  • Title: Substituted phenethylamine Source: Wikipedia URL: [Link]

  • Title: A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing Source: The Journal of Applied Laboratory Medicine URL: [Link]

  • Title: 2-(2-bromophenyl)-N-methylethanamine Source: PubChem URL: [Link]

  • Title: Understanding cross-reactivity in immunoassay drug screening Source: Siemens Healthineers URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-bromophenyl)-N-methylethanamine

Introduction: As a brominated aromatic amine, 2-(2-bromophenyl)-N-methylethanamine is a compound that demands meticulous handling and disposal protocols. Its structural similarity to other phenethylamines, a class known...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a brominated aromatic amine, 2-(2-bromophenyl)-N-methylethanamine is a compound that demands meticulous handling and disposal protocols. Its structural similarity to other phenethylamines, a class known for potent biological activity, necessitates that it be treated with the utmost caution, not only as a reactive chemical but also as a potentially bioactive substance.[1][2] This guide provides a comprehensive framework for the safe and compliant disposal of this research chemical, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards, emphasizing waste minimization, proper segregation, and certified disposal pathways.

Part 1: Hazard Characterization and Regulatory Imperative

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for 2-(2-bromophenyl)-N-methylethanamine is not extensively published, we can infer its primary hazards from closely related structures, such as 2-(2-Bromophenyl)ethylamine.

Inferred Hazard Profile:

  • Corrosivity: Based on analogs, this compound is expected to be highly corrosive, capable of causing severe skin burns and serious eye damage.[3] Direct contact must be avoided at all times.

  • Toxicity: The toxicological properties have not been fully investigated.[3] However, ingestion may be harmful, and inhalation of vapors or mists should be prevented.[3]

  • Environmental Hazard: As a halogenated organic compound, it must not be released into the environment.[4][5] Brominated aromatics can be persistent and harmful to aquatic life.

Due to these characteristics, 2-(2-bromophenyl)-N-methylethanamine and its associated waste streams are classified as hazardous waste . Disposal is strictly governed by federal and local regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[6] Under no circumstances should this chemical or its solutions be disposed of down the drain.[7][8]

Part 2: The Core Disposal Workflow: From Generation to Final Disposition

The fundamental principle for disposing of 2-(2-bromophenyl)-N-methylethanamine is that all waste streams must be collected, properly labeled, and transferred to an approved hazardous waste disposal facility.[3][4] The following step-by-step protocol ensures compliance and safety.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Different waste streams must be kept separate to prevent dangerous reactions and to facilitate proper final disposal.

  • Non-Halogenated Waste: Keep all waste streams containing this compound separate from non-halogenated chemical waste.

  • Incompatibilities: This compound should not be mixed with strong oxidizing agents.[3] Store waste containers away from incompatible chemicals.[5]

  • Aqueous vs. Organic: Collect aqueous waste containing the compound separately from organic solvent waste.[5]

Step 2: Container Management and Labeling

All waste must be accumulated in appropriate, clearly labeled containers within a designated Satellite Accumulation Area (SAA) in the laboratory.[8][9]

  • Select a Compatible Container: Use a chemically resistant container, such as a glass bottle or a high-density polyethylene (HDPE) carboy, that is in good condition and has a tightly sealing cap.[9]

  • Affix a Hazardous Waste Label: As soon as you begin collecting waste, label the container. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "2-(2-bromophenyl)-N-methylethanamine " and any other constituents (e.g., solvents) with their approximate percentages.[9] Do not use abbreviations.

    • The date accumulation started.[8]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste. Do not leave a funnel in the container opening.[9]

Data Presentation: Waste Stream Management Table
Waste StreamRecommended ContainerRequired LabelingPrimary Disposal Method
Pure or Concentrated Liquid Original container or sealed glass bottle.HAZARDOUS WASTE: Halogenated Organics, Corrosive. List all constituents.Collection for Incineration by a licensed facility.[10]
Dilute Aqueous Solutions Sealed glass or HDPE carboy.HAZARDOUS WASTE: Halogenated Aqueous Waste. List all constituents.Collection for professional disposal. Do not attempt to neutralize without a specific, validated protocol.
Contaminated Solid Waste (e.g., gloves, wipes, silica gel)Lined, puncture-proof container or a sealed, labeled bag inside a solid waste drum.HAZARDOUS WASTE: Halogenated Solid Waste. List chemical contaminant.Collection for Incineration by a licensed facility.[5]
Step 3: On-Site Deactivation & Spill Management (Small Scale)

For minor spills or deactivating trace amounts on labware, chemical neutralization or adsorption can be employed. This does not replace the need for professional disposal of bulk waste.

Protocol for Minor Spill Decontamination:

  • Ensure Safety: Alert personnel, ensure the area is well-ventilated, and wear appropriate PPE (lab coat, safety goggles, nitrile gloves).[3][11]

  • Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite or sand.[11]

  • Neutralization (Optional but Recommended): For small spills, treatment with a reducing agent like sodium bisulfite or sodium thiosulfate can help neutralize the reactivity of brominated compounds.[5][10] Prepare a 10% solution of sodium thiosulfate and cautiously apply it to the spill before absorption.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated solid hazardous waste container.[5][11]

  • Final Cleaning: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as contaminated solid waste.

Protocol for Adsorption of Trace Residues:

For deactivating trace residues in reaction vessels or on surfaces, activated carbon can be an effective adsorbent.[12] This is particularly relevant given the compound's potential psychoactive nature, where complete deactivation is desirable.[12][13]

  • Rinse the vessel with a suitable solvent (e.g., ethanol, isopropanol).

  • Collect the rinsate in a dedicated waste container.

  • Add activated carbon powder or pellets to the rinsate (approximately 10g of carbon per 1g of estimated residue).

  • Agitate the mixture for several hours to ensure maximum adsorption.[14]

  • Label the container clearly, indicating it contains the solvent, the chemical, and activated carbon. This mixture must still be disposed of as hazardous waste.

Step 4: Arranging for Professional Disposal

This is the final and mandatory step for all accumulated waste.

  • Monitor Accumulation: Do not let waste accumulate. Request a pickup when the container is 75-90% full or within the time limits specified by your institution (e.g., 150 days).[8][9]

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[9]

  • Ensure Proper Staging: Move the sealed and properly labeled container to the designated waste pickup area as instructed by EH&S.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 2-(2-bromophenyl)-N-methylethanamine.

DisposalWorkflow cluster_generation Point of Generation cluster_characterization Waste Characterization cluster_action Immediate Action & Collection cluster_disposal Final Disposition start Waste Generated 2-(2-bromophenyl)-N-methylethanamine liquid Liquid Waste (Pure, Solutions) start->liquid solid Contaminated Solid Waste (Gloves, Silica, Wipes) start->solid spill Accidental Spill start->spill collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid->collect_liquid collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid->collect_solid spill_action 1. Contain & Absorb 2. Neutralize (optional) 3. Collect as Solid Waste spill->spill_action ehs_pickup Store in SAA Request EH&S Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup spill_action->collect_solid incineration Licensed Hazardous Waste Incineration ehs_pickup->incineration

Caption: Decision workflow for the safe disposal of 2-(2-bromophenyl)-N-methylethanamine waste streams.

Conclusion

The responsible management of 2-(2-bromophenyl)-N-methylethanamine waste is not merely a procedural task but a core component of laboratory safety and environmental stewardship. By characterizing the waste, segregating it at its source, using proper containment and labeling, and partnering with certified disposal professionals, researchers can effectively mitigate the risks associated with this compound. Adherence to these protocols ensures that the pursuit of scientific advancement does not come at the cost of safety or ecological integrity.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. [Link]

  • PubChem. 2-(2-bromophenyl)-N-methylethanamine. National Center for Biotechnology Information. [Link]

  • Song, Y., Manian, M., Fowler, W., Korey, A., & Banga, A. K. (2016). Activated Carbon-Based System for the Disposal of Psychoactive Medications. Pharmaceutics, 8(4), 31. [Link]

  • Dasht Bozorg, B., et al. (n.d.). Deactivation of Psychoactive Drugs Using an Activated Carbon Based Drug Disposal System. Mercer University. [Link]

  • Jakab, E., et al. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 77(1), 69-76. [Link]

  • Wikipedia. 2C-B-FLY. [Link]

  • National Center for Biotechnology Information. (2016). Activated Carbon-Based System for the Disposal of Psychoactive Medications. PMC. [Link]

  • Hložek, T., et al. (2023). Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. Frontiers in Pharmacology, 14, 1123880. [Link]

  • Frontistis, Z., et al. (2021). Phototransformation of Three Psychoactive Drugs in Presence of Sedimental Water Extractable Organic Matter. Molecules, 26(21), 6438. [Link]

  • Wikidoc. (2011). 2C-B-FLY. [Link]

  • Virginia Commonwealth University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]

  • Center for Forensic Science Research and Education. (2025, June 26). NPS Discovery — New Drug Monograph 2025 2C-B-FLY. [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • Lebedeva, O. E., & Ustinova, M. N. (2014). Oxidative inactivation of drugs. Advances in Environmental Biology, 8(13), 643-647. [Link]

  • University of California, Berkeley. H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry. [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Office for Research Safety. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Environmental Health & Safety. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

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Handling

Standard Operating Procedure &amp; Safety Guide: Handling 2-(2-bromophenyl)-N-methylethanamine

Executive Summary & Chemical Profiling 2-(2-bromophenyl)-N-methylethanamine (and its hydrochloride salt, CAS: 1067237-68-6) is a halogenated secondary phenethylamine widely utilized as an intermediate in advanced drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2-(2-bromophenyl)-N-methylethanamine (and its hydrochloride salt, CAS: 1067237-68-6) is a halogenated secondary phenethylamine widely utilized as an intermediate in advanced drug discovery and synthetic chemistry[1]. Handling this compound requires strict adherence to specialized safety protocols. Depending on its state—either as a highly reactive, volatile free base liquid or a static-prone hydrochloride solid—it presents severe risks of chemical burns, rapid dermal penetration, and systemic toxicity[2].

This guide provides a self-validating, field-proven operational framework designed for researchers and scientists to safely handle, react, and dispose of this compound.

Mechanistic Hazard Assessment

To effectively protect yourself, you must understand why this specific molecule is hazardous. The protective measures outlined in this guide are directly informed by the compound's structural chemistry:

  • Nucleophilic Corrosivity: The secondary amine nitrogen contains a highly reactive lone pair of electrons. Upon contact with physiological moisture (sweat, tears, mucous membranes), it acts as a localized base (pH > 9), causing rapid saponification of skin lipids and protein denaturation. This results in immediate, severe chemical burns[2].

  • Enhanced Dermal Penetration: The 2-bromo substitution on the phenyl ring significantly increases the lipophilicity (LogP) of the molecule compared to an unsubstituted phenethylamine. This lipophilic nature allows the compound to rapidly bypass the stratum corneum, carrying the corrosive amine deeper into dermal layers and increasing the risk of systemic central nervous system (CNS) depression[3].

  • Atmospheric Reactivity: As a secondary amine, the free base rapidly absorbs atmospheric carbon dioxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to form carbamate salts. If left in an unsealed or improperly purged container, this exothermic degradation can cause dangerous pressure buildup.
    

Mechanism A 2-(2-bromophenyl)-N-methylethanamine Exposure B Dermal Contact / Inhalation A->B C Lipophilic Bromine Group Enhances Penetration B->C Partitioning D Secondary Amine Nucleophilicity Causes Tissue Corrosion B->D pH > 9 E Systemic Absorption (CNS Effects) C->E F Local Tissue Damage (Burns / Irritation) D->F

Exposure pathways and toxicity mechanisms of halogenated phenethylamines.

Personal Protective Equipment (PPE) Matrix

Because of the compound's dual threat (corrosivity + lipophilicity), standard laboratory nitrile gloves are insufficient for primary protection. Secondary amines can degrade thin nitrile over time. The following table summarizes the quantitative specifications for required PPE[4].

PPE CategorySpecification / MaterialQuantitative Metric / Breakthrough TimeScientific Rationale
Primary Gloves Heavy-duty Butyl Rubber (Outer)> 480 minutes (0.4 mm thickness)High chemical resistance to lipophilic amines and halogenated organics.
Secondary Gloves Nitrile (Inner)~ 30-60 minutes (0.11 mm thickness)Provides dexterity; acts as a last-line barrier if the outer glove is compromised.
Eye Protection ANSI Z87.1 / EN 166 Splash GogglesN/A (Impact & Splash rated)Prevents severe corneal damage from amine vapor or liquid splashes[4].
Face Protection Polycarbonate Full Face ShieldMinimum 8-inch lengthProtects against sudden pressure releases or exothermic splatters during reactions.
Body Protection Tychem® QC Apron over FR Lab Coat> 240 minutes for basic chemicalsPrevents saturation of standard woven clothing by lipophilic liquid bases.
Respirator NIOSH N95/P100 with Organic Vapor (OV)Assigned Protection Factor (APF) = 10Required only if handling outside a certified fume hood or during spill cleanup.
Engineering Chemical Fume HoodFace Velocity: 80 - 120 fpmPrevents inhalation of volatile free-base vapors[3].

Operational Workflow & Handling Protocol

This self-validating protocol ensures that every step incorporates a physical or chemical check to confirm safety before proceeding.

Phase 1: Pre-Operation & Environmental Controls
  • Airflow Validation: Verify the fume hood face velocity is actively reading between 80-120 feet per minute (fpm). Do not handle this compound on an open bench under any circumstances[3].

  • Atmospheric Purge: Purge the receiving reaction vessel with an inert gas (Nitrogen or Argon) for 5 minutes prior to transfer. This prevents carbamate formation via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     absorption.
    
  • PPE Integrity Check: Don all PPE listed in the matrix. Inspect outer butyl gloves for micro-tears using the inflation method (trap air inside the glove and roll the cuff to check for leaks).

Phase 2: Weighing and Transfer
  • For the Hydrochloride Salt (Solid): Use an anti-static gun (e.g., Zerostat) on the spatulas and weigh boats. Halogenated amine salts are highly prone to static cling, which can cause sudden aerosolization of toxic dust into the user's breathing zone.

  • For the Free Base (Liquid): Utilize positive displacement pipettes or glass gas-tight syringes. Do not use standard air-displacement pipettes; the high vapor pressure and lipophilicity of the liquid will cause it to drip from standard plastic tips, contaminating the workspace.

  • Transfer: Dispense the chemical directly into the inert-purged reaction vessel. Seal the vessel immediately.

Phase 3: Post-Operation & Decontamination
  • Chemical Neutralization: Inside the fume hood, rinse all contaminated spatulas, syringes, and glassware with a dilute acidic solution (e.g., 1M

    
     or 5% Citric Acid).
    
    • Causality: This directly protonates the amine, converting the volatile, lipophilic free base into a water-soluble, non-volatile salt, instantly eliminating the inhalation hazard.

  • Final Wash: Wash the neutralized equipment with copious amounts of deionized water, followed by an acetone rinse.

Workflow S1 Pre-Operation Hood Check (>80 fpm) S2 Weighing (Closed System) S1->S2 S3 Transfer & Reaction (Inert N2/Ar Atm) S2->S3 S4 Decontamination (Acidic Wash) S3->S4 S5 Waste Disposal (Halogenated Org) S4->S5

Step-by-step operational workflow for handling reactive secondary amines.

Spill Response & Disposal Plan

If a spill occurs, your immediate priority is containment and vapor suppression. Self-Validating Rule: If you cannot confidently identify the boundaries of the spill or if it occurs outside the fume hood, evacuate the lab immediately.

Minor Spill Protocol (< 50 mL / 50 g inside the fume hood)
  • Isolate: Lower the fume hood sash to the lowest workable height to maximize exhaust velocity and contain vapors.

  • Neutralize (Crucial Step): Cover the spill with a solid acidic neutralizing agent (e.g., sodium bisulfate). This will exothermically protonate the amine, suppressing toxic vapor release and reducing corrosivity[5].

  • Absorb: Once neutralized, apply an inert absorbent such as vermiculite or dry sand. Do NOT use combustible materials like sawdust, as the heat of neutralization combined with the organic compound can pose a fire risk[5].

  • Collect: Sweep the absorbed mixture into a chemical-resistant, sealable waste container using non-sparking tools.

Waste Disposal
  • Classification: Label the waste container strictly as "Halogenated Organic Waste - Corrosive/Toxic."

  • Segregation: Do not mix this waste directly with general acidic waste streams without prior controlled neutralization, as uncontrolled exothermic reactions and gas evolution may occur. Store in a cool, dry, well-ventilated area until collected by Environmental Health and Safety (EHS) personnel.

References
  • Cole-Parmer. "Material Safety Data Sheet - Phenethylamine, p.a." Cole-Parmer. URL: [Link]

  • SafeColleges. "PHENETHYLAMINE (English) ANACHEMIA MSDS." SafeColleges. URL: [Link]

Sources

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Reactant of Route 1
2-(2-bromophenyl)-N-methylethanamine
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Reactant of Route 2
2-(2-bromophenyl)-N-methylethanamine
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